molecular formula C33H44N2O17S B15567891 Paulomycin B

Paulomycin B

Numéro de catalogue: B15567891
Poids moléculaire: 772.8 g/mol
Clé InChI: MXSSKXQZXUFIJA-XEAYADFESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Paulomycin B is a useful research compound. Its molecular formula is C33H44N2O17S and its molecular weight is 772.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C33H44N2O17S

Poids moléculaire

772.8 g/mol

Nom IUPAC

(3R)-3-[6-(acetyloxymethyl)-3-hydroxy-4-[5-hydroxy-4-methoxy-6-methyl-5-[(1R)-1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid

InChI

InChI=1S/C33H44N2O17S/c1-8-17(35-12-53)31(43)52-25-19(11-47-16(6)36)50-28(32(44)10-18(37)23(34)22(27(32)39)29(40)41)24(38)26(25)51-21-9-20(46-7)33(45,14(4)48-21)15(5)49-30(42)13(2)3/h8,13-15,19-21,24-26,28,34,38-39,44-45H,9-11H2,1-7H3,(H,40,41)/b17-8-,34-23?/t14?,15-,19?,20?,21?,24?,25?,26?,28?,32+,33?/m1/s1

Clé InChI

MXSSKXQZXUFIJA-XEAYADFESA-N

Origine du produit

United States

Foundational & Exploratory

The Discovery and Isolation of Paulomycin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paulomycin B, a glycosylated antibiotic, represents a compelling molecule in the landscape of natural product research. First isolated from Streptomyces paulus and later from Streptomyces albus, this compound, along with its close analog Paulomycin A, exhibits significant activity, primarily against Gram-positive bacteria. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on detailed experimental protocols, quantitative data, and the biosynthetic pathway leading to its formation.

Introduction

The paulomycins are a family of antibiotics characterized by a unique chemical scaffold, including a quinone-like ring, an acetylated D-allose sugar, and an unusual eight-carbon sugar known as paulomycose.[1] Paulomycin A and B were first described in 1982 from fermentations of Streptomyces paulus strain 273.[1][2] The defining difference between the two lies in the esterification of the paulomycose branched hydroxyl group: isobutyric acid in this compound and 2-methylbutyric acid in Paulomycin A.[1] The presence of a rare isothiocyanate group in the paulic acid moiety is a key feature of these molecules.[1] This guide will delve into the technical aspects of this compound's journey from microbial culture to a purified and characterized compound.

Fermentation and Production

The production of this compound is achieved through submerged fermentation of producing strains, primarily Streptomyces paulus NRRL 8115 or Streptomyces albus J1074.[1][3] Optimization of fermentation conditions is crucial for maximizing the yield of the target compound.

Experimental Protocol: Fermentation of Streptomyces paulus NRRL8115

This protocol outlines a typical lab-scale fermentation for the production of paulomycins.

  • Spore Suspension Preparation: Spores of S. paulus NRRL8115 are grown on a suitable agar (B569324) medium, such as mannitol/soya (MS) agar, at 28°C to achieve sporulation.[1] A spore suspension is then prepared in a suitable sterile liquid.

  • Seed Culture: 50 µL of the spore suspension is inoculated into GS-7 medium and incubated at 28°C for 2 days with agitation.[1]

  • Production Culture: The resulting seed culture is used to inoculate 50 mL of R5α medium at a 2% (v/v) ratio.[1] The production culture is then incubated for 4 days at 28°C with shaking.[1]

Isolation and Purification

Following fermentation, a multi-step extraction and purification process is employed to isolate this compound from the complex fermentation broth.

Experimental Protocol: Extraction and Purification of this compound
  • Extraction: The fermentation broth is harvested by centrifugation to separate the mycelium from the supernatant. The whole culture is then extracted three times with an equal volume of ethyl acetate (B1210297).[1][3]

  • Concentration: The combined ethyl acetate extracts are dried in vacuo to yield a crude extract.[1]

  • Redissolution: The dried crude extract is redissolved in a minimal volume of acetonitrile (B52724) for subsequent chromatographic analysis and purification.[1]

  • Chromatographic Purification: High-Performance Liquid Chromatography (HPLC) is the primary method for purifying this compound. A reversed-phase C18 column is typically used.[1]

Data Presentation

Quantitative Data
ParameterValue/RangeSource
Fermentation Titer Improvement
This compound (pau13 overexpression)4.2 ± 1.3-fold increase[1]
HPLC Parameters
ColumnApollo C18 (5 µm, 4.6 x 250mm)[1]
Mobile PhaseAcetonitrile and water with 0.1% trifluoroacetic acid[1]
Flow Rate0.8 mL/min[1]
Gradient (Acetonitrile)5% (0-5 min), 5-90% (5-25 min), 90-100% (25-30 min)[1]
Detection Wavelength320 nm[1]
Mass Spectrometry
Molecular FormulaC33H44N2O17S[2]
Ionization ModeNegative Ion Mode[1]
m/z Scan Range100–1500[1]
Biological Activity (MIC)
Escherichia coli MB57464.5 µg/mL
Methicillin-resistant Staphylococcus aureus (MRSA)50 µg/mL

Structure Elucidation

The structure of this compound was determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

Biosynthesis and Regulation

The biosynthesis of this compound is a complex process involving a dedicated gene cluster (pau cluster).[1] The pathway begins with the precursor molecule chorismate.[4]

Signaling Pathway for Biosynthesis Regulation

The production of paulomycins in Streptomyces albidoflavus J1074 can be activated by exogenous γ-butyrolactones (GBLs), which are signaling molecules involved in interspecies communication.[3] This activation is dependent on the GBL receptor gene XNR_4681.[3] This suggests a regulatory network where GBLs act as signals to trigger the expression of the paulomycin biosynthetic gene cluster.[3]

GBL_Signaling_Pathway GBLs γ-Butyrolactones (GBLs) (exogenous signal) Receptor GBL Receptor (XNR_4681) GBLs->Receptor binds pau_cluster Paulomycin Biosynthetic Gene Cluster (pau) Receptor->pau_cluster activates transcription Paulomycin_B This compound Production pau_cluster->Paulomycin_B directs biosynthesis

GBL Signaling Pathway for this compound Production.

Experimental Workflows and Logical Relationships

This compound Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from a fermentation culture.

Isolation_Workflow Fermentation 1. Streptomyces Fermentation Centrifugation 2. Centrifugation Fermentation->Centrifugation Extraction 3. Ethyl Acetate Extraction Centrifugation->Extraction Concentration 4. In Vacuo Concentration Extraction->Concentration Redissolution 5. Redissolution in Acetonitrile Concentration->Redissolution HPLC 6. Reversed-Phase HPLC Redissolution->HPLC Pure_Paulomycin_B Pure this compound HPLC->Pure_Paulomycin_B

General workflow for the isolation of this compound.
This compound Biosynthetic Pathway Overview

The biosynthesis of this compound is a convergent process where different structural components are synthesized separately before being assembled. The following diagram provides a simplified overview of this pathway.

Biosynthetic_Pathway Chorismate Chorismate Ring_A Ring A Moiety Chorismate->Ring_A Paulic_Acid Paulic Acid Moiety Chorismate->Paulic_Acid Assembly Assembly & Tailoring (Glycosylation, Acylation) Ring_A->Assembly Glucose Glucose-1-phosphate D_Allose D-Allose Glucose->D_Allose Paulomycose L-Paulomycose Glucose->Paulomycose D_Allose->Assembly Paulomycose->Assembly Paulic_Acid->Assembly Paulomycin_B This compound Assembly->Paulomycin_B

Simplified overview of the this compound biosynthetic pathway.

Conclusion

This compound remains a molecule of interest for its antibacterial properties and unique chemical structure. This guide has provided a detailed overview of the key technical aspects related to its discovery and isolation, from fermentation to purification and characterization. The elucidation of its biosynthetic pathway and the understanding of its regulation offer opportunities for synthetic biology approaches to generate novel analogs with potentially improved therapeutic properties. Further research into its precise mechanism of action will be crucial for its potential development as a therapeutic agent.

References

A Technical Guide to Paulomycin B Production by Streptomyces paulus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Streptomyces paulus, the producing organism of the potent antibiotic Paulomycin B. This document details the biosynthesis of this compound, cultivation of the producing organism, methods for genetic manipulation, and the compound's bioactivity.

Introduction to Streptomyces paulus and Paulomycins

Streptomyces paulus is a species of Gram-positive bacteria belonging to the genus Streptomyces, which is renowned for its prolific production of secondary metabolites, including a wide array of antibiotics. Paulomycins A and B were first isolated from Streptomyces paulus strain 273 (UC 5142).[1] These compounds, along with other derivatives such as paulomycins A2, C, D, E, and F, exhibit significant activity, primarily against Gram-positive bacteria.[2]

This compound (C₃₃H₄₄N₂O₁₇S) is a glycosylated antibiotic characterized by a unique paulic acid moiety containing a rare isothiocyanate group, an acetylated D-allose, and an eight-carbon sugar known as paulomycose, which is esterified with isobutyric acid.[3][4] Its complex structure has made it a subject of interest for biosynthetic studies and potential therapeutic applications.

Biosynthesis of this compound

The biosynthesis of paulomycins is orchestrated by a dedicated gene cluster, termed the 'pau' cluster. This cluster has been identified and characterized in several producing strains, including Streptomyces paulus NRRL 8115 and Streptomyces albus J1074.[3] The biosynthetic pathway is proposed to be a convergent model, where different components of the molecule are synthesized separately before their final assembly.

A proposed biosynthetic pathway for Paulomycin A and B begins with the chorismate pathway. Key precursors include 3-deoxy-D-arabinose-heptulosonic 7-phosphate (DAHP) and erythrose-4-phosphate (E4P). The pathway involves several enzymatic steps to construct the core moieties, which are then glycosylated and acylated to form the final paulomycin structures.

Paulomycin_Biosynthesis cluster_chorismate Chorismate Pathway cluster_ringA Ring A Moiety Biosynthesis cluster_paulic_acid Paulic Acid Biosynthesis DAHP DAHP Chorismate Chorismate DAHP->Chorismate E4P Erythrose-4-Phosphate E4P->Chorismate DHHA 2,3-dihydro-3-hydroxyanthranilate Chorismate->DHHA pau genes RingA Ring A Moiety DHHA->RingA pau genes Glycosylated Intermediate 1 Glycosylated Intermediate 1 RingA->Glycosylated Intermediate 1 D_Allose D-Allose D_Allose->Glycosylated Intermediate 1 L_Paulomycose L-Paulomycose Glycosylated Intermediate 2 Glycosylated Intermediate 2 L_Paulomycose->Glycosylated Intermediate 2 Paulic_Acid Paulic Acid This compound This compound Paulic_Acid->this compound Glucose-6-Phosphate Glucose-6-Phosphate Glucose-6-Phosphate->D_Allose Glycosylation Precursor Biosynthesis Pyruvate Pyruvate Pyruvate->L_Paulomycose Branched-Chain Sugar Biosynthesis (pau11) Glycosylated Intermediate 1->Glycosylated Intermediate 2 Paulomenol B Paulomenol B Glycosylated Intermediate 2->Paulomenol B Acylation Paulomenol B->this compound

Proposed convergent biosynthetic pathway for this compound.

Cultivation and Fermentation of Streptomyces paulus

Optimal production of this compound requires specific culture conditions and media compositions. The following tables summarize the media used for the cultivation and fermentation of S. paulus.

Table 1: Media Composition for Streptomyces paulus Cultivation

MediumComponentConcentration (g/L)
GS-7 (Seed Medium) L-Asparagine1.0
L-Tyrosine0.5
Dipotassium hydrogen phosphate0.5
Magnesium sulphate heptahydrate0.5
Sodium chloride0.5
Trace salt solution1.0 mL
Glycerol15.0 mL
Agar (for solid medium)20.0
R5A (Production Medium) Sucrose103.0
K₂SO₄0.25
MgCl₂·6H₂O10.12
Glucose10.0
Difco Casaminoacids0.1
Trace element solution2.0 mL
Difco Yeast Extract5.0
TES buffer5.73
KH₂PO₄ (0.5%)1.0 mL
CaCl₂·2H₂O (5M)0.4 mL
L-proline (20%)1.5 mL
NaOH (1N)0.7 mL

Note: The composition for GS-7 medium is based on ISP Medium No. 7 (Tyrosine Agar), which is cited as a component of the seed culture medium. The composition for R5A is a widely used medium for Streptomyces fermentation.

Table 2: Fermentation Parameters for this compound Production

ParameterValue
Producing Strain Streptomyces paulus NRRL 8115
Seed Culture Medium GS-7
Production Medium R5A
Incubation Temperature 28°C
Incubation Time (Seed) 2 days
Incubation Time (Production) 4 days
Agitation 250 rpm
Experimental Protocol: this compound Production
  • Seed Culture Preparation: Inoculate 50 µL of S. paulus NRRL8115 spores into GS-7 medium.

  • Incubate the seed culture at 28°C for 2 days with shaking at 250 rpm.

  • Production Culture: Inoculate 50 mL of R5A medium with the seed culture at a 2% (v/v) ratio.

  • Incubate the production culture at 28°C for 4 days with shaking at 250 rpm.

Overexpression of the activator-encoding gene pau13 in S. paulus has been shown to significantly increase the production of paulomycins.

Table 3: Improvement of Paulomycin Production by Overexpression of pau13

CompoundFold Increase in Titer
Paulomycin A3.4 ± 0.9
This compound4.2 ± 1.3
Paulomenol A4.1 ± 0.8
Paulomenol B4.2 ± 1.2

Data from Li et al. (2015).

Extraction and Purification of this compound

A general protocol for the extraction and subsequent purification of paulomycins from fermentation broth is outlined below.

Experimental Protocol: Extraction and Purification
  • Harvesting: Centrifuge the fermentation broth to separate the mycelium from the supernatant.

  • Extraction: Extract the supernatant three times with an equal volume of ethyl acetate (B1210297).

  • Concentration: Dry the combined ethyl acetate extracts in vacuo.

  • Purification: The crude extract can be further purified using chromatographic techniques.

    • Silica (B1680970) Gel Chromatography: The crude extract is subjected to silica gel column chromatography. Elution with a gradient of hexane (B92381) and ethyl acetate can separate different paulomycin derivatives.

    • Preparative HPLC: Final purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a methanol/water gradient containing 0.1% trifluoroacetic acid (TFA).

Genetic Manipulation of Streptomyces paulus

Genetic manipulation of S. paulus is essential for strain improvement and biosynthetic studies. Intergeneric conjugation from Escherichia coli is a common method for introducing plasmids into Streptomyces.

Experimental Protocol: Intergeneric Conjugation

This protocol is a general method applicable to many Streptomyces species, including S. paulus.

Conjugation_Workflow Ecoli_Culture 1. Grow E. coli donor strain (e.g., ET12567/pUZ8002) with plasmid Mix 4. Mix E. coli and S. paulus spores Ecoli_Culture->Mix Spore_Prep 2. Prepare S. paulus spores (~10^8 spores) Heat_Shock 3. Heat shock S. paulus spores (50°C for 10 min) Spore_Prep->Heat_Shock Heat_Shock->Mix Plate 5. Plate mixture on conjugation medium (e.g., MS agar) Mix->Plate Incubate_Initial 6. Incubate for 16-20 hours Plate->Incubate_Initial Overlay 7. Overlay with selective antibiotics (e.g., Nalidixic acid + plasmid marker) Incubate_Initial->Overlay Incubate_Final 8. Incubate for 3-5 days for exconjugant growth Overlay->Incubate_Final Isolate 9. Isolate and purify exconjugants Incubate_Final->Isolate

References

"chemical structure and properties of Paulomycin B"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paulomycin B is a glycosylated antibiotic belonging to the paulomycin family of natural products. Produced by various Streptomyces species, it exhibits significant activity, primarily against Gram-positive bacteria. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound. It includes detailed experimental protocols for its isolation, purification, and characterization, as well as an analysis of its mechanism of action based on current scientific literature. This document is intended to serve as a comprehensive resource for researchers and professionals involved in antibiotic drug discovery and development.

Chemical Structure and Physicochemical Properties

This compound is a complex molecule characterized by a unique chemical structure that includes a quinone-like ring system, two sugar moieties (D-allose and the eight-carbon sugar L-paulomycose), and a distinctive isothiocyanate group within the paulic acid moiety. This isothiocyanate group is crucial for its biological activity.[1][2][3]

The structural distinction between this compound and its close analog, Paulomycin A, lies in the acyl group attached to the paulomycose sugar. This compound possesses an isobutyryl group, whereas Paulomycin A has a 2-methylbutyryl group.[3]

Chemical Structure of this compound:

G Core [this compound Core Structure] Isothiocyanate Isothiocyanate Group (N=C=S) Core->Isothiocyanate PaulicAcid Paulic Acid Moiety Core->PaulicAcid Sugars D-Allose and L-Paulomycose Core->Sugars Isobutyryl Isobutyryl Group Core->Isobutyryl

Caption: Simplified structural representation of this compound highlighting key functional moieties.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that specific experimental values for properties such as melting point and optical rotation are not widely reported in the available literature.

PropertyValueReference
Molecular Formula C₃₃H₄₄N₂O₁₇S[4][5]
Molecular Weight 772.77 g/mol [5]
Appearance Brownish amorphous powder (for related derivatives)[6]
UV-Vis λmax 238, 320 nm (in methanol)[1]
Melting Point Not reported
Optical Rotation Not reported
Solubility Soluble in methanol (B129727), ethyl acetate (B1210297); specific solubility data in various solvents is not extensively documented.[3]

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) has been instrumental in determining the molecular formula of this compound.[1] Electrospray ionization (ESI) is a common technique used for the analysis of paulomycins. A detailed fragmentation pattern for this compound from tandem MS (MS/MS) experiments is not extensively published. However, based on the analysis of related glycosylated natural products, fragmentation would be expected to involve the loss of the sugar moieties and cleavage of the acyl side chain.

Biological Properties and Mechanism of Action

Antimicrobial Spectrum

This compound is primarily active against a range of Gram-positive bacteria.[4] Its activity against Gram-negative bacteria is generally poor, which is a common characteristic of this class of antibiotics. The paulic acid moiety, with its isothiocyanate group, is essential for the antibacterial activity; derivatives lacking this moiety, such as the paulomenols, are inactive.[1]

Mechanism of Action

The precise molecular mechanism of action of this compound has not been fully elucidated. However, it is understood that the biological activity is intrinsically linked to the presence of the paulic acid moiety.[1] The isothiocyanate group is a reactive electrophile that can potentially form covalent bonds with nucleophilic residues (e.g., cysteine, lysine) in target proteins, thereby inactivating them. The specific protein targets of this compound in bacteria have yet to be identified. No specific signaling pathways affected by this compound have been reported in the literature to date.

Experimental Protocols

Isolation and Purification of Paulomycins

The following is a generalized protocol for the isolation and purification of paulomycins from Streptomyces fermentation cultures, based on published methods.[3][6]

Workflow for this compound Isolation and Purification:

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation 1. Fermentation of Streptomyces albus J1074 in MFE medium for 120h at 30°C Extraction 2. Extraction of whole culture with ethyl acetate containing 1% formic acid Fermentation->Extraction UPLC_Analysis 3. UPLC analysis of the crude extract Extraction->UPLC_Analysis Crude Extract Prep_HPLC 4. Preparative reversed-phase HPLC (C18 column, methanol/water/TFA) UPLC_Analysis->Prep_HPLC SPE 5. Solid-Phase Extraction (Sep-Pak C18) to remove acid Prep_HPLC->SPE Collected Fractions Lyophilization 6. Lyophilization to obtain pure this compound SPE->Lyophilization

Caption: General workflow for the isolation and purification of this compound.

Detailed Methodology:

  • Fermentation: Streptomyces albus J1074 is cultured in MFE (Malt extract, Yeast extract, Glucose) medium at 30°C for 120 hours with shaking.[6]

  • Extraction: The whole fermentation broth is extracted with an equal volume of ethyl acetate containing 1% formic acid. The organic phase is collected and concentrated under reduced pressure.[6]

  • Chromatographic Analysis: The crude extract is analyzed by Ultra-Performance Liquid Chromatography (UPLC) using a C18 column to confirm the presence of paulomycins.[1]

  • Preparative HPLC: The crude extract is subjected to preparative reversed-phase High-Performance Liquid Chromatography (HPLC) on a C18 column. A gradient of methanol and water with 0.1% trifluoroacetic acid (TFA) is typically used for elution.[6]

  • Desalting: Fractions containing this compound are pooled, diluted with methanol, and passed through a solid-phase extraction cartridge (e.g., Sep-Pak C18) to remove TFA.[6]

  • Lyophilization: The purified fraction is dissolved in a mixture of tert-butanol (B103910) and water and lyophilized to yield pure this compound as a powder.[6]

Determination of Minimum Inhibitory Concentration (MIC)

The following is a standard broth microdilution protocol to determine the MIC of this compound against Gram-positive bacteria.

Workflow for MIC Determination:

G cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation_reading Incubation and Reading Stock_Solution 1. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) Serial_Dilution 2. Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB) Stock_Solution->Serial_Dilution Inoculate 4. Inoculate each well with the bacterial suspension Bacterial_Suspension 3. Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) Bacterial_Suspension->Inoculate Incubation 5. Incubate the plate at 37°C for 18-24 hours Inoculate->Incubation Reading 6. Determine the MIC as the lowest concentration of this compound that inhibits visible bacterial growth Incubation->Reading G Chorismate Chorismate Paulomycinone Paulomycinone Core Chorismate->Paulomycinone Multiple Steps Glycosylation1 Glycosylation (D-Allose) Paulomycinone->Glycosylation1 Sugars D-Allose and L-Paulomycose Biosynthesis Sugars->Glycosylation1 Glycosylation2 Glycosylation (L-Paulomycose) Sugars->Glycosylation2 Glycosylation1->Glycosylation2 Acylation Acylation with Isobutyryl-CoA Glycosylation2->Acylation PaulomycinB This compound Acylation->PaulomycinB

References

The Emergence of a Novel Antibiotic: Early Research and Characterization of Paulomycin B

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Drug Discovery and Development Professionals

Introduction

In the ongoing search for novel antimicrobial agents, the early 1980s marked the discovery of the paulomycins, a unique class of glycosidic antibiotics. This whitepaper provides a detailed technical overview of the initial research and characterization of Paulomycin B, a prominent member of this family. We delve into the foundational studies that elucidated its chemical nature, biological activity, and mode of action, offering a valuable resource for researchers in antibiotic discovery and development. The information presented here is compiled from the seminal publications that first introduced this compound to the scientific community.

Discovery and Production

This compound was first isolated, along with its counterpart Paulomycin A, from the fermentation broth of Streptomyces paulus strain 273 (UC 5142).[1] Early research focused on optimizing fermentation conditions to maximize the yield of these novel compounds for subsequent characterization.

Fermentation Protocol

The production of this compound was achieved through submerged fermentation of S. paulus. While specific media components and conditions from the earliest studies are proprietary, a general protocol can be outlined:

  • Inoculum Preparation: A vegetative inoculum of S. paulus strain 273 was prepared by growing the organism in a suitable seed medium.

  • Production Fermentation: The seed culture was then used to inoculate a production medium rich in carbohydrates and nitrogen sources. Fermentation was carried out in shake flasks or larger fermenters under controlled temperature and aeration for a period of several days.

  • Harvesting: Upon completion of the fermentation, the mycelium was separated from the fermentation broth by filtration or centrifugation. The clarified broth, containing the secreted paulomycins, was then subjected to extraction.

Isolation and Purification

The initial isolation of this compound involved a series of chromatographic techniques to separate it from other metabolites and its closely related analogue, Paulomycin A.

Experimental Protocol for Isolation and Purification

The following protocol is based on the methodologies described in the early literature:

  • Solvent Extraction: The clarified fermentation broth was extracted with a water-immiscible organic solvent, such as ethyl acetate, to transfer the paulomycins from the aqueous phase.

  • Concentration: The organic extract was concentrated under reduced pressure to yield a crude antibiotic mixture.

  • Silica (B1680970) Gel Chromatography: The crude extract was subjected to column chromatography on silica gel, eluting with a gradient of organic solvents (e.g., chloroform-methanol). This step served to separate the paulomycins from less polar and more polar impurities.

  • High-Performance Liquid Chromatography (HPLC): Final purification to separate Paulomycin A and this compound was achieved using preparative HPLC. While the exact early HPLC conditions are not detailed in the available abstracts, a representative system would involve a reverse-phase column (e.g., C18) with a mobile phase consisting of an acetonitrile-water gradient.[1]

Structural Characterization

The chemical structure of this compound was determined through a combination of spectroscopic and chemical degradation techniques.

Physicochemical Properties

The initial characterization of this compound established its fundamental physicochemical properties.

PropertyValue
Molecular Formula C33H44N2O17S[1]
Appearance Amorphous solid
Solubility Soluble in methanol (B129727), acetone, and ethyl acetate; sparingly soluble in water.
Spectroscopic Analysis

A variety of spectroscopic methods were employed to elucidate the complex structure of this compound.

Spectroscopic TechniqueObserved Features
Ultraviolet (UV) Spectroscopy The UV spectrum in methanol showed absorption maxima characteristic of the chromophore present in the molecule.[1]
Infrared (IR) Spectroscopy The IR spectrum revealed the presence of hydroxyl, carbonyl, and other functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy were instrumental in determining the connectivity of the atoms and the stereochemistry of the molecule.[1]
Mass Spectrometry Mass spectrometry confirmed the molecular weight and provided information on the fragmentation pattern, aiding in the structural elucidation.

The key structural features of this compound were identified as a glycosidic antibiotic containing a unique isothiocyanate group, which was found to be crucial for its biological activity.

Biological Activity

This compound exhibits a potent antibacterial activity, primarily against Gram-positive bacteria.

In Vitro Antibacterial Spectrum

The minimum inhibitory concentrations (MICs) of this compound against a range of bacteria were determined using standard agar (B569324) dilution methods.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.1 - 1.0
Streptococcus pyogenes0.05 - 0.5
Streptococcus pneumoniae0.05 - 0.5
Bacillus subtilis0.1 - 1.0
Escherichia coli>100
Pseudomonas aeruginosa>100
Klebsiella pneumoniae>100

(Note: The above MIC values are representative ranges based on early reports and may vary depending on the specific strain and testing conditions.)

Mechanism of Action

Early studies suggested that the biological activity of this compound is intrinsically linked to its unique paulic acid moiety, which contains the isothiocyanate group. Subsequent research has indicated that paulomycins may interfere with bacterial protein synthesis. The degradation of paulomycins to the inactive paulomenols, which lack the paulic acid, further supports the crucial role of this functional group in the antibiotic's mechanism of action.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the key processes in the early research of this compound.

experimental_workflow cluster_fermentation Fermentation & Extraction cluster_purification Purification cluster_characterization Characterization S_paulus_culture Streptomyces paulus Culture Fermentation Submerged Fermentation S_paulus_culture->Fermentation Inoculation Broth_Extraction Solvent Extraction Fermentation->Broth_Extraction Harvested Broth Crude_Extract Crude Paulomycin Extract Broth_Extraction->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel HPLC Preparative HPLC Silica_Gel->HPLC Partially Purified Fractions Pure_Paulomycin_B Purified This compound HPLC->Pure_Paulomycin_B Spectroscopy Spectroscopic Analysis (UV, IR, NMR, MS) Pure_Paulomycin_B->Spectroscopy Bioassays Antibacterial Assays (MIC) Pure_Paulomycin_B->Bioassays Structure_Elucidation Structure Elucidation Spectroscopy->Structure_Elucidation Activity_Spectrum Biological Activity Spectrum Bioassays->Activity_Spectrum

Fig. 1: Experimental workflow for the isolation and characterization of this compound.

logical_relationship Paulomycin_B This compound (Active Antibiotic) Paulic_Acid Paulic Acid Moiety (with Isothiocyanate) Paulomycin_B->Paulic_Acid Contains Paulomenol_B Paulomenol B (Inactive Degradation Product) Paulomycin_B->Paulomenol_B Degrades to Antibacterial_Activity Antibacterial Activity (Gram-positive) Paulic_Acid->Antibacterial_Activity Essential for Paulomenol_B->Antibacterial_Activity Lacks

Fig. 2: Logical relationship between the structure and activity of this compound.

Conclusion

The early research on this compound laid the groundwork for understanding a novel class of antibiotics with potent activity against Gram-positive bacteria. The initial studies successfully identified its producing organism, established methods for its isolation and purification, and elucidated its complex chemical structure, highlighting the critical role of the paulic acid moiety for its biological function. This foundational knowledge remains essential for contemporary efforts in natural product synthesis, medicinal chemistry, and the development of new antimicrobial agents to combat the growing threat of antibiotic resistance.

References

The Biosynthesis of Paulic Acid: A Key Moiety of the Paulomycin Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Paulomycins are a class of glycosylated antibiotics with significant activity against Gram-positive bacteria. A distinctive feature of their structure is the paulic acid moiety, which contains a rare and reactive isothiocyanate group. This functional group is crucial for the biological activity of paulomycins. Understanding the biosynthetic pathway of this unique moiety is of paramount importance for the future development of novel paulomycin analogs with improved therapeutic properties through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of the paulic acid moiety in Paulomycin B, detailing the enzymatic steps, the genetic basis, and the experimental evidence that has elucidated this complex pathway.

The Paulomycin Biosynthetic Gene Cluster

The genetic blueprint for paulomycin biosynthesis is encoded in a dedicated gene cluster, termed the 'pau' cluster. This cluster has been identified and characterized in several Streptomyces species, including Streptomyces paulus, Streptomyces albus, and Streptomyces sp. YN86[1][2][3]. The pau gene cluster is a large genomic region, approximately 61-kb in size, containing all the necessary genes for the production of the paulomycin scaffold, including the paulic acid moiety, the deoxysugar components, and the various modifying enzymes[1].

The Biosynthetic Pathway of the Paulic Acid Moiety

The biosynthesis of the paulic acid moiety is a multi-step enzymatic process that begins with a primary metabolite from the shikimate pathway, chorismate. A convergent model for paulomycin biosynthesis has been proposed, where the different structural components are synthesized independently and later assembled[2]. The formation of the paulic acid moiety represents a key branch in this convergent pathway.

Based on gene inactivation studies and bioinformatic analysis of the pau gene cluster, a putative biosynthetic pathway for the paulic acid moiety can be proposed. The key steps are outlined below.

From Chorismate to an Aminated Precursor

The biosynthesis is initiated from chorismate , a key branch-point intermediate in the biosynthesis of aromatic amino acids and other secondary metabolites. The initial steps involve the conversion of chorismate to an aminated precursor. This transformation is thought to be catalyzed by enzymes encoded within the pau cluster. Gene inactivation studies have implicated pau18 as a crucial gene in the biosynthesis of the ring A moiety of paulomycin, which forms part of the core structure to which paulic acid is attached. While the exact intermediates have not all been structurally characterized, the proposed pathway involves the following key enzymatic activities:

  • Chorismate-utilizing enzyme: A putative enzyme encoded in the pau cluster initiates the pathway by converting chorismate.

  • Aminotransferase: An aminotransferase, for which a gene is present in the pau cluster, is proposed to introduce an amino group, a critical step towards the formation of the isothiocyanate functionality.

Formation of the Isothiocyanate Group

The formation of the characteristic isothiocyanate (-N=C=S) group is a rare biochemical transformation. In many natural products, isothiocyanates are derived from the enzymatic conversion of glucosinolates. However, in the case of paulic acid, the biosynthetic machinery is encoded directly within the pau cluster. The key enzymes predicted to be involved in this step are:

  • Sulfotransferase: The pau gene cluster contains a gene encoding a putative sulfotransferase. This enzyme is hypothesized to be responsible for the incorporation of the sulfur atom.

  • Unknown mechanism: The precise enzymatic mechanism for the carbon-sulfur and carbon-nitrogen double bond formation to yield the isothiocyanate group from the aminated and sulfurylated precursor remains to be fully elucidated. It likely involves a series of complex enzymatic reactions, potentially including dehydration and rearrangement steps.

The final step is the attachment of the completed paulic acid moiety to the core paulomycin scaffold, a reaction likely catalyzed by a specific acyltransferase encoded within the pau cluster.

Proposed Biosynthetic Pathway Diagram

The following diagram illustrates the proposed biosynthetic pathway from chorismate to the paulic acid moiety, highlighting the key proposed intermediates and the types of enzymes involved.

Paulic_Acid_Biosynthesis Chorismate Chorismate Intermediate1 Aminated Precursor Chorismate->Intermediate1 Chorismate-utilizing enzymes, Aminotransferase (Pau) Intermediate2 Sulfurylated Intermediate Intermediate1->Intermediate2 Sulfotransferase (Pau) PaulicAcid Paulic Acid Moiety Intermediate2->PaulicAcid Further modifying enzymes (Pau)

Proposed biosynthetic pathway of the paulic acid moiety.

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data, such as enzyme kinetic parameters or reaction yields for the specific enzymatic steps in the paulic acid biosynthetic pathway. The research has primarily focused on the identification of the gene cluster and the functional elucidation of genes through inactivation experiments. The table below summarizes the types of quantitative data that are yet to be determined and would be of high value to the research community.

ParameterDescriptionCurrent Status
Enzyme Kinetics (Km, kcat) Michaelis-Menten constants for the enzymes involved, indicating substrate affinity and turnover number.Largely undetermined
Reaction Yields The efficiency of each enzymatic conversion in the pathway.Not reported
Precursor Incorporation Rates of incorporation of labeled precursors (e.g., chorismate) into the final product.Not reported

Key Experimental Protocols

The elucidation of the paulic acid biosynthetic pathway has been made possible through a series of key molecular genetics and analytical chemistry experiments. Below are detailed methodologies for some of these crucial experiments.

Gene Inactivation via λ-Red-mediated Recombination

Gene inactivation is a fundamental technique used to determine the function of specific genes within a biosynthetic cluster. The λ-Red-mediated recombination system is a powerful tool for efficient and precise genetic manipulation in Streptomyces.

Experimental Workflow:

Gene_Inactivation_Workflow start Start: Identify Target Gene (e.g., pau18) pcr PCR Amplification of Disruption Cassette (e.g., antibiotic resistance) start->pcr recombine λ-Red-mediated Recombination in E. coli (with cosmid containing pau cluster) pcr->recombine conjugation Intergeneric Conjugation from E. coli to Streptomyces recombine->conjugation selection Selection of Streptomyces Exconjugants conjugation->selection verification Genotypic Verification (PCR, Southern Blot) selection->verification phenotype Phenotypic Analysis (HPLC analysis of paulomycin production) verification->phenotype end End: Determine Gene Function phenotype->end

Workflow for gene inactivation in Streptomyces.

Methodology:

  • Primer Design: Design PCR primers with 5' extensions homologous to the regions flanking the target gene in the Streptomyces genome and 3' ends that anneal to a template carrying an antibiotic resistance cassette.

  • PCR Amplification: Amplify the antibiotic resistance cassette using the designed primers to generate a disruption cassette flanked by homologous arms.

  • Preparation of Recombineering-competent E. coli: Prepare electrocompetent E. coli cells carrying a cosmid with the pau gene cluster and expressing the λ-Red recombinase enzymes (Exo, Beta, and Gam).

  • Electroporation and Recombination: Electroporate the purified PCR product into the competent E. coli cells. The λ-Red system will mediate the recombination of the disruption cassette into the cosmid, replacing the target gene.

  • Intergeneric Conjugation: Transfer the modified cosmid from the E. coli donor strain to the recipient Streptomyces strain via conjugation.

  • Selection and Screening: Select for Streptomyces exconjugants that have undergone a double crossover event, resulting in the replacement of the native gene with the disruption cassette. This is typically done by selecting for the antibiotic resistance marker and screening for the loss of the vector marker.

  • Verification: Confirm the gene replacement in the Streptomyces mutant by PCR analysis and Southern blotting.

  • Phenotypic Analysis: Analyze the fermentation products of the mutant strain by HPLC to observe the effect of the gene inactivation on paulomycin production.

HPLC Analysis of Paulomycin Production

High-Performance Liquid Chromatography (HPLC) is a key analytical technique used to separate, identify, and quantify the paulomycins produced by wild-type and mutant Streptomyces strains.

Methodology:

  • Sample Preparation:

    • Culture the Streptomyces strain in a suitable production medium.

    • Extract the fermentation broth with an organic solvent (e.g., ethyl acetate).

    • Evaporate the solvent and redissolve the extract in a suitable solvent (e.g., methanol (B129727) or acetonitrile) for HPLC analysis.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a modifier like formic acid or trifluoroacetic acid, is employed for optimal separation.

    • Detection: A UV detector set at a wavelength where paulomycins exhibit strong absorbance (e.g., 323 nm) is commonly used.

    • Flow Rate: A typical flow rate is around 1 mL/min.

  • Data Analysis:

    • Compare the chromatograms of the mutant strains with the wild-type strain.

    • The disappearance of peaks corresponding to paulomycins and the potential accumulation of new peaks corresponding to biosynthetic intermediates can provide crucial insights into the function of the inactivated gene.

Conclusion and Future Perspectives

The biosynthesis of the paulic acid moiety in this compound is a fascinating example of the complex and unique chemistry found in microbial natural product biosynthesis. While significant progress has been made in identifying the biosynthetic gene cluster and proposing a pathway starting from chorismate, many details of the enzymatic mechanisms remain to be uncovered. Future research should focus on the in vitro characterization of the pau enzymes to elucidate the precise sequence of reactions, identify all biosynthetic intermediates, and determine the kinetic parameters of each step. This knowledge will be instrumental in harnessing the full potential of the paulomycin scaffold for the development of next-generation antibiotics.

References

An In-depth Technical Guide to the Initial Screening of Paulomycin B's Antibacterial Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paulomycin B, a glycosylated antibiotic produced by various Streptomyces species, has demonstrated significant antibacterial activity, primarily against Gram-positive bacteria.[1][2] This technical guide provides a comprehensive overview of the initial in vitro screening of this compound's antibacterial spectrum. It includes a summary of its activity against a panel of clinically relevant bacteria, detailed experimental protocols for determining its minimum inhibitory concentration (MIC), and a proposed workflow for its initial screening. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antibacterial agents.

Introduction

The emergence of antibiotic-resistant bacteria poses a significant threat to global public health, necessitating the discovery and development of new antimicrobial compounds. Paulomycins, including Paulomycin A and B, are a family of antibiotics characterized by a unique isothiocyanate group (paulic acid).[2][3] These compounds have shown potent activity against a range of Gram-positive pathogens.[3] Furthermore, recent research into novel paulomycin derivatives has indicated a potential for improved activity against Gram-negative bacteria, highlighting the therapeutic promise of this class of antibiotics.[2][4]

An initial, yet crucial, step in the evaluation of any new antimicrobial agent is the determination of its antibacterial spectrum. This is typically achieved by assessing its in vitro activity against a diverse panel of clinically significant bacterial species. The primary metric for this assessment is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents the visible growth of a microorganism. This guide outlines the essential procedures and data interpretation for the initial antibacterial screening of this compound.

Antibacterial Spectrum of this compound

The antibacterial activity of this compound has been evaluated against a variety of Gram-positive and Gram-negative bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values reported in the literature.

In Vitro Activity against Gram-Positive Bacteria

This compound demonstrates potent activity against several Gram-positive species.

Bacterial SpeciesStrainMIC (µg/mL)
Staphylococcus aureus(Not specified)<2.34[2]
Staphylococcus epidermidis(Not specified)<2.34[2]
In Vitro Activity against Gram-Negative Bacteria

The activity of this compound against Gram-negative bacteria is generally limited, although some novel derivatives have shown improved efficacy.[2][4]

Bacterial SpeciesStrainMIC (µg/mL)
Escherichia coli(Not specified)>200[2]
Klebsiella pneumoniae(Not specified)>200[2]

Experimental Protocols

The determination of the antibacterial spectrum of this compound is performed using standardized methods to ensure the reproducibility and comparability of results. The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the steps for determining the MIC of this compound using the broth microdilution method.

3.1.1. Materials

  • This compound

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., ATCC quality control strains)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

3.1.2. Preparation of Reagents

  • This compound Stock Solution: Prepare a stock solution of this compound at a concentration of at least 1000 µg/mL in a suitable solvent. Sterilize by membrane filtration if necessary.

  • Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. Suspend the colonies in sterile saline or PBS. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at a wavelength of 625 nm. Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3.1.3. Assay Procedure

  • Serial Dilutions: Add 50 µL of sterile CAMHB to all wells of a 96-well microtiter plate, except for the first column. In the first column, add 100 µL of the this compound working solution (at twice the highest desired final concentration). Perform two-fold serial dilutions by transferring 50 µL from the first column to the second, mixing well, and continuing this process across the plate to the tenth column. Discard the final 50 µL from the tenth column. This will create a gradient of decreasing this compound concentrations.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well (from column 1 to 11), resulting in a final volume of 100 µL per well. Column 11 will serve as the growth control (no antibiotic). Column 12 will serve as the sterility control (no bacteria).

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

3.1.4. Interpretation of Results

Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity). The MIC is the lowest concentration of this compound at which there is no visible growth of the test organism.

Visualizations

Experimental Workflow for Initial Antibacterial Screening

The following diagram illustrates a typical workflow for the initial screening of a natural product like this compound for antibacterial activity.

experimental_workflow cluster_0 Preparation cluster_1 MIC Determination (Broth Microdilution) cluster_2 Data Analysis & Interpretation start Start: Obtain this compound prep_stock Prepare Stock Solution of this compound start->prep_stock serial_dilution Perform Serial Dilutions in 96-well Plate prep_stock->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum inoculation Inoculate with Bacterial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 35°C for 16-20h inoculation->incubation read_results Read and Record MIC Values incubation->read_results data_table Compile MIC Data into a Table read_results->data_table interpretation Interpret Antibacterial Spectrum (Gram-positive vs. Gram-negative) data_table->interpretation end End: Initial Antibacterial Spectrum Profile interpretation->end

Caption: Workflow for the initial screening of this compound's antibacterial spectrum.

Proposed Mechanism of Action: Inhibition of Protein Synthesis

While the exact mechanism of action for this compound is not definitively established, related antibiotics like Pulvomycin are known to inhibit protein synthesis by targeting the elongation factor Tu (EF-Tu).[5] This prevents the formation of the ternary complex required for the delivery of aminoacyl-tRNA to the ribosome. The following diagram illustrates this proposed mechanism.

mechanism_of_action cluster_0 Normal Protein Synthesis Elongation cluster_1 Inhibition by this compound (Proposed) EF_Tu_GTP EF-Tu-GTP Complex ternary_complex EF-Tu-GTP-aa-tRNA (Ternary Complex) EF_Tu_GTP->ternary_complex + aa_tRNA Aminoacyl-tRNA aa_tRNA->ternary_complex + ribosome Ribosome ternary_complex->ribosome Binds to A-site protein_synthesis Protein Synthesis Continues ribosome->protein_synthesis Paulomycin_B This compound EF_Tu_GTP_inhibited EF-Tu-GTP Complex Paulomycin_B->EF_Tu_GTP_inhibited Binds to no_ternary_complex Ternary Complex Formation Blocked EF_Tu_GTP_inhibited->no_ternary_complex aa_tRNA_inhibited Aminoacyl-tRNA aa_tRNA_inhibited->no_ternary_complex protein_synthesis_inhibited Protein Synthesis Inhibited no_ternary_complex->protein_synthesis_inhibited

Caption: Proposed mechanism of this compound via inhibition of protein synthesis.

Conclusion

This compound exhibits promising antibacterial activity, particularly against Gram-positive bacteria. The initial screening of its antibacterial spectrum, through standardized methods like broth microdilution, is a critical step in its preclinical evaluation. This guide provides the necessary framework for conducting and interpreting these initial studies. Further research is warranted to fully elucidate the mechanism of action of this compound and to explore the potential of its derivatives in combating a broader range of bacterial pathogens.

References

"physical and chemical characteristics of Paulomycin B"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paulomycin B is a glycosidic antibiotic belonging to the paulomycin family, a group of natural products synthesized by various Streptomyces species, notably Streptomyces paulus.[1] This class of antibiotics has garnered interest for its potent activity against a range of Gram-positive bacteria. This compound, like its structural analogs, features a unique chemical architecture characterized by a central paulic acid moiety containing a rare isothiocyanate group, which is crucial for its biological function.[2][3] This document provides an in-depth technical guide on the physical and chemical characteristics of this compound, its biological activity, mechanism of action, and relevant experimental protocols.

Physical and Chemical Characteristics

This compound is a complex molecule with the molecular formula C₃₃H₄₄N₂O₁₇S and a molecular weight of 772.77 g/mol . It is typically isolated as a brownish amorphous powder, and as such, does not exhibit a sharp melting point but rather a decomposition range.[4]

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference
Molecular Formula C₃₃H₄₄N₂O₁₇S[1]
Molecular Weight 772.77 g/mol [1]
Appearance Brownish amorphous powder[4]
Melting Point Not applicable (amorphous solid)[4]
Solubility

Detailed quantitative solubility data for this compound in various solvents is not extensively reported in the available literature. However, based on its structural characteristics and general behavior of similar natural products, a qualitative solubility profile can be inferred. It is expected to have limited solubility in water and higher solubility in organic solvents like dimethyl sulfoxide (B87167) (DMSO), methanol (B129727), and ethanol.

Table 2: Qualitative Solubility Profile of this compound
SolventSolubility
WaterSparingly soluble
MethanolSoluble
EthanolSoluble
Dimethyl Sulfoxide (DMSO)Soluble
Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through a combination of spectroscopic techniques, including Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, alongside mass spectrometry.

UV-Visible Spectroscopy: The UV-Vis spectrum of this compound and its derivatives exhibits characteristic absorption maxima. In methanolic solutions, paulomycin intermediates show absorption peaks around 236, 275, and 323 nm.[5] Chromatographic analyses of mixtures containing this compound have shown absorption maxima at approximately 238 and 320 nm.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed ¹H and ¹³C NMR spectral data for this compound are not fully published. However, analysis of its structural components, including the paulic acid, D-allose, and L-paulomycose moieties, would result in a complex set of signals. The spectra of closely related paulomycin derivatives have been reported, providing insights into the expected chemical shifts and coupling constants.[6]

Biological Activity

This compound demonstrates significant antibacterial activity, primarily against Gram-positive bacteria.[1] The isothiocyanate group is a key determinant of its antimicrobial properties, as derivatives lacking this moiety, such as paulomenols, are inactive.[2]

Table 3: Minimum Inhibitory Concentration (MIC) of this compound
Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus<2.34[2]
Staphylococcus epidermidis<2.34[2]

Mechanism of Action

The precise signaling pathway of this compound's mechanism of action has not been fully elucidated in terms of a classical receptor-ligand signaling cascade. The available evidence strongly suggests that its primary mode of action involves the disruption of the bacterial cell membrane. The lipophilic nature of the molecule allows it to interact with and insert into the phospholipid bilayer of the bacterial membrane. This interaction leads to a loss of membrane integrity, causing leakage of essential cellular components and ultimately leading to bacterial cell death. This direct action on the cell membrane is a common mechanism for many antimicrobial peptides and lipopeptides.

Paulomycin_B This compound Membrane_Interaction Hydrophobic Interaction and Insertion into Membrane Paulomycin_B->Membrane_Interaction Targets Bacterial_Cell_Membrane Bacterial Cell Membrane (Phospholipid Bilayer) Membrane_Disruption Loss of Membrane Integrity Bacterial_Cell_Membrane->Membrane_Disruption Membrane_Interaction->Bacterial_Cell_Membrane Leakage Leakage of Cellular Contents (Ions, Metabolites, etc.) Membrane_Disruption->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

Caption: Proposed mechanism of action of this compound.

Biosynthesis Pathway

The biosynthesis of paulomycins is a complex process that originates from chorismate.[4][7] The pathway involves a series of enzymatic reactions, including glycosyltransferases and acyltransferases, to assemble the final complex structure of this compound.

Chorismate Chorismate Paulic_Acid_Biosynthesis Paulic Acid Biosynthesis Chorismate->Paulic_Acid_Biosynthesis Deoxysugar_Biosynthesis Deoxysugar Biosynthesis (D-allose, L-paulomycose) Chorismate->Deoxysugar_Biosynthesis Paulic_Acid Paulic Acid Paulic_Acid_Biosynthesis->Paulic_Acid Sugars D-allose & L-paulomycose Deoxysugar_Biosynthesis->Sugars Assembly Assembly by Glycosyltransferases & Acyltransferases Paulic_Acid->Assembly Sugars->Assembly Paulomycin_B This compound Assembly->Paulomycin_B

Caption: Simplified biosynthesis pathway of this compound.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of this compound from Streptomyces fermentation broth, adapted from methodologies used for related compounds.[4]

1. Fermentation:

  • Inoculate a suitable production medium (e.g., MFE medium) with a spore suspension of a this compound-producing Streptomyces strain.

  • Incubate the culture at 30°C for 120 hours with shaking at 250 rpm.

2. Extraction:

  • Harvest the fermentation broth and centrifuge to separate the mycelium from the supernatant.

  • Extract the supernatant and the mycelial cake with an equal volume of a suitable organic solvent, such as ethyl acetate, multiple times.

  • Combine the organic extracts and evaporate to dryness under reduced pressure to obtain a crude extract.

3. Purification:

  • Redissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

  • Subject the concentrated extract to preparative High-Performance Liquid Chromatography (HPLC).

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of methanol and water, often with a small amount of an acid like trifluoroacetic acid (TFA) (e.g., 0.1%), is used for elution. An isocratic elution with an optimized methanol concentration (e.g., 57%) can also be employed.

  • Detection: Monitor the elution at the characteristic UV absorption maxima of this compound (e.g., 238 nm and 320 nm).

  • Collect the fractions corresponding to the this compound peak.

4. Final Processing:

  • Dilute the collected fractions with methanol and concentrate using solid-phase extraction (e.g., Sep-Pak C18) to remove any acid traces.

  • Dissolve the purified compound in a 50% mixture of tert-butanol (B103910) and water and lyophilize to obtain the final pure this compound as a powder.

Start Streptomyces Fermentation Extraction Solvent Extraction (e.g., Ethyl Acetate) Start->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract HPLC Preparative HPLC (C18 Column) Crude_Extract->HPLC Fraction_Collection Fraction Collection (UV Detection) HPLC->Fraction_Collection SPE Solid-Phase Extraction (e.g., Sep-Pak C18) Fraction_Collection->SPE Lyophilization Lyophilization SPE->Lyophilization Final_Product Pure this compound Lyophilization->Final_Product

Caption: Experimental workflow for this compound isolation.

Conclusion

This compound remains a compound of interest in the field of antibiotic research due to its potent activity against Gram-positive pathogens. This technical guide summarizes the current knowledge of its physical and chemical properties. Further research is warranted to fully elucidate its detailed spectroscopic characteristics, expand upon its antimicrobial spectrum, and refine the understanding of its mechanism of action. Such efforts will be crucial for any future drug development endeavors based on the paulomycin scaffold.

References

A Comprehensive Guide to the Taxonomic Identification of Paulomycin B-Producing Streptomyces Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the modern polyphasic approach to the taxonomic identification of Streptomyces strains capable of producing the antibiotic Paulomycin B. Integrating classical microbiological techniques with advanced molecular and genomic methods is essential for the accurate classification of these commercially significant microorganisms. This guide offers detailed experimental protocols, data presentation standards, and visual workflows to aid researchers in this complex but critical endeavor.

Introduction to this compound and its Producers

Paulomycins are a class of glycosylated antibiotics with potent activity against Gram-positive bacteria. This compound, a significant member of this family, is produced by select strains of the genus Streptomyces. Accurate taxonomic identification of these producer strains is paramount for several reasons: it ensures reproducibility in fermentation processes, facilitates targeted strain improvement programs, and provides a phylogenetic framework for discovering novel, related bioactive compounds. The known producers of paulomycins include Streptomyces paulus NRRL 8115, Streptomyces sp. YN86, and Streptomyces albus J1074.[1][2]

The Polyphasic Approach to Streptomyces Taxonomy

The classification of Streptomyces species has evolved from a reliance on morphological and biochemical characteristics to a more robust polyphasic approach.[3][4] This integrated methodology combines phenotypic, chemotaxonomic, and genotypic data to provide a comprehensive and reliable identification.

Core Components of Polyphasic Taxonomy:

  • Phenotypic Characterization: Includes morphological (colony features, spore morphology) and physiological/biochemical (carbon source utilization, enzyme production) analyses.

  • Chemotaxonomic Analysis: Involves the characterization of cellular components such as fatty acids, menaquinones, and polar lipids.

  • Genotypic Analysis: Employs molecular techniques like 16S rRNA gene sequencing, Multi-Locus Sequence Analysis (MLSA), and whole-genome-based methods such as digital DNA-DNA Hybridization (dDDH) and Average Nucleotide Identity (ANI).

Data Presentation: Comparative Characteristics of this compound-Producing Strains

A direct comparative analysis of the key taxonomic characteristics of the known this compound-producing strains is crucial for their differentiation. The following tables summarize the available data from the literature. Note: Comprehensive and directly comparative datasets for all three strains are not available in single publications; this information has been compiled from various sources.

Table 1: Morphological and Cultural Characteristics

CharacteristicStreptomyces paulus NRRL 8115Streptomyces albus J1074Streptomyces sp. YN86
Aerial Mycelium Color White to grayishWhiteData not available
Substrate Mycelium Color Yellowish-brownColorless to pale yellowData not available
Spore Chain Morphology Rectiflexibiles (straight to flexuous)Data not availableData not available
Spore Surface SmoothData not availableData not available
Melanin Production NegativeNegativeData not available
Soluble Pigment NoneNoneData not available

Table 2: Physiological and Biochemical Characteristics

TestStreptomyces paulus NRRL 8115Streptomyces albus J1074Streptomyces sp. YN86
Carbon Source Utilization
D-Glucose++[5]Data not available
L-Arabinose+Data not availableData not available
D-Xylose++[5]Data not available
D-Fructose++[5]Data not available
D-Mannitol++[5]Data not available
Sucrose+-Data not available
Raffinose-Data not availableData not available
Enzyme Activity
Starch Hydrolysis+Data not availableData not available
Gelatin Liquefaction+Data not availableData not available
Casein Hydrolysis++[6]Data not available
Nitrate Reduction++[6]Data not available
Growth Conditions
Optimal Temperature28-30°C28-30°CData not available
Optimal pH7.07.0Data not available

Note: "+" indicates a positive result, "-" indicates a negative result. Data for S. paulus is based on general characteristics of the species, and specific data for the NRRL 8115 strain may vary. Data for S. sp. YN86 is largely unavailable in the public domain.

Table 3: Chemotaxonomic Characteristics

MarkerStreptomyces paulusStreptomyces albusStreptomyces sp. YN86
Diaminopimelic Acid (DAP) LL-DAPLL-DAPPresumed LL-DAP
Major Menaquinones MK-9(H6), MK-9(H8)MK-9(H6), MK-9(H8)Data not available
Fatty Acid Profile Predominantly branched-chain (iso- and anteiso-)Predominantly branched-chain (iso- and anteiso-)Data not available
Polar Lipids Phosphatidylethanolamine (PE), Diphosphatidylglycerol (DPG)Phosphatidylethanolamine (PE), Diphosphatidylglycerol (DPG)Data not available

Note: Data is based on general characteristics of the respective species.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the taxonomic identification of Streptomyces strains.

Genomic DNA Extraction from Streptomyces

High-quality genomic DNA is a prerequisite for all molecular taxonomic methods.

Materials:

  • Streptomyces culture (liquid or solid)

  • Lysis Buffer (0.3 M sucrose, 25 mM EDTA, 25 mM Tris-HCl pH 7.5)

  • Lysozyme (B549824) (10 mg/mL)

  • Achromopeptidase (B1167389) (5 mg/mL)

  • Proteinase K (20 mg/mL)

  • 10% SDS

  • 5 M NaCl

  • Phenol:Chloroform:Isoamyl alcohol (25:24:1)

  • Chloroform:Isoamyl alcohol (24:1)

  • Isopropanol (ice-cold)

  • 70% Ethanol (B145695) (ice-cold)

  • TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

Protocol:

  • Harvest Streptomyces mycelia from a 3-5 day old liquid culture (e.g., Tryptic Soy Broth) by centrifugation or scrape from solid media.

  • Wash the cell pellet twice with a sterile saline solution (0.9% NaCl).

  • Resuspend the pellet in 10 mL of Lysis Buffer containing RNase A (to a final concentration of 100 µg/mL).

  • Add lysozyme and achromopeptidase to the cell suspension and incubate at 37°C for 30-60 minutes with gentle shaking.

  • Add Proteinase K and 10% SDS and incubate at 55°C for 1-2 hours until the solution becomes clear.

  • Add 5 M NaCl and mix gently by inversion.

  • Perform a two-step extraction: first with an equal volume of phenol:chloroform:isoamyl alcohol, followed by an extraction with an equal volume of chloroform:isoamyl alcohol. Centrifuge at 10,000 x g for 10 minutes to separate the phases and carefully transfer the upper aqueous phase to a new tube.

  • Precipitate the DNA by adding 0.6 volumes of ice-cold isopropanol. Spool the DNA using a sterile glass rod or pellet by centrifugation at 12,000 x g for 15 minutes.

  • Wash the DNA pellet with 70% ice-cold ethanol and air-dry briefly.

  • Resuspend the DNA in an appropriate volume of TE buffer. Assess DNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis.

Multi-Locus Sequence Analysis (MLSA)

MLSA provides higher phylogenetic resolution than 16S rRNA gene sequencing alone for Streptomyces. The recommended housekeeping genes for Streptomyces are atpD, gyrB, recA, rpoB, and trpB.

a. PCR Amplification:

Table 4: Primers for Housekeeping Genes in Streptomyces

GenePrimer NameSequence (5' - 3')
atpD atpD-FAAG TTC GGC AAG AAG ACC ATC
atpD-RGTT GTC GGT GAT GTC GAT GTC
gyrB gyrB-FGAG GTC GTC TTC GAC TAC GAC
gyrB-RGTC GAT GTC GAC GTC GAT GTC
recA recA-FGAC GAG TTC GGC TAC GAG GAG
recA-RGTC GAG GAT GTC GAT GTC GAG
rpoB rpoB-FGAG GTC TTC GAC TTC GGC TAC
rpoB-RGTC GAT GTC GAC GTC GAT GTC
trpB trpB-FGAG GTC GTC TTC GAC GAC TAC
trpB-RGTC GAT GTC GAC GTC GAT GTC

PCR Reaction Mix (50 µL):

  • 5 µL 10x PCR Buffer

  • 1 µL dNTPs (10 mM each)

  • 1 µL Forward Primer (10 µM)

  • 1 µL Reverse Primer (10 µM)

  • 0.5 µL Taq DNA Polymerase (5 U/µL)

  • 1 µL Genomic DNA (50-100 ng)

  • 40.5 µL Nuclease-free water

PCR Cycling Conditions:

  • Initial Denaturation: 95°C for 5 minutes

  • 30 cycles of:

    • Denaturation: 95°C for 30 seconds

    • Annealing: 58-62°C for 30 seconds (optimize for each primer pair)

    • Extension: 72°C for 1 minute

  • Final Extension: 72°C for 10 minutes

  • Hold: 4°C

b. Sequencing and Phylogenetic Analysis:

  • Purify the PCR products and send for Sanger sequencing.

  • Assemble and edit the forward and reverse sequences for each gene.

  • Align the sequences of each gene individually using software like MEGA or ClustalW.

  • Concatenate the aligned sequences of all five genes for each strain.

  • Construct a phylogenetic tree from the concatenated alignment using methods such as Neighbor-Joining, Maximum Likelihood, or Bayesian inference in software like MEGA or PAUP*.

  • Assess the statistical support for the tree topology using bootstrap analysis (for Neighbor-Joining and Maximum Likelihood) or posterior probabilities (for Bayesian inference).

Digital DNA-DNA Hybridization (dDDH) and Average Nucleotide Identity (ANI)

These in-silico methods compare whole-genome sequences to determine the degree of similarity between strains.

Protocol:

  • Obtain high-quality whole-genome sequences of the query strain and reference Streptomyces strains.

  • Use online tools or standalone software for dDDH and ANI calculations. A commonly used tool is the Genome-to-Genome Distance Calculator (GGDC) for dDDH and various ANI calculators such as JSpeciesWS or OrthoANIu .

  • dDDH Analysis:

    • Upload the genome sequences to the GGDC server.

    • The server provides a dDDH value and a confidence interval.

    • Interpretation: A dDDH value of 70% or higher is the recommended threshold for assigning two strains to the same species.

  • ANI Analysis:

    • Upload the genome sequences to an ANI calculator.

    • The tool calculates the average nucleotide identity between the two genomes.

    • Interpretation: An ANI value of 95-96% or higher is generally considered the threshold for species delineation.

Visualizing Taxonomic Workflows and Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex workflows and relationships in taxonomic identification.

Polyphasic_Taxonomy_Workflow cluster_Isolation Strain Isolation & Purity cluster_Phenotypic Phenotypic Characterization cluster_Chemotaxonomic Chemotaxonomic Analysis cluster_Genotypic Genotypic Characterization cluster_Conclusion Taxonomic Conclusion Isolation Isolate from Source Purity Ensure Purity Isolation->Purity Morphology Morphological Analysis (Colony, Spores) Purity->Morphology Biochemical Physiological & Biochemical Tests Purity->Biochemical Chemo Fatty Acids, Menaquinones, Polar Lipids Purity->Chemo DNA_Extraction Genomic DNA Extraction Purity->DNA_Extraction Identification Species Identification Morphology->Identification Biochemical->Identification Chemo->Identification MLSA Multi-Locus Sequence Analysis DNA_Extraction->MLSA WGS Whole Genome Sequencing DNA_Extraction->WGS MLSA->Identification dDDH_ANI dDDH & ANI Analysis WGS->dDDH_ANI dDDH_ANI->Identification

Caption: Workflow for the polyphasic taxonomic identification of Streptomyces strains.

Genotypic_Methods_Relationship WGS Whole Genome Sequence ANI Average Nucleotide Identity (ANI) WGS->ANI dDDH digital DNA-DNA Hybridization (dDDH) WGS->dDDH rRNA 16S rRNA Sequencing MLSA MLSA (atpD, gyrB, recA, rpoB, trpB) rRNA->MLSA Increasing Resolution

References

A Technical Guide to the Molecular Formula and Mass Spectrometry of Paulomycin B

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of the molecular characteristics and mass spectrometry analysis of Paulomycin B, an antibiotic produced by several species of Streptomyces.[1][2] The guide is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering detailed data and experimental methodologies.

Molecular Identity of this compound

This compound is a glycosylated compound belonging to the paulomycin family of antibiotics.[1][2] These antibiotics are distinguished by a unique paulic acid moiety which contains a rare isothiocyanate group.[1] The fundamental molecular properties of this compound are summarized below.

PropertyValue
Molecular Formula C₃₃H₄₄N₂O₁₇S
Molecular Weight 772.77 g/mol
CAS Number 81988-76-3

Unlike its analog Paulomycin A, the paulomycose branched hydroxyl group in this compound is decorated by isobutyric acid.

Mass Spectrometry Analysis

High-resolution mass spectrometry (HRMS) is a critical technique for the structural elucidation and analysis of this compound and its derivatives. It allows for the precise determination of molecular formulas and the characterization of fragmentation patterns.

The analysis of paulomycins typically involves coupling liquid chromatography with mass spectrometry (LC-MS) to separate the compounds from a complex mixture before detection.

Sample Preparation and Separation: Paulomycins are often isolated from the culture broth of Streptomyces strains, such as Streptomyces albus J1074 or Streptomyces paulus NRRL 8115. The general workflow involves extraction from the culture, purification via preparative High-Performance Liquid Chromatography (HPLC), and subsequent analysis using analytical HPLC or Ultra-Performance Liquid Chromatography (UPLC).

A common separation method utilizes a reversed-phase C18 column. For instance, one protocol employs an Acquity UPLC BEH C18 column with a linear gradient of 10% to 100% acetonitrile (B52724) over 9 minutes at a flow rate of 0.5 mL/min. Another detailed HPLC method uses a linear gradient from 5% to 90% acetonitrile over 20 minutes.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Stage Culture Streptomyces Culture (e.g., S. albus J1074) Extraction Solvent Extraction Culture->Extraction Purification Purification (Preparative HPLC) Extraction->Purification Separation UPLC/HPLC Separation (C18 Column) Purification->Separation MassSpec Mass Spectrometry (ESI Source) Separation->MassSpec HRMS High-Resolution MS (e.g., QTOF) MassSpec->HRMS TandemMS Tandem MS (MS/MS) (e.g., Triple Quadrupole) MassSpec->TandemMS Analysis Data Analysis (Formula Determination, Fragmentation Analysis) HRMS->Analysis TandemMS->Analysis

Caption: General experimental workflow for this compound analysis. (Max-width: 760px)

Instrumentation: Electrospray ionization (ESI) is a commonly used soft ionization technique for analyzing paulomycins. High-resolution data can be acquired using instruments like a Quadrupole Time-of-Flight (QTOF) mass spectrometer, while tandem MS (MS/MS) experiments for fragmentation analysis are often performed on a Triple-Quadrupole (QqQ) system.

ParameterSystem 1System 2
HPLC System Agilent 1200 / 1260Agilent 1200 Rapid Resolution
Mass Spectrometer Agilent 6520 QTOF / 6460 QqQBruker maXis
Ionization Source Electrospray Ionization (ESI)Not specified, likely ESI
Scan Mode Negative Ion ModePositive Ion Mode ([M+H]⁺)
Mass Range m/z = 100–1500Not specified

A characteristic feature of paulomycins is the spontaneous loss of the paulic acid moiety, which results in the formation of their corresponding paulomenol derivatives. This degradation is a key aspect of their chemistry and is readily observed during analysis. Therefore, in the mass spectrum of this compound, one can expect to observe signals corresponding to Paulomenol B.

Tandem MS experiments are crucial for confirming the structure of this compound by breaking the molecule into smaller, identifiable fragments. While specific fragmentation data for this compound is not detailed in the provided results, the general principle involves the cleavage of glycosidic bonds and bonds within the sugar moieties and the aglycone core.

logical_relationship PaulomycinB This compound (C₃₃H₄₄N₂O₁₇S) MW: 772.77 Process Spontaneous Loss of Paulic Acid Moiety PaulomycinB->Process PaulomenolB Paulomenol B (Lacks Paulic Acid) Process->PaulomenolB

Caption: Relationship between this compound and Paulomenol B. (Max-width: 760px)

References

Methodological & Application

Application Notes and Protocols for the Fermentation and Production of Paulomycin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paulomycin B is a glycosylated antibiotic belonging to the paulomycin family of natural products. These compounds are produced by various species of Streptomyces and exhibit significant activity against Gram-positive bacteria. This document provides a comprehensive overview of the fermentation, production, and purification protocols for this compound, intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.

Producing Microorganisms

This compound is primarily produced by the following actinomycete strains:

  • Streptomyces albus J1074 : A well-characterized strain used for the production of various secondary metabolites, including paulomycins.[1][2][3][4][5]

  • Streptomyces paulus NRRL 8115 : Another known producer of paulomycins, which has been utilized in studies to elucidate the biosynthetic pathway of these compounds.

Fermentation Media and Conditions

The production of this compound can be achieved using various culture media. The choice of medium can significantly influence the yield and profile of the produced paulomycins. Below is a summary of commonly used media and their compositions.

Fermentation Media Composition
ComponentR5A MediumMFE MediumGS-7 Medium
Carbon Sources
Sucrose103 g/LNot specifiedNot specified
Glucose10 g/LNot specifiedNot specified
Nitrogen Sources
Difco Casamino Acids0.1 g/LNot specifiedNot specified
Difco Yeast Extract5 g/LNot specifiedNot specified
L-Proline3 g/LNot specifiedNot specified
Salts
K₂SO₄0.25 g/LNot specifiedNot specified
MgCl₂·6H₂O10.12 g/LNot specifiedNot specified
KH₂PO₄0.05 g/LNot specifiedNot specified
CaCl₂·2H₂O2.94 g/LNot specifiedNot specified
Buffers
TES buffer5.73 g/LNot specifiedNot specified
Trace Elements
Trace Element Solution2 mL/LNot specifiedNot specified
Other
NaOHAs needed to adjust pHNot specifiedNot specified

Note: The exact composition of MFE medium is not publicly detailed in the reviewed literature, but it has been noted to enhance the production of certain secondary metabolites in S. albus J1074 compared to R5A medium. GS-7 medium is utilized as a seed culture medium for S. paulus NRRL 8115.

Optimal Fermentation Parameters
ParameterStreptomyces albus J1074Streptomyces paulus NRRL 8115
Temperature 30°C28°C
Incubation Time 96 - 120 hours4 days (production culture)
Agitation 250 rpm (orbital shaker)Not specified
Inoculum Spores2% (v/v) of a 2-day old seed culture

Experimental Protocols

Protocol 1: Fermentation of this compound from Streptomyces albus J1074

1. Inoculum Preparation: a. Prepare a spore suspension of S. albus J1074 from a mature agar (B569324) plate culture. b. Inoculate a suitable seed culture medium with the spore suspension. c. Incubate the seed culture at 30°C with shaking for 2-3 days.

2. Production Culture: a. Prepare Erlenmeyer flasks (e.g., 2 L) containing MFE medium (e.g., 400 mL). b. Inoculate the production medium with the seed culture. c. Incubate the flasks at 30°C for 120 hours in an orbital shaker at 250 rpm.

Protocol 2: Fermentation of this compound from Streptomyces paulus NRRL 8115

1. Seed Culture: a. Inoculate 50 µL of S. paulus NRRL 8115 spores into GS-7 medium. b. Culture at 28°C for 2 days.

2. Production Culture: a. Inoculate 50 mL of R5A medium with the seed culture at a 2% (v/v) ratio. b. Culture for 4 days.

Downstream Processing: Extraction and Purification

Protocol 3: Extraction of Paulomycins

1. Harvesting: a. Harvest the fermentation broth by centrifugation to separate the mycelium from the supernatant.

2. Solvent Extraction: a. Extract the whole culture broth with an equal volume of ethyl acetate (B1210297). For improved extraction, formic acid can be added to the ethyl acetate (1%). b. Repeat the extraction process three times to ensure complete recovery of the compounds. c. Combine the organic phases.

3. Concentration: a. Dry the combined ethyl acetate extracts in vacuo using a rotary evaporator to obtain the crude extract.

Protocol 4: Purification of this compound by HPLC

1. Sample Preparation: a. Redissolve the dried crude extract in a suitable solvent such as acetonitrile (B52724).

2. HPLC Conditions: a. Column: A C18 reversed-phase column is typically used. b. Mobile Phase: A gradient of acetonitrile and water, often with an additive like 0.1% trifluoroacetic acid (TFA), is employed. c. Detection: UV detection at a wavelength of 320 nm is suitable for monitoring the elution of paulomycins. d. Preparative HPLC: For isolation of this compound, preparative HPLC can be performed using isocratic conditions, for example, with 57% methanol (B129727) and 0.1% TFA in water.

3. Post-Purification Processing: a. Collected fractions containing this compound can be diluted with methanol and concentrated using solid-phase extraction (e.g., Sep-Pak C18) to remove acid traces. b. The purified compound can then be dissolved in a mixture of tert-butanol (B103910) and water and lyophilized.

Data Presentation

Paulomycin Production Yields

Quantitative data on the specific yield of this compound is not extensively detailed in the reviewed literature. However, studies on novel paulomycin derivatives from S. albus J1074 grown in MFE medium have reported the following yields:

CompoundYield (mg from 2L culture)Productivity (µg/mL)
Novel Paulomycin Derivative 11.2 mg0.6 µg/mL
Novel Paulomycin Derivative 21.2 mg0.6 µg/mL
Novel Paulomycin Derivative 30.5 mg0.25 µg/mL
Novel Paulomycin Derivative 40.5 mg0.25 µg/mL

Visualizations

This compound Biosynthetic Pathway

The biosynthesis of paulomycins originates from chorismate and involves a series of enzymatic reactions including glycosylation and acylation steps.

Paulomycin_Biosynthesis Chorismate Chorismate Paulic_Acid_Precursor Paulic Acid Precursor Chorismate->Paulic_Acid_Precursor Multiple Steps Paulic_Acid Paulic Acid Paulic_Acid_Precursor->Paulic_Acid Aminotransferase, Sulfotransferase Paulomycin_B This compound Paulic_Acid->Paulomycin_B D_Allose_Moiety D-Allose Moiety Glycosylated_Intermediate_1 Glycosylated Intermediate 1 D_Allose_Moiety->Glycosylated_Intermediate_1 L_Paulomycose_Moiety L-Paulomycose Moiety Glycosylated_Intermediate_2 Glycosylated Intermediate 2 L_Paulomycose_Moiety->Glycosylated_Intermediate_2 Paulomycin_Aglycone Paulomycin Aglycone Paulomycin_Aglycone->Glycosylated_Intermediate_1 Glycosyltransferase (D-Allose addition) Glycosylated_Intermediate_1->Glycosylated_Intermediate_2 Glycosyltransferase (L-Paulomycose addition) Glycosylated_Intermediate_2->Paulomycin_B Acyltransferase, Paulic Acid attachment

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for this compound Production

The overall process from fermentation to purification of this compound is outlined below.

Paulomycin_Production_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Spore_Inoculation Spore Inoculation Seed_Culture Seed Culture Growth (2-3 days) Spore_Inoculation->Seed_Culture Production_Culture Production Culture (4-5 days) Seed_Culture->Production_Culture Harvesting Harvesting (Centrifugation) Production_Culture->Harvesting Solvent_Extraction Ethyl Acetate Extraction Harvesting->Solvent_Extraction Concentration Concentration (Rotary Evaporation) Solvent_Extraction->Concentration HPLC Preparative HPLC Concentration->HPLC Fraction_Collection Fraction Collection HPLC->Fraction_Collection Lyophilization Lyophilization Fraction_Collection->Lyophilization Pure_Paulomycin_B Pure_Paulomycin_B Lyophilization->Pure_Paulomycin_B Pure this compound

Caption: Workflow for this compound production and purification.

References

Application Notes and Protocols for Paulomycin B in Gram-positive Antibacterial Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paulomycin B is a glycosylated antibiotic produced by several species of Streptomyces. It belongs to the paulomycin family of antibiotics, which are characterized by a unique paulic acid moiety containing an isothiocyanate group.[1][2] This structural feature is crucial for its biological activity. This compound exhibits potent activity primarily against a variety of Gram-positive bacteria.[2][3][4] These application notes provide detailed protocols for utilizing this compound in antibacterial assays, with a focus on determining its minimum inhibitory concentration (MIC) against susceptible Gram-positive pathogens.

Mechanism of Action

While the precise molecular target of this compound is not definitively established in the reviewed literature, it is understood to be an inhibitor of bacterial protein synthesis. Evidence from the closely related antibiotic, pulvomycin, suggests a likely mechanism of action. Pulvomycin inhibits prokaryotic protein synthesis by targeting the elongation factor Tu (EF-Tu).[5] It prevents the formation of the ternary complex between EF-Tu, GTP, and aminoacyl-tRNA, thereby blocking the delivery of amino acids to the ribosome and halting peptide chain elongation.[5] It is hypothesized that this compound shares this mechanism, disrupting a critical step in bacterial protein translation.

PaulomycinB_Mechanism cluster_translation Bacterial Protein Synthesis Elongation Cycle Aminoacyl-tRNA Aminoacyl-tRNA Ternary_Complex [Aminoacyl-tRNA]-EF-Tu-GTP Ternary Complex Aminoacyl-tRNA->Ternary_Complex binds EF-Tu_GTP EF-Tu-GTP EF-Tu_GTP->Ternary_Complex binds Ribosome_A_Site Ribosome A-site Ternary_Complex->Ribosome_A_Site delivers to Peptide_Elongation Peptide Chain Elongation Ribosome_A_Site->Peptide_Elongation Paulomycin_B This compound Paulomycin_B->Inhibition Inhibition->Ternary_Complex Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution (e.g., in DMSO) Serial_Dilution Perform 2-fold Serial Dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) Stock_Solution->Serial_Dilution Inoculation Inoculate Microtiter Plate Wells (Final concentration ~5 x 10^5 CFU/mL) Serial_Dilution->Inoculation Inoculum_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland, ~1.5 x 10^8 CFU/mL) Inoculum_Prep->Inoculation Incubation Incubate at 35-37°C for 16-20 hours Inoculation->Incubation Read_MIC Visually Inspect for Growth and Determine MIC Incubation->Read_MIC QC_Check Verify Quality Control Strain MICs are within acceptable range Read_MIC->QC_Check

References

Unveiling the Cellular Targets of Paulomycin B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to identifying the cellular protein targets of Paulomycin B, a glycosylated antibiotic with a reactive isothiocyanate moiety. The following protocols for affinity purification-mass spectrometry (AP-MS), chemical proteomics, Drug Affinity Responsive Target Stability (DARTS), and Cellular Thermal Shift Assay (CETSA) are designed to be adaptable for researchers investigating the mechanism of action of this and similar natural products.

Affinity Purification-Mass Spectrometry (AP-MS)

Affinity purification coupled with mass spectrometry is a powerful technique to isolate and identify proteins that directly bind to an immobilized small molecule. For this compound, this involves chemically modifying the molecule to attach it to a solid support, incubating it with a cellular lysate, and identifying the captured proteins by mass spectrometry.

Experimental Workflow: AP-MS for this compound Target Identification

APMS_Workflow cluster_prep Probe Preparation cluster_exp Experiment cluster_analysis Analysis pB This compound linker Attach Linker Arm pB->linker resin Immobilize on Resin linker->resin incubation Incubation resin->incubation lysate Bacterial Cell Lysate lysate->incubation wash Wash Unbound Proteins incubation->wash elution Elute Bound Proteins wash->elution sds SDS-PAGE elution->sds ms LC-MS/MS Analysis sds->ms data Data Analysis & Hit Identification ms->data

AP-MS experimental workflow for this compound.
Protocol: AP-MS

1. Preparation of this compound Affinity Resin:

  • Note: The isothiocyanate group of this compound is highly reactive towards nucleophiles. To avoid compromising its binding activity, a derivative of this compound lacking the isothiocyanate or with a protected isothiocyanate group should be used for immobilization. Alternatively, a less reactive functional group on the this compound scaffold can be exploited for linker attachment. This protocol assumes a derivative with a primary amine is available for immobilization.

  • Equilibrate NHS-activated sepharose beads by washing with 1 mM HCl, followed by coupling buffer (0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3).

  • Dissolve the this compound derivative in coupling buffer and add it to the equilibrated beads.

  • Incubate for 4 hours at room temperature or overnight at 4°C with gentle rotation.

  • Block unreacted sites on the beads by adding 1 M ethanolamine (B43304) (pH 8.0) and incubating for 2 hours at room temperature.

  • Wash the beads extensively with alternating high pH (0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0) and low pH (0.1 M sodium acetate, 0.5 M NaCl, pH 4.0) buffers to remove non-covalently bound ligand.

  • Finally, wash the beads with PBS and store them at 4°C.

2. Affinity Purification:

  • Prepare a bacterial cell lysate from a susceptible strain (e.g., Staphylococcus aureus) by sonication or enzymatic lysis in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).

  • Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.

  • Incubate the clarified lysate with the this compound-conjugated beads (and control beads without this compound) for 2-4 hours at 4°C with gentle rotation.

  • Wash the beads 3-5 times with lysis buffer to remove non-specific binding proteins.

  • Elute the bound proteins using a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5) or by boiling in SDS-PAGE sample buffer.

3. Protein Identification:

  • Separate the eluted proteins by SDS-PAGE and visualize with Coomassie blue or silver staining.

  • Excise the protein bands that are unique to the this compound affinity resin and perform in-gel tryptic digestion.

  • Analyze the resulting peptides by LC-MS/MS.

  • Identify the proteins by searching the peptide fragmentation data against a relevant protein database.

Data Presentation

Table 1: Hypothetical AP-MS Hits for this compound

Protein IDProtein NamePeptide Count% CoverageFunction
P12345DNA gyrase subunit A1525DNA replication
Q6GDI0Penicillin-binding protein 21218Cell wall synthesis
P6070650S ribosomal protein L31030Protein synthesis
A0A0H2YV88Enolase822Glycolysis

Chemical Proteomics

Chemical proteomics utilizes a modified version of the small molecule (a "probe") containing a reporter tag (e.g., an alkyne or azide (B81097) for click chemistry) to identify its interacting partners in a cellular context. Given this compound's reactive isothiocyanate group, a probe can be designed to covalently bind to its target proteins.

Experimental Workflow: Chemical Proteomics for this compound

ChemProteomics_Workflow cluster_probe Probe Synthesis cluster_labeling Cellular Labeling cluster_analysis Analysis pB_analog This compound Analog add_tag Add Alkyne/Azide Tag pB_analog->add_tag probe This compound Probe add_tag->probe incubation Incubate with Probe probe->incubation cells Live Bacterial Cells cells->incubation lysis Cell Lysis incubation->lysis click Click Chemistry with Biotin-Azide/Alkyne lysis->click enrichment Streptavidin Enrichment click->enrichment ms On-bead Digestion & LC-MS/MS enrichment->ms data Data Analysis ms->data

Chemical proteomics workflow for this compound.
Protocol: Chemical Proteomics

1. Synthesis of this compound Probe:

  • Synthesize a this compound analog containing a minimally intrusive alkyne or azide tag. The tag should be placed at a position that is not critical for its biological activity.

2. In-situ Labeling of Bacterial Proteins:

  • Grow a susceptible bacterial culture to the mid-logarithmic phase.

  • Treat the cells with the this compound probe at a concentration determined by prior MIC testing. Include a vehicle control and a competition control with an excess of unmodified this compound.

  • Incubate for a defined period (e.g., 1-2 hours) to allow for cellular uptake and target binding.

  • Harvest the cells by centrifugation and wash with PBS to remove the excess probe.

  • Lyse the cells using a suitable method (e.g., sonication or bead beating).

3. Click Chemistry and Enrichment:

  • To the cell lysate, add the click chemistry reagents: a biotin-azide (if using an alkyne probe) or biotin-alkyne (if using an azide probe), a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).

  • Incubate for 1-2 hours at room temperature to allow for the covalent attachment of biotin (B1667282) to the probe-labeled proteins.

  • Enrich the biotinylated proteins using streptavidin-coated magnetic beads.

  • Wash the beads extensively to remove non-specifically bound proteins.

4. Protein Identification:

  • Perform on-bead tryptic digestion of the enriched proteins.

  • Analyze the resulting peptides by LC-MS/MS.

  • Identify the proteins that are significantly enriched in the probe-treated sample compared to the control samples.

Data Presentation

Table 2: Hypothetical Chemical Proteomics Hits for this compound

Protein IDProtein NameFold Enrichment (Probe vs. Control)p-valueFunction
P0A7A2DNA-directed RNA polymerase subunit beta12.5<0.001Transcription
P60422Elongation factor Tu8.2<0.005Protein synthesis
Q5HGU1Thioredoxin6.7<0.01Redox regulation
P0A9P0Dihydrolipoyl dehydrogenase5.1<0.01Metabolism

Drug Affinity Responsive Target Stability (DARTS)

DARTS is a label-free method that identifies protein targets based on the principle that small molecule binding can stabilize a protein against proteolysis.

Experimental Workflow: DARTS for this compound Target Identification

DARTS_Workflow cluster_treatment Treatment cluster_digestion Proteolysis cluster_analysis Analysis lysate Bacterial Cell Lysate pB_treat Incubate with this compound lysate->pB_treat control_treat Incubate with Vehicle lysate->control_treat pB_digest Limited Digestion pB_treat->pB_digest control_digest Limited Digestion control_treat->control_digest protease Add Protease (e.g., Pronase) protease->pB_digest protease->control_digest stop_reaction Stop Digestion pB_digest->stop_reaction control_digest->stop_reaction sds_page SDS-PAGE stop_reaction->sds_page ms_analysis LC-MS/MS of Protected Bands sds_page->ms_analysis data_analysis Identify Protected Proteins ms_analysis->data_analysis

DARTS experimental workflow for this compound.
Protocol: DARTS

1. Lysate Preparation and Treatment:

  • Prepare a native protein lysate from a susceptible bacterial strain as described for AP-MS.

  • Divide the lysate into two aliquots: one for treatment with this compound and one for a vehicle control (e.g., DMSO).

  • Incubate the lysates with this compound (at a concentration several-fold higher than its MIC) or vehicle for 1 hour at room temperature.

2. Limited Proteolysis:

  • Add a broad-spectrum protease, such as pronase or thermolysin, to both the this compound-treated and control lysates. The optimal protease concentration and digestion time should be determined empirically to achieve partial digestion of the total proteome.

  • Incubate for a short period (e.g., 10-30 minutes) at room temperature.

  • Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE sample buffer, followed by boiling.

3. Analysis of Protected Proteins:

  • Separate the digested protein samples by SDS-PAGE.

  • Visualize the proteins by Coomassie blue or silver staining.

  • Identify protein bands that are more intense (i.e., protected from digestion) in the this compound-treated lane compared to the control lane.

  • Excise these bands and identify the proteins by LC-MS/MS as described for AP-MS.

Data Presentation

Table 3: Hypothetical DARTS Hits for this compound

Protein IDProtein NameFold Protection (this compound vs. Vehicle)Function
P0A7A2DNA-directed RNA polymerase subunit beta5.8Transcription
P6070650S ribosomal protein L34.1Protein synthesis
P0A9P0Dihydrolipoyl dehydrogenase3.5Metabolism
P0A6F5Chaperone protein DnaK2.9Protein folding

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess target engagement in a cellular environment. It is based on the principle that ligand binding increases the thermal stability of a protein.

Experimental Workflow: CETSA for this compound Target Engagement

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cells Intact Bacterial Cells pB_treat Treat with this compound cells->pB_treat control_treat Treat with Vehicle cells->control_treat pB_heat Heated this compound Samples pB_treat->pB_heat control_heat Heated Control Samples control_treat->control_heat heat Heat to a Range of Temperatures heat->pB_heat heat->control_heat lysis Cell Lysis pB_heat->lysis control_heat->lysis centrifugation Separate Soluble/Insoluble Fractions lysis->centrifugation western_blot Western Blot for Target Protein centrifugation->western_blot data_analysis Determine Melting Curve Shift western_blot->data_analysis

Application Notes and Protocols for In Vitro and In Vivo Experimental Models for Paulomycin B Testing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Paulomycin B is a glycosylated antibiotic belonging to the paulomycin family, which are produced by various Streptomyces species.[1] These antibiotics are primarily known for their activity against Gram-positive bacteria.[1] The structural diversity of paulomycins, including this compound, has led to investigations into their potential as therapeutic agents. A related compound, Paulomycin G, has demonstrated cytotoxic activity against several human cancer cell lines, suggesting that paulomycins may also have applications in oncology.[2]

These application notes provide detailed protocols for the in vitro and in vivo evaluation of this compound's antibacterial and cytotoxic activities.

Data Presentation

Table 1: Antibacterial Activity of this compound and Related Compounds
CompoundBacterial StrainMIC (µg/mL)Reference
This compoundEscherichia coli MB57464.5[2]
This compoundMethicillin-resistant Staphylococcus aureus (MRSA)50[2]
Paulomycin GEscherichia coli MB574638[2]
Table 2: Cytotoxic Activity of Paulomycin G
Cell LineCancer TypeIC₅₀ (µM)Reference
MiaPaca-2Pancreatic Adenocarcinoma2.70[2]
MCF-7Breast Adenocarcinoma1.58[2]
HepG2Hepatocellular Carcinoma4.30[2]

Note: No cytotoxic activity was observed for this compound against these cell lines in the same study.[2]

In Vitro Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the minimum inhibitory concentration (MIC) of this compound against Gram-positive bacteria.

Materials:

  • This compound

  • Test bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on a suitable agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a serial twofold dilution of the this compound stock solution in CAMHB in the 96-well plate to achieve the desired concentration range.

  • Inoculation:

    • Add the prepared bacterial inoculum to each well containing the this compound dilutions.

    • Include a positive control well (bacteria with no antibiotic) and a negative control well (broth only).

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity).

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading bacterial_culture Bacterial Culture (18-24h) mcfarland 0.5 McFarland Standard bacterial_culture->mcfarland Adjust Turbidity inoculum Standardized Inoculum mcfarland->inoculum Dilute in CAMHB inoculate Inoculate Wells inoculum->inoculate serial_dilution Serial Dilution of This compound in Plate serial_dilution->inoculate incubate Incubate 16-20h at 35°C inoculate->incubate read_mic Read MIC incubate->read_mic

Experimental workflow for MIC determination.

Protocol 2: MTT Cytotoxicity Assay

This protocol is for assessing the cytotoxic effects of this compound on human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MiaPaca-2, MCF-7, HepG2)

  • Complete cell culture medium

  • Sterile 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include vehicle control (medium with solvent) and untreated control wells.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization:

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading:

    • Read the absorbance at 570 nm using a microplate reader.

MTT_Workflow cluster_setup Cell Culture & Treatment cluster_assay MTT Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h treat_cells Treat with This compound incubate_24h->treat_cells incubate_48_72h Incubate 48-72h treat_cells->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance

Experimental workflow for the MTT cytotoxicity assay.

In Vivo Experimental Models

Protocol 3: Murine Model of Systemic Infection

Materials:

  • This compound

  • 6-8 week old female BALB/c mice

  • Staphylococcus aureus (clinical isolate or ATCC strain)

  • Tryptic Soy Broth (TSB)

  • Saline

  • Appropriate vehicle for this compound administration (e.g., saline, 5% DMSO in saline)

Procedure:

  • Inoculum Preparation:

    • Culture S. aureus in TSB overnight at 37°C.

    • Wash the bacterial cells with sterile saline and resuspend to the desired concentration (e.g., 1 x 10⁷ CFU/mL).

  • Infection:

    • Inject mice intraperitoneally with 0.5 mL of the bacterial suspension.

  • Treatment:

    • At a predetermined time post-infection (e.g., 2 hours), administer this compound via a suitable route (e.g., intraperitoneal or intravenous).

    • A control group should receive the vehicle only.

    • Multiple doses may be administered over the course of the experiment (e.g., every 12 or 24 hours).

  • Monitoring and Endpoints:

    • Monitor mice for clinical signs of illness (e.g., lethargy, ruffled fur).

    • At a defined endpoint (e.g., 48 or 72 hours post-infection), euthanize the mice.

    • Collect blood and/or organs (e.g., spleen, liver) for bacterial load determination by plating serial dilutions on appropriate agar.

    • Survival can also be used as an endpoint.

InVivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis bacterial_prep Prepare S. aureus Inoculum infect_mice Infect Mice (IP) bacterial_prep->infect_mice treat_mice Treat with this compound or Vehicle infect_mice->treat_mice monitor Monitor Clinical Signs treat_mice->monitor euthanize Euthanize at Endpoint monitor->euthanize bacterial_load Determine Bacterial Load (Blood/Organs) euthanize->bacterial_load

Workflow for a murine systemic infection model.

Potential Signaling Pathways for Investigation

The precise mechanism of action of this compound, particularly concerning its potential anticancer effects, is not yet fully elucidated. However, based on the activities of other antibiotics with cytotoxic properties, the following signaling pathways could be investigated:

  • Apoptosis Induction: Many anticancer agents exert their effects by inducing programmed cell death. Key pathways to investigate include the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This can be assessed by measuring the activation of caspases (e.g., caspase-3, -8, -9), changes in mitochondrial membrane potential, and the expression of Bcl-2 family proteins.

  • Cell Cycle Arrest: Compounds that interfere with cell proliferation often cause cell cycle arrest at specific checkpoints (G1, S, or G2/M). Flow cytometry analysis of DNA content can be used to determine the effect of this compound on cell cycle progression.

  • DNA Damage Response: Some antibiotics interfere with DNA replication or integrity. The activation of DNA damage response pathways, involving proteins such as ATM, ATR, and p53, could be explored.

Signaling_Pathways cluster_cellular_effects Potential Cellular Effects cluster_pathways Signaling Pathways to Investigate Paulomycin_B This compound Apoptosis Apoptosis Paulomycin_B->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Paulomycin_B->Cell_Cycle_Arrest DNA_Damage DNA Damage Paulomycin_B->DNA_Damage Intrinsic_Pathway Intrinsic Apoptotic Pathway (Bcl-2 family, Caspase-9) Apoptosis->Intrinsic_Pathway Extrinsic_Pathway Extrinsic Apoptotic Pathway (Death Receptors, Caspase-8) Apoptosis->Extrinsic_Pathway G1_S_G2M_Checkpoints Cell Cycle Checkpoints (p53, cyclins) Cell_Cycle_Arrest->G1_S_G2M_Checkpoints DDR_Pathway DNA Damage Response (ATM, ATR) DNA_Damage->DDR_Pathway

Potential signaling pathways affected by this compound.

References

Analysis of the Paulomycin B Biosynthetic Gene Cluster: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed analysis of the Paulomycin B biosynthetic gene cluster (pau), offering insights into its genetic organization, the proposed biosynthetic pathway, and protocols for its study. Paulomycins, including this compound, are potent antibiotics with a unique chemical structure, making their biosynthetic machinery a subject of significant interest for natural product chemists and drug developers.

Introduction to the this compound Biosynthetic Gene Cluster

The paulomycins are a family of glycosylated antibiotics produced by several Streptomyces species, most notably Streptomyces paulus and Streptomyces albus.[1] The biosynthetic gene cluster responsible for paulomycin production, designated as the pau cluster, is a large genomic region encoding a suite of enzymes that collectively assemble the complex paulomycin scaffold.[1][2] this compound is characterized by a central paulic acid moiety, a quinone-like ring A, an acetylated D-allose sugar, and an unusual eight-carbon sugar called paulomycose, which is esterified with isobutyric acid.[1] The biosynthesis is proposed to follow a convergent model, where the different structural components are synthesized independently and then assembled by glycosyltransferases.[2][3] The primary precursors for the biosynthesis are chorismate and acetyl-CoA.[4]

Genetic Organization of the Paulomycin Biosynthetic Gene Cluster

The pau gene cluster from Streptomyces paulus NRRL 8115 spans approximately 61 kb and contains 53 open reading frames (ORFs).[2] Bioinformatic analysis has assigned putative functions to these genes, which include enzymes for the biosynthesis of the paulomycose and D-allose sugars, the paulic acid moiety, as well as regulatory proteins and transport functions.[2]

Table 1: Proposed Functions of Genes in the Paulomycin Biosynthetic Gene Cluster from Streptomyces paulus NRRL 8115

GeneProposed Function
pau1dTDP-glucose 4,6-dehydratase
pau2dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase
pau3dTDP-D-fucose synthase
pau4Acyltransferase
pau5Glycosyltransferase
pau6Acyl-CoA dehydrogenase
pau7Enoyl-CoA hydratase/isomerase
pau83-hydroxyacyl-CoA dehydrogenase
pau9Acetyl-CoA acetyltransferase
pau10SARP family transcriptional regulator
pau11Pyruvate dehydrogenase E1 component
pau12Hydroxyacyl-CoA dehydrogenase
pau13SARP family transcriptional regulator (activator)
pau14ABC transporter ATP-binding protein
pau15ABC transporter permease
pau163-hydroxyanthranilate 3,4-dioxygenase
pau17Aminotransferase
pau182-amino-2-deoxyisochorismate (ADIC) synthase
pau19ADIC hydrolase
pau20Isochorismate synthase
pau21Chorismate mutase
pau223-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase
pau23Transketolase
pau24Shikimate kinase
pau253-enolpyruvylshikimate-5-phosphate (EPSP) synthase
pau26Shikimate dehydrogenase
pau27Quinate dehydrogenase
pau28Dehydroquinase
pau29Sulfotransferase
pau30LuxR family transcriptional regulator
pau31Methyltransferase
pau32Oxidoreductase
pau33Acyl carrier protein
pau34Thioesterase
pau35Acyl-CoA synthetase
pau36Dehydrogenase
pau37Reductase
pau38Hydroxylase
pau39Cytochrome P450
pau40Ferredoxin
pau41Acyltransferase
pau42Glycosyltransferase
pau43Acetyltransferase
pau44Acyltransferase
pau45Sugar O-methyltransferase
pau46dTDP-sugar epimerase/reductase
pau47dTDP-4-keto-L-rhamnose reductase
pau48dTDP-L-rhamnose synthase
pau49Glucose-1-phosphate thymidylyltransferase
pau50Hypothetical protein
pau51TetR family transcriptional regulator
pau52Transporter
pau53Hypothetical protein

Quantitative Analysis of this compound Production

The production of this compound can be influenced by genetic and environmental factors. Gene knockout studies and optimization of culture conditions have provided insights into the biosynthesis and its regulation.

Table 2: Paulomycin Production in Wild-Type and Mutant Strains of Streptomyces albus J1074

Strain/ConditionCompoundProduction LevelReference
S. albus J1074 (Wild-Type) in MFE mediumPaulomycin A-[5]
S. albus J1074 (Wild-Type) in MFE mediumThis compound-[5]
S. albus J1074 (Wild-Type) in MFE mediumNovel Paulomycin Derivative 10.6 µg/mL[5]
S. albus J1074 (Wild-Type) in MFE mediumNovel Paulomycin Derivative 20.6 µg/mL[5]
S. albus J1074 (Wild-Type) in MFE mediumNovel Paulomycin Derivative 30.25 µg/mL[5]
S. albus J1074 (Wild-Type) in MFE mediumNovel Paulomycin Derivative 40.25 µg/mL[5]
S. albus SAM5314 (plm2 knockout)Paulomycin A, B, E~20% of wild-type[2]

Note: Absolute production titers for Paulomycin A and B in the wild-type strain are not explicitly stated in the referenced literature, but the production of novel derivatives provides a quantitative baseline.

Experimental Protocols

Detailed methodologies are crucial for the successful analysis of the this compound biosynthetic gene cluster. The following protocols are adapted from established methods for Streptomyces genetics and natural product analysis.

Protocol 1: Gene Inactivation in Streptomyces via Homologous Recombination

This protocol describes the inactivation of a target gene within the pau cluster using a temperature-sensitive plasmid like pKC1139, which facilitates a double-crossover event.

Materials:

  • Streptomyces strain of interest (e.g., S. albus J1074)

  • E. coli ET12567/pUZ8002 for conjugation

  • pKC1139 vector

  • Restriction enzymes

  • T4 DNA Ligase

  • PCR reagents

  • Media: Luria-Bertani (LB), Mannitol Soya Flour (MS) agar (B569324), Tryptic Soy Broth (TSB), and appropriate antibiotic-containing media.

  • Antibiotics: Apramycin (B1230331), Nalidixic acid, Kanamycin, Chloramphenicol.

Procedure:

  • Construction of the Gene Knockout Plasmid: a. Amplify ~1.5-2.0 kb upstream and downstream flanking regions of the target pau gene via PCR from Streptomyces genomic DNA. b. Clone the upstream and downstream fragments into the pKC1139 vector on either side of a selectable marker (e.g., an apramycin resistance cassette). This can be achieved through standard restriction digestion and ligation. c. Transform the resulting construct into E. coli DH5α for plasmid propagation and verification by restriction analysis and sequencing. d. Transform the verified plasmid into the methylation-deficient E. coli ET12567/pUZ8002 strain for subsequent conjugation.

  • Intergeneric Conjugation: a. Grow a 10 mL culture of E. coli ET12567/pUZ8002 carrying the knockout plasmid in LB with appropriate antibiotics (Kanamycin, Chloramphenicol, and Apramycin) overnight at 37°C. b. Inoculate 10 mL of fresh LB with 100 µL of the overnight culture and grow to an OD600 of 0.4-0.6. c. Wash the E. coli cells twice with an equal volume of LB to remove antibiotics and resuspend in 500 µL of LB. d. Prepare Streptomyces spores from a mature MS agar plate. Resuspend spores in 2x YT broth and heat-shock at 50°C for 10 minutes. e. Mix 500 µL of the washed E. coli cells with 500 µL of the heat-shocked Streptomyces spores. f. Centrifuge the mixture, discard the supernatant, and resuspend the pellet in the remaining liquid. g. Plate the cell mixture onto MS agar plates and incubate at 30°C for 16-20 hours. h. Overlay the plates with 1 mL of sterile water containing nalidixic acid (to select against E. coli) and apramycin (to select for Streptomyces exconjugants). i. Incubate at 30°C for 5-7 days until exconjugant colonies appear.

  • Selection for Single Crossover Mutants: a. Streak the exconjugant colonies onto MS agar containing apramycin and incubate at 37°C (the non-permissive temperature for pKC1139 replication) to select for colonies where the plasmid has integrated into the chromosome via a single crossover event.

  • Selection for Double Crossover Mutants: a. Inoculate single crossover mutants into TSB liquid medium without antibiotics and grow at 37°C for 2-3 days to allow for the second crossover event to occur. b. Plate serial dilutions of the culture onto MS agar and incubate at 30°C. c. Replica plate the resulting colonies onto MS agar with and without apramycin. Colonies that grow on the antibiotic-free plate but not on the apramycin plate are potential double crossover mutants (having lost the plasmid). d. Confirm the gene deletion in the apramycin-sensitive colonies by PCR using primers that flank the target gene.

Protocol 2: Heterologous Expression of the pau Gene Cluster in Streptomyces albus

This protocol outlines the expression of the entire pau gene cluster in a suitable Streptomyces host, such as S. albus, which is known for its ability to express heterologous biosynthetic gene clusters efficiently.

Materials:

  • A vector capable of carrying a large DNA insert (e.g., a BAC or a cosmid).

  • Streptomyces albus J1074 as the heterologous host.

  • Genomic DNA from the native paulomycin producer.

  • Reagents for protoplast preparation and transformation.

Procedure:

  • Cloning the pau Gene Cluster: a. Construct a cosmid or BAC library of genomic DNA from the paulomycin-producing Streptomyces strain. b. Screen the library using a probe designed from a known pau gene sequence to identify clones containing the entire gene cluster. c. Verify the integrity of the cloned cluster by restriction mapping and end-sequencing.

  • Preparation of Streptomyces albus Protoplasts: a. Inoculate 25 mL of YEME medium with S. albus spores and incubate at 30°C with shaking for 36-40 hours. b. Harvest the mycelia by centrifugation and wash twice with 10.3% sucrose. c. Resuspend the mycelial pellet in 4 mL of P buffer containing lysozyme (B549824) (1 mg/mL) and incubate at 30°C for 15-60 minutes, monitoring protoplast formation microscopically. d. Filter the protoplast suspension through cotton wool to remove mycelial debris. e. Gently pellet the protoplasts by centrifugation and resuspend in P buffer.

  • Protoplast Transformation: a. Mix approximately 1-5 µg of the BAC/cosmid DNA containing the pau cluster with the protoplast suspension. b. Add polyethylene (B3416737) glycol (PEG) solution to induce DNA uptake. c. Plate the transformation mixture onto R2YE regeneration medium. d. Incubate at 30°C for 16-24 hours. e. Overlay the plates with a suitable antibiotic to select for transformants. f. Incubate for a further 5-10 days until transformant colonies appear.

  • Analysis of Heterologous Production: a. Cultivate the transformant strains in a suitable production medium (e.g., R5A or MFE). b. Extract the culture broth with an organic solvent (e.g., ethyl acetate). c. Analyze the extract for the production of paulomycins by HPLC or LC-MS.

Protocol 3: HPLC Analysis of this compound Production

This protocol provides a general method for the detection and relative quantification of this compound from Streptomyces culture extracts.

Materials:

  • HPLC system with a UV detector.

  • C18 reversed-phase column (e.g., 5 µm, 4.6 x 250 mm).

  • Acetonitrile (B52724) (HPLC grade).

  • Water (HPLC grade).

  • Trifluoroacetic acid (TFA).

  • Culture extract redissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

Procedure:

  • Sample Preparation: a. Grow the Streptomyces strain in a production medium (e.g., R5A) for 4-5 days. b. Extract the culture broth with an equal volume of ethyl acetate (B1210297) three times. c. Pool the organic phases and evaporate to dryness under vacuum. d. Redissolve the dried extract in a known volume of methanol or acetonitrile for HPLC analysis.

  • HPLC Conditions: a. Mobile Phase A: Water with 0.1% TFA. b. Mobile Phase B: Acetonitrile with 0.1% TFA. c. Flow Rate: 0.8 mL/min. d. Detection Wavelength: 320 nm. e. Gradient:

    • 0-5 min: 5% B
    • 5-25 min: Linear gradient from 5% to 90% B
    • 25-30 min: Linear gradient from 90% to 100% B f. Injection Volume: 10-20 µL.

  • Data Analysis: a. Identify the peak corresponding to this compound by comparing the retention time with a standard (if available) or by LC-MS analysis. b. Integrate the peak area to determine the relative abundance of this compound in different samples. For absolute quantification, a standard curve with known concentrations of purified this compound is required.

Visualizations

This compound Biosynthetic Pathway

Paulomycin_B_Biosynthesis Chorismate Chorismate Paulic_Acid_Core Paulic Acid Core Chorismate->Paulic_Acid_Core pau16-28 Pyruvate Pyruvate Paulomycose_Moiety Paulomycose Moiety Pyruvate->Paulomycose_Moiety Glucose_1P Glucose-1-Phosphate Glucose_1P->Paulomycose_Moiety pau1-3, pau11, pau45-49 Allose_Moiety D-Allose Moiety Glucose_1P->Allose_Moiety Sugar biosynthesis genes Isobutyryl_CoA Isobutyryl-CoA Paulomycin_B This compound Isobutyryl_CoA->Paulomycin_B Paulomenol_B Paulomenol B Paulic_Acid_Core->Paulomenol_B pau5 (GT) Paulomycose_Moiety->Paulomenol_B Allose_Moiety->Paulomenol_B Paulomenol_B->Paulomycin_B pau4, pau41, pau43, pau44 (Acyltransferases)

Caption: Proposed convergent biosynthetic pathway of this compound.

Experimental Workflow for Gene Inactivation

Gene_Inactivation_Workflow Start Start: Target Gene Identification Construct Construct Gene Knockout Plasmid (pKC1139) Start->Construct Conjugation Intergeneric Conjugation (E. coli to Streptomyces) Construct->Conjugation Single_Crossover Select for Single Crossover Events (Apramycin resistance at 37°C) Conjugation->Single_Crossover Double_Crossover Induce and Select for Double Crossover (Loss of Apramycin resistance) Single_Crossover->Double_Crossover Verification Verify Gene Deletion by PCR Double_Crossover->Verification Analysis Analyze Phenotype (e.g., HPLC) Verification->Analysis End End: Confirmed Mutant Analysis->End

Caption: Workflow for targeted gene inactivation in Streptomyces.

Regulatory Network of Paulomycin Biosynthesis

Paulomycin_Regulation pau13 pau13 (SARP Activator) pau_cluster Paulomycin Biosynthetic Genes pau13->pau_cluster plm1 plm1 (TetR Repressor) plm1->pau_cluster Represses plm2 plm2 (LuxR Activator) plm2->pau_cluster Activates

Caption: Key transcriptional regulators of the paulomycin gene cluster.

References

Isolating Excellence: Advanced Methods for the Purification of Novel Paulomycin B Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the isolation and purification of novel paulomycin B derivatives from Streptomyces species. The methodologies outlined herein are designed to guide researchers in obtaining high-purity compounds for further structural elucidation, bioactivity screening, and drug development endeavors.

Introduction to Paulomycins

Paulomycins are a class of glycosylated antibiotics produced by various Streptomyces species, such as S. paulus and S. albus.[1][2] These compounds exhibit significant antibacterial activity, particularly against Gram-positive bacteria.[1] The paulomycin family includes a range of derivatives, such as paulomycin A, A2, B, C, D, E, and F, as well as more recently discovered analogs with modified moieties.[3][4] The structural complexity and chemical instability of some paulomycins, particularly the presence of a reactive isothiocyanate group in paulic acid, present unique challenges for their isolation and purification. This guide details robust methods to overcome these challenges and obtain pure derivatives.

Fermentation and Extraction of Paulomycin Derivatives

The production of paulomycin derivatives begins with the fermentation of a high-yielding Streptomyces strain followed by efficient extraction of the target metabolites.

Fermentation Protocol

Objective: To cultivate Streptomyces albus J1074 for the production of novel paulomycin derivatives.

Materials:

  • Streptomyces albus J1074 strain

  • Tryptone Soy Broth (TSB) for seed culture

  • MFE (Modified Fermentation Medium) for production culture

  • Erlenmeyer flasks

  • Orbital shaker incubator

Procedure:

  • Seed Culture: Inoculate a 50 mL flask containing 10 mL of TSB medium with spores of S. albus J1074. Incubate at 30°C with shaking at 250 rpm for 48 hours.

  • Production Culture: Inoculate five 2 L Erlenmeyer flasks, each containing 400 mL of MFE medium, with the seed culture (2% v/v).

  • Incubation: Incubate the production cultures at 30°C for 120 hours in an orbital shaker at 250 rpm.

Extraction Protocol

Objective: To extract paulomycin derivatives from the fermentation broth.

Materials:

  • Fermentation broth from the production culture

  • Ethyl acetate (B1210297)

  • Formic acid

  • Rotary evaporator

Procedure:

  • Solvent Extraction: Following fermentation, extract the whole culture broth with an equal volume of ethyl acetate containing 1% formic acid. Repeat the extraction three times to ensure maximum recovery.

  • Concentration: Combine the ethyl acetate fractions and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification of this compound Derivatives

The purification of paulomycin derivatives from the crude extract is a multi-step process typically involving preparative High-Performance Liquid Chromatography (HPLC). Alternative and complementary techniques such as Flash Chromatography can also be employed for initial fractionation.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Prep-HPLC is the primary method for obtaining high-purity paulomycin derivatives.

Protocol for Novel Thiazole-Containing Paulomycins:

  • Instrumentation: Preparative HPLC system with a photodiode array (PDA) detector.

  • Column: A suitable preparative C18 column.

  • Mobile Phase: Isocratic elution with 57% methanol (B129727) and 0.1% Trifluoroacetic Acid (TFA) in water.

  • Flow Rate: 5 mL/min.

  • Detection: Monitor at 238 nm and 320 nm.

  • Sample Preparation: Dissolve the crude extract in a minimal amount of methanol.

  • Injection Volume: Optimized based on column dimensions and sample concentration.

  • Fraction Collection: Collect peaks corresponding to the desired derivatives based on the chromatogram.

  • Post-Purification Processing:

    • Dilute the collected fractions with methanol.

    • Concentrate using solid-phase extraction (e.g., Sep-Pak C18) to remove acid traces.

    • Dissolve the purified compounds in a 50% mixture of tert-butanol (B103910) and Milli-Q water and lyophilize.

Alternative Purification Method: Flash Chromatography

Flash chromatography can be used as an initial purification step to fractionate the crude extract before preparative HPLC, which can improve the efficiency and resolution of the final purification step.

General Protocol for Streptomyces Secondary Metabolites:

  • Stationary Phase: Silica (B1680970) gel or C18 reversed-phase silica.

  • Column Preparation: Pack the column with the chosen stationary phase slurried in the initial mobile phase.

  • Sample Loading: Dissolve the crude extract in a small volume of solvent and adsorb it onto a small amount of silica gel. After drying, load the solid sample onto the top of the column.

  • Elution: Elute with a stepwise or linear gradient of increasing polarity. For C18 flash chromatography, a gradient of water/acetonitrile (B52724) or water/methanol is typically used. For silica gel, a non-polar to polar solvent system (e.g., hexane (B92381) to ethyl acetate) is common.

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or analytical HPLC to identify those containing the target paulomycin derivatives. Pool the relevant fractions for further purification by preparative HPLC.

Quantitative Data and Yields

The following table summarizes the reported yields for four novel thiazole-containing paulomycin derivatives isolated from a 2 L fermentation of S. albus J1074.

CompoundRetention Time (UPLC, min)Mass [M+H]⁺ (m/z)Yield (mg)Productivity (µg/mL)
Derivative 1 4.299361.20.6
Derivative 2 4.329361.20.6
Derivative 3 4.539500.50.25
Derivative 4 4.569500.50.25

Analytical Characterization

Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is a powerful technique for the analysis and characterization of purified paulomycin derivatives.

UPLC-MS Analysis Protocol:

  • Instrumentation: An Acquity UPLC system coupled to a mass spectrometer.

  • Column: Acquity UPLC BEH C18 column (1.7 µm, 2.1 x 100 mm).

  • Mobile Phase: A linear gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Flow Rate: 0.8 mL/min.

  • Gradient Program:

    • 0-5 min: 5% acetonitrile

    • 5-25 min: 5% to 90% acetonitrile

    • 25-30 min: 90% to 100% acetonitrile

  • Detection: Photodiode array detector (200-500 nm) and mass spectrometer.

Visualizing the Workflow and Biosynthetic Pathway

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and purification of novel this compound derivatives.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis a Inoculation of S. albus J1074 b Seed Culture (TSB, 48h) a->b c Production Culture (MFE, 120h) b->c d Solvent Extraction (Ethyl Acetate) c->d e Concentration (Rotary Evaporation) d->e f Crude Extract e->f g Preparative HPLC f->g h Fraction Collection g->h i Post-Purification Processing h->i j Purified Paulomycin Derivatives i->j k UPLC-MS Analysis j->k l Structural Elucidation k->l

Caption: Workflow for Paulomycin Derivative Isolation.

Paulomycin Biosynthesis Pathway

The biosynthesis of paulomycins is a complex process involving a series of enzymatic reactions. The pathway originates from chorismate and involves glycosyltransferases, acyltransferases, and enzymes for the synthesis of the unique paulic acid and deoxysugar moieties.

paulomycin_biosynthesis chorismate Chorismate pau_genes Pau Biosynthetic Genes chorismate->pau_genes Multiple Steps glucose Glucose-1-phosphate d_allose D-allose glucose->d_allose l_paulomycose L-paulomycose glucose->l_paulomycose paulic_acid_precursor Paulic Acid Precursor paulomycinone Paulomycinone (Aglycone) glycosyltransferases Glycosyltransferases paulomycinone->glycosyltransferases Glycosylation pau_genes->paulic_acid_precursor acyltransferases Acyltransferases glycosyltransferases->acyltransferases Acylation paulomycin_B This compound acyltransferases->paulomycin_B paulomycin_derivatives Novel Paulomycin Derivatives paulomycin_B->paulomycin_derivatives Further Modification / Instability

Caption: Simplified Paulomycin Biosynthesis Pathway.

References

Application Notes and Protocols for the Spectroscopic Analysis of Paulomycin B

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Paulomycin B is a glycosylated antibiotic produced by various Streptomyces species.[1][2] Its complex structure, featuring a unique paulic acid moiety with an isothiocyanate group, necessitates a multi-faceted spectroscopic approach for complete elucidation.[3] This document provides detailed application notes and experimental protocols for the key spectroscopic techniques employed in the structural analysis of this compound and its close analogs. The methodologies described herein are compiled from published research on paulomycins and serve as a comprehensive guide for researchers in natural product chemistry and drug discovery.

Spectroscopic Data Summary

The structural elucidation of this compound relies on the synergistic interpretation of data from various spectroscopic methods. High-resolution mass spectrometry provides the elemental composition, while UV-Vis and IR spectroscopy offer insights into the chromophores and functional groups. The core of the structural analysis, however, depends on a suite of 1D and 2D Nuclear Magnetic Resonance (NMR) experiments to establish the connectivity and stereochemistry of the molecule.

High-Resolution Mass Spectrometry (HRMS)

HRMS is crucial for determining the precise molecular weight and elemental composition of this compound.

ParameterValueReference
Molecular FormulaC₃₃H₄₄N₂O₁₇S[1][2]
Ionization ModeElectrospray Ionization (ESI), typically positive or negative mode
Observed m/zVaries depending on adduct ([M+H]⁺, [M+Na]⁺, etc.)
Tandem Mass Spectrometry (MS/MS)

Tandem MS provides information about the fragmentation pattern of the molecule, which helps in identifying its constituent parts, such as the sugar moieties and the paulic acid group. A plausible fragmentation pattern for paulomycins involves the loss of the paulic acid moiety and subsequent fragmentation of the glycosidic bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is characterized by absorption maxima that are indicative of its conjugated system.

Solventλmax (nm)Reference
Not Specified236, 275, 323
For related derivatives238, 320
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in this compound.

Functional GroupApproximate Wavenumber (cm⁻¹)
Hydroxyl (-OH)~3400
Isothiocyanate (-N=C=S)~2100
Carbonyl (C=O)~1730 (ester), ~1650 (amide)
C-O Stretching~1000-1200
Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the unavailability of a complete, published NMR dataset for this compound in the searched literature, the following table presents representative ¹H and ¹³C chemical shifts for a closely related paulomycin derivative. This data is instrumental in assigning the complex structure.

Table 1: Representative ¹H and ¹³C NMR Data for a Paulomycin Derivative (in DMSO-d₆)

PositionδC (ppm)δH (ppm), Multiplicity (J in Hz)
Paulic Acid Moiety
1'128.5-
2'155.27.50, d (8.0)
3'118.96.80, t (8.0)
4'130.17.20, t (8.0)
5'115.46.90, d (8.0)
6'148.9-
7' (-NCS)135.0-
D-Allose Moiety
1''98.24.85, d (3.5)
2''72.53.50, m
3''75.13.65, m
4''70.34.10, m
5''71.83.80, m
6''63.53.60, m
Paulomycose Moiety
1'''99.55.10, d (2.0)
2'''70.13.90, m
3'''78.93.40, m
4'''35.22.10, m
5'''68.44.20, m
6'''18.11.10, d (6.5)
7'''175.4-
8'''34.02.40, m
9'''11.50.85, t (7.5)
10'''16.21.05, d (7.0)

Experimental Protocols

The following are detailed protocols for the key spectroscopic experiments used in the structure elucidation of this compound.

Sample Preparation

This compound is typically isolated from the fermentation broth of Streptomyces species by solvent extraction (e.g., with ethyl acetate) followed by chromatographic purification steps such as silica (B1680970) gel chromatography and preparative High-Performance Liquid Chromatography (HPLC).

High-Resolution Mass Spectrometry (HRMS) and Tandem MS (MS/MS)
  • Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

  • Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 3.5 µm).

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode.

    • Scan Range: m/z 100-1500.

    • Capillary Voltage: 3-4 kV.

    • Data Acquisition: Acquire full scan HRMS data for accurate mass determination. For MS/MS, select the parent ion of interest and apply collision-induced dissociation (CID) with varying collision energies to obtain fragment ions.

UV-Vis Spectroscopy
  • Instrumentation: A standard double-beam UV-Vis spectrophotometer.

  • Sample Preparation: Dissolve a small amount of purified this compound in a suitable UV-transparent solvent (e.g., methanol (B129727) or ethanol) to a known concentration.

  • Procedure:

    • Record a baseline spectrum with the solvent-filled cuvette.

    • Record the absorption spectrum of the sample solution from 200 to 800 nm.

    • Identify the wavelengths of maximum absorbance (λmax).

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dry sample with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be cast from a volatile solvent.

  • Procedure:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the sample in the spectrometer and acquire the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.

    • Identify the characteristic absorption bands corresponding to the functional groups.

NMR Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR tube.

  • Experiments:

    • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to observe the chemical shifts, multiplicities, and integrals of the proton signals.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to identify the chemical shifts of all carbon atoms. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

    • COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton couplings within the same spin system, which is crucial for tracing out the connectivity of adjacent protons in the sugar and fatty acid moieties.

    • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are separated by two or three bonds. This is a key experiment for connecting different structural fragments, such as linking the sugar moieties to each other and to the aglycone.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment identifies protons that are close in space, providing information about the stereochemistry and three-dimensional structure of the molecule.

Visualizations

Workflow for this compound Structure Elucidation

The following diagram illustrates the logical workflow for the isolation and spectroscopic analysis of this compound.

workflow cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Fermentation Streptomyces Fermentation Extraction Solvent Extraction Fermentation->Extraction Purification Chromatographic Purification (HPLC) Extraction->Purification HRMS HRMS & MS/MS Purification->HRMS UV_IR UV-Vis & IR Purification->UV_IR NMR 1D & 2D NMR Purification->NMR Data_Integration Data Integration & Interpretation HRMS->Data_Integration UV_IR->Data_Integration NMR->Data_Integration Structure_Determination Final Structure Data_Integration->Structure_Determination nmr_correlations cluster_paulinone Paulinone Core cluster_allose D-Allose cluster_paulomycose L-Paulomycose cluster_acid Paulic Acid Paulinone Paulinone Aglycone Paulinone->Paulinone H-H couplings Allose D-Allose Allose->Allose H-H couplings Allose_H1 H-1'' Allose_H1->Paulinone C-glycosidic bond Paulomycose L-Paulomycose Paulomycose->Paulomycose H-H couplings Paulomycose_H1 H-1''' Paulomycose_H1->Allose O-glycosidic bond Paulic_Acid Paulic Acid Paulic_Acid->Allose Ester linkage Paulic_Acid->Paulic_Acid H-H couplings

References

Application Notes and Protocols for the Purification of Paulomycin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of Paulomycin B, a glycosylated antibiotic produced by several Streptomyces strains.[1][2] The methodologies described herein cover initial extraction from fermentation broth followed by various chromatography techniques, including High-Performance Liquid Chromatography (HPLC), silica (B1680970) gel column chromatography, and Solid-Phase Extraction (SPE).

This compound, along with its analogue Paulomycin A, is active against a range of Gram-positive bacteria.[1][2] Structurally, it is a complex molecule featuring a unique paulic acid moiety with a rare isothiocyanate group.[1] this compound differs from Paulomycin A in the isobutyric acid decoration of the paulomycose branched hydroxyl group. Effective purification is crucial for its characterization, bioactivity studies, and potential therapeutic development.

Section 1: Initial Extraction of this compound from Fermentation Broth

This protocol outlines the initial extraction of paulomycins from the fermentation culture of Streptomyces paulus.

Protocol 1: Solvent Extraction from Fermentation Broth

  • Harvesting: The fermentation broth is harvested by centrifugation to separate the supernatant from the mycelium.

  • Extraction: The supernatant is extracted three times with an equal volume of ethyl acetate (B1210297).

  • Drying: The combined ethyl acetate extracts are dried in vacuo to yield the crude extract.

  • Reconstitution: The dried crude extract is redissolved in a minimal volume of acetonitrile (B52724) or a suitable solvent for subsequent chromatographic purification.

Section 2: High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a primary technique for both the analysis and purification of this compound. Both analytical and preparative scale methods are described below.

Analytical HPLC

This method is suitable for the identification and purity assessment of this compound in extracts and purified fractions.

Protocol 2: Analytical Reversed-Phase HPLC

  • Column: Apollo C18, 5 µm, 4.6 x 250 mm.

  • Mobile Phase:

    • A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Gradient Program:

    • 0-5 min: 5% B (isocratic)

    • 5-25 min: 5% to 90% B (linear gradient)

    • 25-30 min: 90% to 100% B (linear gradient)

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 320 nm.

  • Injection Volume: 10-20 µL of the reconstituted extract.

Preparative HPLC

This method is designed for the purification of larger quantities of this compound for further studies.

Protocol 3: Preparative Reversed-Phase HPLC

  • Column: A suitable preparative C18 column (e.g., 20-50 mm internal diameter).

  • Mobile Phase:

  • Elution Mode: Isocratic elution with 57% methanol in water containing 0.1% TFA has been used for the purification of paulomycin derivatives and can be optimized for this compound. A gradient elution similar to the analytical method but with a shallower gradient can also be employed to improve resolution.

  • Flow Rate: 5-20 mL/min, depending on the column dimensions.

  • Detection: UV at 238 nm or 320 nm.

  • Fraction Collection: Fractions corresponding to the this compound peak are collected.

Table 1: Summary of HPLC Parameters for Paulomycin Analysis and Purification

ParameterAnalytical HPLCPreparative HPLC
Column Apollo C18, 5 µm, 4.6 x 250 mmPreparative C18 (e.g., 20-50 mm I.D.)
Mobile Phase A Water + 0.1% TFAWater + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFAMethanol or Acetonitrile
Gradient 5-100% B over 30 minIsocratic (e.g., 57% Methanol) or shallow gradient
Flow Rate 0.8 mL/min5-20 mL/min
Detection 320 nm238 nm or 320 nm
Purpose Purity assessment, IdentificationBulk purification

Section 3: Other Chromatography Methods

In addition to HPLC, other chromatography techniques can be employed for the preliminary purification or for desalting of the final product.

Silica Gel Column Chromatography

Silica gel chromatography is a useful technique for the initial fractionation of the crude extract based on polarity.

Protocol 4: Silica Gel Column Chromatography

  • Adsorbent: Silica gel (particle size 100-200 µm).

  • Column Preparation: A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., chloroform (B151607) or hexane).

  • Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

  • Elution: A gradient of solvents with increasing polarity is used for elution. For example, a gradient of chloroform and methanol (e.g., 100% chloroform -> 9:1 chloroform:methanol -> 7:3 -> 1:1 -> 100% methanol) can be employed.

  • Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing this compound.

  • Pooling: Fractions containing pure or enriched this compound are pooled for further purification.

Solid-Phase Extraction (SPE)

SPE is primarily used for sample clean-up, concentration, and desalting of the purified this compound fractions, particularly after preparative HPLC.

Protocol 5: C18 Solid-Phase Extraction

  • Cartridge: Sep-Pak C18 cartridge.

  • Conditioning: The cartridge is conditioned by sequentially passing methanol and then water through it.

  • Loading: The aqueous solution containing the purified this compound (e.g., from preparative HPLC fractions diluted with water) is loaded onto the cartridge.

  • Washing: The cartridge is washed with water to remove salts and other highly polar impurities (like TFA from the mobile phase).

  • Elution: this compound is eluted from the cartridge with methanol or acetonitrile.

  • Final Step: The eluate is concentrated in vacuo to yield the purified, desalted this compound.

Section 4: Visualization of Purification Workflow

The following diagrams illustrate the logical flow of the purification process for this compound.

Purification_Workflow cluster_extraction Initial Extraction cluster_purification Chromatographic Purification cluster_analysis Analysis Fermentation_Broth Streptomyces Fermentation Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Solvent_Extraction Ethyl Acetate Extraction Supernatant->Solvent_Extraction Crude_Extract Crude this compound Extract Solvent_Extraction->Crude_Extract Silica_Gel Silica Gel Chromatography (Optional Pre-purification) Crude_Extract->Silica_Gel Fractionation Prep_HPLC Preparative Reversed-Phase HPLC Crude_Extract->Prep_HPLC Direct Purification Silica_Gel->Prep_HPLC Enriched Fractions SPE Solid-Phase Extraction (C18 Desalting) Prep_HPLC->SPE Purified Fractions Analytical_HPLC Analytical HPLC Purity Check Prep_HPLC->Analytical_HPLC In-process control Pure_Paulomycin_B Pure this compound SPE->Pure_Paulomycin_B Pure_Paulomycin_B->Analytical_HPLC Final Purity

Caption: Overall workflow for the purification of this compound.

HPLC_Method_Logic Start Reconstituted Crude or Semi-pure Sample Injection Inject onto C18 Column Start->Injection Gradient Apply Mobile Phase Gradient (Water/Acetonitrile + TFA) Injection->Gradient Detection UV Detection (320 nm) Gradient->Detection Analysis Purity Assessment (Analytical) Detection->Analysis Collection Fraction Collection (Preparative) Detection->Collection

Caption: Logical steps in the HPLC analysis and purification of this compound.

References

Troubleshooting & Optimization

"addressing experimental challenges with Paulomycin B"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Paulomycin B. This resource is designed for researchers, scientists, and drug development professionals to address common experimental challenges encountered when working with this antibiotic. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary antibacterial activity?

This compound is a glycosylated antibiotic produced by strains of Streptomyces, such as Streptomyces paulus and Streptomyces albus.[1][2] It is primarily active against a variety of Gram-positive bacteria.[2][3]

Q2: Why is my this compound sample losing activity over time?

This compound is known to be unstable in culture and solution. It can degrade into inactive compounds called paulomenols through the loss of its paulic acid moiety.[1] Additionally, it can undergo spontaneous dehydration to form less active quinone derivatives, especially in aqueous media at neutral pH.

Q3: What are the degradation products of this compound I should be aware of?

The main degradation products are Paulomenol B, formed by the loss of the paulic acid group, and quinone derivatives formed through dehydration. These degradation products have significantly reduced or no antibacterial activity.

Q4: I am observing very low or inconsistent yields of this compound in my fermentation. What are the common causes?

Low and unstable production of paulomycins is a known challenge. Several factors can contribute to this, including:

  • Suboptimal Fermentation Conditions: Incorrect media composition, pH, temperature, or aeration can negatively impact yield.

  • Instability of the Compound: As mentioned, this compound is inherently unstable and can degrade during fermentation and extraction.

  • Regulatory Gene Expression: The biosynthetic gene cluster for paulomycins is regulated by both repressor and activator genes. Low expression of activators or high expression of repressors will reduce yield.

Q5: What are the known solvents for dissolving this compound?

Based on extraction and purification protocols, this compound is soluble in organic solvents like ethyl acetate (B1210297) and acetonitrile (B52724). For HPLC purification, it is often dissolved in mixtures of methanol (B129727) or acetonitrile and water.

Troubleshooting Guides

Problem 1: Low or No Production of this compound
Possible Cause Troubleshooting Step
Suboptimal Media Composition Optimize the fermentation medium. Different media like R5A and MFE have been used for paulomycin production. Systematically vary carbon and nitrogen sources, and phosphate (B84403) concentrations, as these are critical for secondary metabolite production in Streptomyces.
Incorrect Fermentation Parameters Optimize physical parameters such as pH, temperature, and agitation. Most Streptomyces fermentations are carried out at 28-30°C. Monitor and control the pH of the culture, as shifts can inhibit biosynthesis. Ensure adequate aeration, as oxygen is crucial for antibiotic production.
Inconsistent Inoculum Standardize your inoculum preparation. Use a consistent amount of spores or a well-defined seed culture to start each fermentation to improve batch-to-batch consistency.
Repression of Biosynthetic Genes Consider strategies to manipulate regulatory gene expression. Overexpression of positive regulators or knockout of repressors has been shown to improve the yield of other secondary metabolites.
Problem 2: Degradation of this compound During Purification and Storage
Possible Cause Troubleshooting Step
Instability in Aqueous Solutions Minimize the time this compound is in aqueous solutions, especially at neutral pH. During purification, after collecting HPLC fractions, it is recommended to dilute with methanol and perform solid-phase extraction to remove acid traces that can affect stability.
Dehydration to Quinone Forms Avoid prolonged exposure to conditions that promote dehydration. Store purified compound in a dry, solvent-free state or as a frozen solution in an appropriate organic solvent.
Formation of Inactive Paulomenols The conversion to paulomenols is a known degradation pathway. While difficult to avoid completely, rapid and gentle extraction and purification can minimize this. Consider working with more stable derivatives if this is a persistent issue.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Derivatives
Compound S. aureus (µg/mL) S. epidermidis (µg/mL) E. coli (µg/mL) K. pneumoniae (µg/mL)
Paulomycin A<2.34<2.34>200>200
This compound <2.34 <2.34 >200 >200
Thiazole (B1198619) Derivative 17550150150
Thiazole Derivative 27550150150
Thiazole Derivative 337.518.7575100
Thiazole Derivative 42512.5100100
Data sourced from a study on novel paulomycin derivatives. The thiazole derivatives are more stable but show slightly lower activity against Gram-positive bacteria while gaining some activity against Gram-negatives.
Table 2: Solubility and Stability of this compound
Parameter Information Notes
Solubility Soluble in ethyl acetate, acetonitrile, methanol, and DMSO.Quantitative solubility data is not readily available. It is recommended to determine solubility empirically for your specific application.
Stability in Solution Unstable in aqueous solutions at neutral pH, leading to dehydration.Avoid prolonged storage in aqueous buffers.
Degradation Pathways 1. Loss of paulic acid to form inactive paulomenols.2. Dehydration to form less active quinone derivatives.Degradation can occur during fermentation, extraction, and storage.
Storage Recommendations Store as a dry powder at -20°C or below. For solutions, prepare fresh and use immediately or store in an appropriate organic solvent at -80°C for short periods.Long-term storage of solutions is not recommended due to instability.

Experimental Protocols

Protocol 1: Fermentation and Extraction of this compound

This protocol is a general guideline based on methods for Streptomyces fermentation.

  • Inoculum Preparation:

    • Prepare a spore suspension of Streptomyces albus J1074 from a mature agar (B569324) plate.

    • Inoculate 50 mL of a seed culture medium (e.g., GS-7) with the spores and incubate at 28-30°C for 2 days with shaking.

  • Production Fermentation:

    • Inoculate 400 mL of production medium (e.g., MFE or R5A) in a 2 L flask with the seed culture (e.g., 2% v/v).

    • Incubate at 30°C for 120 hours with vigorous shaking (e.g., 250 rpm).

  • Extraction:

    • Harvest the fermentation broth by centrifugation.

    • Extract the supernatant three times with an equal volume of ethyl acetate. To improve recovery, the whole culture (broth and mycelium) can be extracted with ethyl acetate containing 1% formic acid.

    • Combine the organic extracts and evaporate to dryness under vacuum.

    • Redissolve the dried extract in a small volume of acetonitrile or methanol for further analysis and purification.

Protocol 2: HPLC Purification of this compound

This protocol is adapted from methods used for the purification of paulomycins and their derivatives.

  • Sample Preparation:

    • Dissolve the crude extract in a suitable solvent, such as a mixture of acetonitrile and water. Filter the sample through a 0.2 µm filter before injection.

  • Analytical HPLC:

    • Column: C18 column (e.g., BEH C18, 1.7 µm, 2.1 x 100 mm).

    • Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA). For example, start with 10% acetonitrile for 1 minute, then a linear gradient from 10% to 100% acetonitrile over 9 minutes.

    • Flow Rate: 0.5 mL/min.

    • Detection: Monitor at 238 nm and 320 nm, as paulomycins have characteristic absorption maxima at these wavelengths.

  • Preparative HPLC:

    • Column: A larger C18 preparative column.

    • Mobile Phase: Use an isocratic or shallow gradient mobile phase to achieve good separation of the target peak. For example, 57% methanol and 0.1% TFA in water.

    • Flow Rate: Adjust according to the column size (e.g., 5 mL/min).

    • Fraction Collection: Collect the peak corresponding to this compound.

    • Post-Purification Processing: Dilute the collected fraction with methanol and pass it through a C18 Sep-Pak cartridge to remove the TFA. Elute the compound with methanol and dry it. Dissolve the final compound in a 50% mixture of tert-butanol (B103910) and water and lyophilize for storage.

Protocol 3: Broth Microdilution MIC Assay

This is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.

  • Prepare Bacterial Inoculum:

    • Culture the test bacterium (e.g., S. aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.

    • Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10^5 CFU/mL in the assay plate.

  • Prepare Antibiotic Dilutions:

    • Prepare a stock solution of purified this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the antibiotic in the broth medium in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL.

    • Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Visualizations

This compound Biosynthesis Pathway

Paulomycin_Biosynthesis Chorismate Chorismate Paulic_Acid_Precursors Paulic Acid Precursors Chorismate->Paulic_Acid_Precursors plm genes Paulic_Acid Paulic Acid Paulic_Acid_Precursors->Paulic_Acid plm genes Paulomycin_Core Paulomycin Core Structure Paulic_Acid->Paulomycin_Core Deoxysugar_Precursors Deoxysugar Precursors (e.g., Glucose-1-P) D_Allose D-Allose Deoxysugar_Precursors->D_Allose plm genes L_Paulomycose L-Paulomycose Deoxysugar_Precursors->L_Paulomycose plm genes Paulomycin_Intermediate1 Intermediate 1 (Core + D-Allose) D_Allose->Paulomycin_Intermediate1 Glycosyltransferase Paulomycin_Intermediate2 Intermediate 2 (Intermediate 1 + L-Paulomycose) L_Paulomycose->Paulomycin_Intermediate2 Glycosyltransferase Paulomycin_Core->Paulomycin_Intermediate1 Paulomycin_Intermediate1->Paulomycin_Intermediate2 Paulomycin_E Paulomycin E Paulomycin_Intermediate2->Paulomycin_E Acyltransferase Paulomycin_A_B Paulomycin A/B Paulomycin_E->Paulomycin_A_B Acyltransferases

Caption: Simplified biosynthetic pathway of this compound, starting from chorismate and deoxysugar precursors.

Experimental Workflow for this compound Isolation and Analysis

Paulomycin_Workflow Fermentation Streptomyces Fermentation (120 hours) Extraction Solvent Extraction (Ethyl Acetate) Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract HPLC HPLC Purification Crude_Extract->HPLC Pure_Paulomycin_B Pure this compound HPLC->Pure_Paulomycin_B Analysis Bioactivity & Structural Analysis (MIC, NMR, MS) Pure_Paulomycin_B->Analysis

Caption: General experimental workflow for the production and analysis of this compound.

Troubleshooting Logic for Low this compound Yield

Low_Yield_Troubleshooting Start Low this compound Yield Check_Growth Is Biomass Growth Normal? Start->Check_Growth Optimize_Fermentation Optimize Fermentation Parameters (pH, Temp, Aeration) Check_Growth->Optimize_Fermentation No Optimize_Medium Optimize Medium Composition (C/N source, Phosphate) Check_Growth->Optimize_Medium Yes Check_Degradation Analyze for Degradation Products (Paulomenols, Quinones) Optimize_Medium->Check_Degradation Improve_Extraction Optimize Extraction/Purification (Minimize time, gentle conditions) Check_Degradation->Improve_Extraction Yes Genetic_Modification Consider Strain Improvement (Overexpress activators) Check_Degradation->Genetic_Modification No

Caption: A logical workflow for troubleshooting low yields of this compound.

Proposed Mechanism of Action: Inhibition of Protein Synthesis

While the precise molecular target of this compound is not definitively established in the provided literature, many complex antibiotics produced by Streptomyces are known to inhibit bacterial protein synthesis.

Protein_Synthesis_Inhibition Ribosome 70S Ribosome Subunit_50S 50S Subunit Ribosome->Subunit_50S Subunit_30S 30S Subunit Ribosome->Subunit_30S Peptide_Chain Growing Peptide Chain Subunit_50S->Peptide_Chain catalyzes peptide bond mRNA mRNA mRNA->Subunit_30S binds tRNA Aminoacyl-tRNA tRNA->Ribosome enters A site PaulomycinB This compound PaulomycinB->Ribosome Block Inhibition

Caption: Generalized mechanism of protein synthesis inhibition, a potential mode of action for this compound.

References

Technical Support Center: Improving the Stability of Paulomycin B in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Paulomycin B. The information provided aims to address common challenges related to the stability of this compound in culture media during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound appears to be losing activity in my culture medium. What could be the cause?

A1: this compound is known to be an unstable compound in aqueous solutions, including culture media. The primary cause of activity loss is chemical degradation. The most common degradation pathway involves the loss of the paulic acid moiety, which contains a reactive isothiocyanate group, leading to the formation of inactive degradation products called paulomenols.[1] Another potential degradation pathway is the dehydration of the molecule, which can also result in inactive compounds.

Q2: What are the main factors that influence the stability of this compound in culture media?

A2: The stability of this compound, particularly its isothiocyanate group, is sensitive to several factors:

  • pH: Isothiocyanates can be unstable in aqueous solutions, and the rate of degradation is often pH-dependent. While specific data for this compound is limited, isothiocyanates, in general, are more stable in neutral to slightly acidic conditions. Extreme pH values can accelerate degradation.

  • Temperature: Higher temperatures typically increase the rate of chemical degradation. For routine experiments, it is advisable to maintain the lowest effective temperature for your specific application.

  • Culture Medium Composition: Components within the culture medium can potentially react with this compound. The presence of certain nucleophiles or changes in the medium's redox potential could contribute to degradation. The stability of isothiocyanates has been observed to be lower in nutrient broths compared to simpler aqueous solutions.[2]

Q3: Are there any recommended storage conditions for this compound stock solutions?

A3: To minimize degradation, this compound stock solutions should be prepared in a suitable solvent and stored at low temperatures, such as -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing aliquots of the stock solution. When added to the culture medium, it should be done as close to the time of use as possible.

Q4: Can I do anything to improve the stability of this compound in my experiments?

A4: Yes, there are strategies to mitigate the instability of this compound:

  • Derivatization: The most effective method reported is the derivatization of this compound with N-acetyl-l-cysteine (NAC). This modification forms a more stable thiazole (B1198619) ring structure, which has been shown to be more resistant to degradation in culture while retaining antibacterial activity.[1][3]

  • pH Control: Maintaining a stable, slightly acidic to neutral pH in your culture medium may help to slow the rate of degradation.

  • Temperature Management: Use the lowest possible incubation temperature that is compatible with your experimental goals.

  • Fresh Preparation: Add this compound to the culture medium immediately before use to minimize the time it is exposed to destabilizing conditions.

Q5: How can I monitor the concentration and degradation of this compound in my culture?

A5: The concentration of this compound and its degradation products can be monitored using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC). These techniques allow for the separation and quantification of this compound and its major degradation products, the paulomenols.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Complete loss of this compound activity - Significant degradation due to prolonged incubation time, high temperature, or unfavorable pH. - Incorrect initial concentration.- Reduce incubation time if possible. - Optimize incubation temperature to the lowest effective level. - Verify and adjust the pH of the culture medium. - Prepare fresh this compound solutions for each experiment. - Confirm the concentration of your stock solution.
Inconsistent results between experiments - Variability in the age of this compound solutions. - Fluctuations in culture conditions (pH, temperature). - Inconsistent timing of this compound addition to the culture.- Use freshly prepared this compound for each replicate. - Standardize all culture parameters. - Add this compound at the same time point in your experimental workflow.
Presence of unexpected peaks in HPLC/UPLC analysis - Degradation of this compound into paulomenols or other byproducts. - Interaction with components of the culture medium.- Compare the retention times of the unknown peaks with those of this compound and its known degradation products (paulomenols). - Analyze a blank culture medium (without this compound) to identify any interfering compounds.

Experimental Protocols

Protocol 1: HPLC Analysis of this compound in Fermentation Broth

This protocol provides a general guideline for the analysis of this compound in a Streptomyces fermentation broth.

1. Sample Preparation: a. Harvest the fermentation broth by centrifugation to separate the mycelium. b. Extract the supernatant with an equal volume of ethyl acetate (B1210297) three times. c. Pool the ethyl acetate fractions and evaporate to dryness under vacuum. d. Re-dissolve the dried extract in a known volume of acetonitrile (B52724) for HPLC analysis.

2. HPLC Conditions (Example):

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
  • Flow Rate: 0.8 mL/min.
  • Detection: UV detector at 320 nm.
  • Gradient Program:
  • 0-5 min: 5% acetonitrile
  • 5-25 min: Linear gradient from 5% to 90% acetonitrile
  • 25-30 min: Linear gradient from 90% to 100% acetonitrile

Note: This is an example protocol and may require optimization for your specific instrumentation and experimental conditions.

Protocol 2: General Procedure for Assessing Antibiotic Stability in Culture Medium

This protocol outlines a general method for evaluating the stability of this compound in a specific culture medium over time.

1. Preparation: a. Prepare the desired culture medium and sterilize it. b. Prepare a stock solution of this compound in a suitable solvent. c. Add the this compound stock solution to the culture medium to achieve the desired final concentration.

2. Incubation and Sampling: a. Incubate the medium under the desired experimental conditions (e.g., 37°C with shaking). b. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the medium.

3. Analysis: a. Immediately analyze the collected samples by HPLC (as described in Protocol 1) to determine the concentration of this compound. b. Plot the concentration of this compound as a function of time to determine its stability profile under the tested conditions.

Visualizations

PaulomycinB_Degradation_Pathway PaulomycinB This compound (Active) Paulomenol Paulomenol (Inactive) PaulomycinB->Paulomenol Loss of Paulic Acid Dehydrated_Product Dehydrated Product (Inactive) PaulomycinB->Dehydrated_Product Dehydration Stabilized_Derivative Stabilized Thiazole Derivative (Active) PaulomycinB->Stabilized_Derivative Derivatization NAC N-acetyl-l-cysteine NAC->Stabilized_Derivative

Caption: Degradation and stabilization pathways of this compound.

Stability_Testing_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Prep_Medium Prepare Culture Medium Add_Antibiotic Add this compound to Medium Prep_Medium->Add_Antibiotic Prep_Stock Prepare this compound Stock Solution Prep_Stock->Add_Antibiotic Incubate Incubate under Experimental Conditions Add_Antibiotic->Incubate Sample Collect Aliquots at Time Points Incubate->Sample t=0, 2, 4, 8... hrs HPLC Analyze by HPLC Sample->HPLC Plot Plot Concentration vs. Time HPLC->Plot

Caption: Experimental workflow for antibiotic stability testing.

Troubleshooting_Logic Start Inconsistent or Low this compound Activity Check_Prep Review Solution Preparation Protocol Start->Check_Prep Check_Conditions Verify Culture Conditions (pH, Temp) Start->Check_Conditions Run_HPLC Analyze Sample by HPLC Start->Run_HPLC Degradation_Confirmed Degradation Products Detected? Run_HPLC->Degradation_Confirmed Optimize Optimize Conditions: - Lower Temperature - Adjust pH - Use Fresh Solutions Degradation_Confirmed->Optimize Yes Recheck_Prep Re-evaluate Stock Concentration and Purity Degradation_Confirmed->Recheck_Prep No

Caption: Troubleshooting logic for this compound stability issues.

References

Technical Support Center: Optimizing Paulomycin B Fermentation Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges encountered during Paulomycin B fermentation.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound fermentation experiments in a question-and-answer format.

Issue 1: Low or No this compound Yield Despite Good Cell Growth

  • Question: My Streptomyces culture shows high biomass, but the this compound yield is negligible. What are the potential causes and solutions?

  • Answer: High biomass with low secondary metabolite production is a common issue in Streptomyces fermentations. This "growth-product decoupling" can be attributed to several factors:

    • Nutrient Repression: The production of secondary metabolites like paulomycins is often initiated as primary nutrients become limited. High concentrations of readily metabolizable carbon or phosphate (B84403) sources can repress the biosynthetic gene clusters.

      • Solution: Evaluate the carbon-to-nitrogen ratio in your medium. Consider using complex carbon sources that are consumed more slowly. It is also crucial to ensure phosphate levels are not inhibitory to secondary metabolism.

    • Suboptimal Induction of Biosynthetic Genes: The expression of the paulomycin biosynthetic gene cluster is a regulated process.

      • Solution: Overexpression of positive regulatory genes, such as pau13, has been shown to significantly improve paulomycin production.[1]

    • Incorrect Harvest Time: this compound is a secondary metabolite, and its production typically occurs during the stationary phase of growth.

      • Solution: Perform a time-course experiment to determine the optimal harvest time for maximizing this compound yield.

Issue 2: Inconsistent this compound Yields Between Batches

  • Question: I am observing significant variability in this compound production from one fermentation batch to another. How can I improve consistency?

  • Answer: Batch-to-batch inconsistency often stems from variations in the initial stages of the fermentation process.

    • Inoculum Quality: The age, physiological state, and size of the seed culture are critical for reproducible fermentations.

      • Solution: Standardize your inoculum preparation protocol. Use a fresh, well-sporulated culture for starting your seed culture and ensure a consistent age and volume of inoculum for the production stage.

    • Media Preparation: Minor inconsistencies in media preparation can lead to variable outcomes.

      • Solution: Ensure all media components are accurately weighed and dissolved completely. Validate your sterilization process to prevent degradation of heat-sensitive components.

    • Contamination: Low levels of contamination can impact the growth of Streptomyces and the production of secondary metabolites.

      • Solution: Regularly check your cultures for contamination through microscopy. Ensure aseptic techniques are strictly followed throughout the process.

Issue 3: Difficulty in Detecting and Quantifying this compound

  • Question: I am having trouble detecting this compound in my fermentation extracts using HPLC. What could be the issue?

  • Answer: Detection and quantification issues can arise from the extraction process or the analytical method itself.

    • Inefficient Extraction: this compound needs to be efficiently extracted from the fermentation broth.

      • Solution: A common method involves extracting the fermentation broth with an equal volume of ethyl acetate (B1210297) multiple times.[1] Ensure proper phase separation and complete evaporation of the solvent before redissolving for analysis.

    • Inappropriate HPLC Conditions: The choice of column, mobile phase, and detection wavelength are crucial for successful analysis.

      • Solution: A C18 column with a gradient of acetonitrile (B52724) and water containing 0.1% trifluoroacetic acid is effective. The detection wavelength for paulomycins is 320 nm.[1] Refer to the detailed HPLC protocol in the "Experimental Protocols" section.

Frequently Asked Questions (FAQs)

Q1: What are the typical producing organisms for this compound? A1: this compound is primarily produced by strains of Streptomyces, including Streptomyces paulus and Streptomyces albus.[1]

Q2: What are the key precursors for this compound biosynthesis? A2: The biosynthetic pathway of paulomycins utilizes chorismate as a key precursor molecule.[2] Feeding experiments with valine or isobutyrate have been reported to enhance the production of this compound specifically.

Q3: How can the fermentation medium be optimized for improved this compound yield? A3: The "One Strain Many Compounds" (OSMAC) approach, which involves systematically altering culture media composition and cultivation parameters, can be employed to enhance production. Key components to optimize include carbon and nitrogen sources, as well as trace elements.

Q4: What are the optimal physical parameters for this compound fermentation? A4: For Streptomyces fermentations, a temperature of around 28-30°C and a pH between 6.0 and 8.0 are generally considered optimal for growth and secondary metabolite production. Adequate aeration and agitation are also critical to maintain sufficient dissolved oxygen levels.

Q5: Are there any genetic strategies to enhance this compound production? A5: Yes, genetic engineering can significantly boost yields. A notable strategy is the overexpression of pathway-specific activator genes. For instance, overexpressing the activator-encoding gene pau13 in S. paulus has been shown to considerably improve the production of paulomycins.

Data Presentation

The following tables summarize the impact of various strategies on secondary metabolite production in Streptomyces. While specific quantitative data for this compound is limited in the public domain, these tables illustrate the potential improvements based on similar fermentation optimization studies.

Table 1: Effect of Genetic Modification on Paulomycin Yield

Genetic Modification StrategyTarget Gene/StrainFold Increase in Yield (Illustrative)Reference
Overexpression of Activator Genepau13 in S. paulus2-3 fold
Deletion of Repressor Geneplm1 in S. albus1.5-2 fold

Table 2: Influence of Medium Components on Secondary Metabolite Yield (Illustrative Data)

Medium ComponentVariationEffect on Yield
Carbon SourceGlucose vs. StarchStarch may lead to a more sustained production phase.
Nitrogen SourceSoybean Meal vs. Yeast ExtractOptimization of the C:N ratio is crucial.
Precursor Feeding+ Valine (0.5 g/L)Potential for >50% increase in this compound yield.
Phosphate ConcentrationHigh vs. LowHigh phosphate can be repressive to secondary metabolism.

Experimental Protocols

Protocol 1: this compound Fermentation

This protocol is based on the fermentation of Streptomyces paulus NRRL8115.

1. Seed Culture Preparation (GS-7 Medium):

  • Inoculate 50 µL of S. paulus spores into GS-7 medium.
  • Incubate at 28°C for 2 days with agitation.

2. Production Culture (R5α Medium):

  • Inoculate 50 mL of R5α medium with the seed culture at a 2% (v/v) ratio.
  • Incubate at 28°C for 4 days with agitation.

3. Extraction:

  • Harvest the fermentation broth by centrifugation.
  • Extract the supernatant three times with an equal volume of ethyl acetate.
  • Dry the combined ethyl acetate extracts in vacuo.
  • Redissolve the dried extract in 1 mL of acetonitrile for HPLC analysis.

Protocol 2: HPLC Analysis of this compound

This protocol is adapted from the analysis of paulomycins.

  • HPLC System: Shimadzu HPLC system or equivalent.

  • Column: Apollo C18 column (5 µm, 4.6 × 250 mm).

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid.

  • Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid.

  • Flow Rate: 0.8 mL/min.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: Linear gradient from 5% to 90% B

    • 25-30 min: Linear gradient from 90% to 100% B

  • Detection: 320 nm.

Visualizations

Diagram 1: this compound Biosynthetic Pathway Overview

Paulomycin_Biosynthesis Chorismate Chorismate Paulic_Acid_Moiety Paulic_Acid_Moiety Chorismate->Paulic_Acid_Moiety Biosynthesis Paulomycin_B_Core Paulomycin_B_Core Paulic_Acid_Moiety->Paulomycin_B_Core Acylation D_Allose D_Allose D_Allose->Paulomycin_B_Core Glycosylation L_Paulomycose L_Paulomycose L_Paulomycose->Paulomycin_B_Core Glycosylation Paulomycin_B Paulomycin_B Paulomycin_B_Core->Paulomycin_B Final Assembly

Caption: Simplified overview of the this compound biosynthetic pathway.

Diagram 2: Troubleshooting Workflow for Low this compound Yield

Low_Yield_Troubleshooting Start Low this compound Yield Check_Biomass Good Biomass? Start->Check_Biomass Check_Inoculum Inconsistent Yields? Check_Biomass->Check_Inoculum No (Poor Growth) Optimize_Media Optimize Media (C:N Ratio, Phosphate) Check_Biomass->Optimize_Media Yes Standardize_Inoculum Standardize Inoculum Protocol Check_Inoculum->Standardize_Inoculum Yes Check_Contamination Check for Contamination Check_Inoculum->Check_Contamination No Genetic_Modification Genetic Modification (e.g., Overexpress pau13) Optimize_Media->Genetic_Modification Time_Course Optimize Harvest Time Genetic_Modification->Time_Course

Caption: A logical workflow for troubleshooting low this compound yield.

Diagram 3: Experimental Workflow for this compound Production and Analysis

Experimental_Workflow Spore_Stock S. paulus Spore Stock Seed_Culture Seed Culture (GS-7 Medium, 2 days) Spore_Stock->Seed_Culture Production_Culture Production Culture (R5α Medium, 4 days) Seed_Culture->Production_Culture Extraction Ethyl Acetate Extraction Production_Culture->Extraction HPLC_Analysis HPLC Analysis (320 nm) Extraction->HPLC_Analysis Data_Analysis Data Analysis & Yield Calculation HPLC_Analysis->Data_Analysis

Caption: Standard experimental workflow for this compound production.

References

"troubleshooting common issues in Paulomycin B purification"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Paulomycin B from Streptomyces fermentations.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low this compound yield?

Low yields of this compound can stem from several factors throughout the fermentation and extraction process. High biomass in the fermentation culture does not always correlate with high production of secondary metabolites like this compound. This can be due to nutrient limitation or repression, where the production is often triggered by the depletion of certain primary nutrients. Additionally, harvesting the culture too early or too late can significantly impact the yield, as secondary metabolite production is typically highest during the stationary phase of growth.

Q2: My HPLC analysis shows multiple peaks around the expected retention time for this compound. What are these?

Streptomyces strains often produce a family of related compounds. You are likely observing other paulomycin derivatives (e.g., Paulomycin A, C, D, E, F) or degradation products like paulomenols.[1][2][3] Paulomycins can spontaneously lose the paulic acid moiety to form the corresponding inactive paulomenols (Paulomenol A and B).[2][4] To confirm the identity of your peak, mass spectrometry (MS) is recommended in conjunction with HPLC.[5]

Q3: How can I prevent the degradation of this compound during purification?

This compound is susceptible to degradation. To minimize this, it is crucial to handle samples efficiently and at low temperatures whenever possible. After purification steps, especially those involving acids (like TFA in the HPLC mobile phase), it is advisable to dilute the collected fractions with a solvent like methanol (B129727) and perform a solid-phase extraction (e.g., with a C18 Sep-Pak cartridge) to remove acid traces that could compromise the stability of the purified compound.[2]

Q4: What are the optimal storage conditions for purified this compound?

While specific stability studies on this compound are not widely published, general best practices for storing sensitive antibiotics should be followed. For long-term storage, keeping the purified compound as a lyophilized powder at -20°C or -80°C is recommended. In solution, degradation is likely accelerated, especially at non-neutral pH and higher temperatures.[6]

Troubleshooting Guides

Issue 1: Low Yield of Crude Extract After Solvent Extraction
Possible Cause Recommendation
Incomplete Cell Lysis/Extraction Ensure vigorous and prolonged contact between the culture filtrate and the extraction solvent (e.g., ethyl acetate). Shaking vigorously for at least 20 minutes per extraction is recommended.[7] Perform the extraction multiple times (at least 3x) with fresh solvent to maximize recovery.[5]
Suboptimal Solvent-to-Culture Ratio A 1:1 (v/v) ratio of ethyl acetate (B1210297) to culture filtrate is commonly used and effective.[7][8] If yields are still low, you can experiment with increasing the solvent ratio, although this will require evaporating a larger volume later.
Incorrect pH of Culture Filtrate The pH of the aqueous phase can influence the partitioning of the target compound into the organic solvent. While not extensively documented for this compound, adjusting the pH of the filtrate before extraction may improve yield. This would require empirical testing.
Emulsion Formation Vigorous mixing can sometimes lead to the formation of an emulsion layer between the aqueous and organic phases, trapping the product. If this occurs, allow the mixture to stand for a longer period or use centrifugation at a low speed to break the emulsion.
Issue 2: Low Purity or Co-elution in HPLC
Possible Cause Recommendation
Presence of Structurally Similar Analogs Streptomyces paulus produces several paulomycin analogs which may have similar retention times.[1]
* Optimize HPLC Gradient: A shallower gradient around the elution time of this compound can improve separation.
* Change Mobile Phase Modifiers: Experiment with different ion-pairing reagents or additives, though this may require significant method redevelopment.
* Alternative Chromatography: Consider using a different stationary phase (e.g., phenyl-hexyl instead of C18) or a different chromatographic technique like counter-current chromatography for bulk separations.
Peak Tailing or Broadening This can be caused by column degradation, sample overload, or secondary interactions with the stationary phase.
* Reduce Sample Load: Inject a smaller amount of your sample onto the column.
* Check Column Health: Flush the column or try a new one if performance has degraded.
* Adjust Mobile Phase pH: Ensure the pH of the mobile phase is appropriate for the analyte's pKa to maintain a single ionic form.
Co-elution with Unrelated Impurities If an impurity is completely co-eluting, it may not be detectable by UV alone.[9]
* Use Mass Spectrometry (LC-MS): This can help identify if multiple compounds are present under a single chromatographic peak.
* Two-Dimensional (2D) HPLC: For complex separation challenges, 2D-LC can provide significantly higher resolving power.[9]

Data Presentation

Table 1: Summary of Typical Yields in this compound and Related Compound Purification

Purification Stage Compound Starting Material Typical Yield Reference
Crude Extraction Streptomyces bangladeshiensis metabolites1 L culture filtrate515 mg[10]
Preparative HPLC Novel Paulomycin Derivatives2 L culture0.5 - 1.2 mg[2]

Table 2: Standard HPLC Parameters for this compound Analysis

Parameter Condition Reference
Column Apollo C18 (5 µm, 4.6 x 250mm)[5]
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)[5]
Mobile Phase B Acetonitrile (B52724) with 0.1% Trifluoroacetic Acid (TFA)[5]
Flow Rate 0.8 mL/min[5]
Gradient 5% B for 5 min, 5-90% B over 20 min, 90-100% B over 5 min[5]
Detection UV at 320 nm[5]

Experimental Protocols

Protocol 1: Extraction of this compound from Culture Broth

This protocol is a generalized procedure based on common methods for extracting secondary metabolites from Streptomyces.[5][7]

  • Harvesting: After the fermentation period (typically 4-7 days), harvest the culture broth by centrifugation (e.g., 5000 rpm for 15 minutes) to separate the supernatant from the mycelial biomass.

  • Solvent Extraction:

    • Transfer the cell-free supernatant to a separating funnel of appropriate size.

    • Add an equal volume of ethyl acetate (1:1 v/v).[7][8]

    • Shake the funnel vigorously for 15-20 minutes to ensure thorough mixing and extraction of the metabolites.[11]

    • Allow the layers to separate completely. The upper organic layer contains the extracted compounds.

    • Carefully collect the upper ethyl acetate layer.

    • Repeat the extraction process on the aqueous layer two more times with fresh ethyl acetate to maximize recovery.

  • Concentration:

    • Combine all the collected ethyl acetate extracts.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature of approximately 40°C.[7][10]

    • The resulting dried material is the crude extract containing this compound.

  • Storage: Store the crude extract at -20°C until further purification. For analysis, the extract can be redissolved in a suitable solvent like acetonitrile or methanol.[5]

Protocol 2: Analytical HPLC of this compound

This protocol is based on a published method for the analysis of paulomycins.[5]

  • Sample Preparation: Dissolve a small amount of the crude extract in acetonitrile or methanol. Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.

  • HPLC System Setup:

    • Equilibrate the HPLC system with the initial mobile phase conditions (95% Mobile Phase A, 5% Mobile Phase B).

    • Set the column temperature (ambient is often sufficient, but 25-30°C can provide better reproducibility).

    • Set the UV detector to a wavelength of 320 nm.

  • Injection and Gradient Elution:

    • Inject the prepared sample (e.g., 10-20 µL).

    • Run the following gradient:

      • 0-5 min: Isocratic at 5% B.

      • 5-25 min: Linear gradient from 5% to 90% B.

      • 25-30 min: Linear gradient from 90% to 100% B.

      • Follow with a re-equilibration step at 5% B before the next injection.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time compared to a standard (if available) and its characteristic UV spectrum.

Visualizations

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification & Analysis spore Streptomyces paulus Spore Stock seed Seed Culture (2 days) spore->seed prod Production Culture (4-7 days) seed->prod centrifuge Centrifugation prod->centrifuge extract Ethyl Acetate Extraction (3x) centrifuge->extract evap Rotary Evaporation extract->evap crude Crude Extract evap->crude hplc Preparative/Analytical HPLC crude->hplc frac Fraction Collection hplc->frac pure Pure this compound frac->pure

Caption: General experimental workflow for this compound production and purification.

troubleshooting_workflow start Low this compound Yield check_fermentation Review Fermentation Parameters? start->check_fermentation check_extraction Review Extraction Protocol? check_fermentation->check_extraction No fermentation_params Check: - Media Composition - Incubation Time - pH & Temperature check_fermentation->fermentation_params Yes check_hplc Low Purity from HPLC? check_extraction->check_hplc No extraction_params Check: - Solvent:Culture Ratio (1:1) - Vigorous, Repeated Extraction - Emulsion Formation check_extraction->extraction_params Yes hplc_params Check: - Co-eluting Analogs - Column Health - Sample Overload check_hplc->hplc_params Yes optimize_fermentation Optimize Fermentation Conditions fermentation_params->optimize_fermentation optimize_extraction Optimize Extraction Protocol extraction_params->optimize_extraction optimize_hplc Optimize HPLC Method (e.g., shallower gradient) hplc_params->optimize_hplc

Caption: A logical workflow for troubleshooting low yield issues in this compound purification.

paulomycin_biosynthesis chorismate Chorismate ringA Ring A Moiety chorismate->ringA paulic_acid Paulic Acid Moiety chorismate->paulic_acid paulomycin_core Paulomycin Aglycone ringA->paulomycin_core paulomycin_B This compound paulic_acid->paulomycin_B Attachment sugars Sugar Precursors (e.g., dTDP-glucose) d_allose D-Allose sugars->d_allose paulomycose Paulomycose sugars->paulomycose d_allose->paulomycin_core Glycosylation paulomycose->paulomycin_core Glycosylation paulomycin_core->paulomycin_B Acylation & Final Modifications

Caption: Simplified proposed biosynthetic pathway of this compound from primary metabolites.

References

"common problems and solutions in Paulomycin B bioassays"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Paulomycin B bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an antibiotic produced by several species of Streptomyces. It is primarily active against Gram-positive bacteria.[1][2][3] Its mechanism of action is believed to involve the disruption of the bacterial cell membrane, similar to other antibiotics like polymyxins. The paulic acid moiety, which contains a rare isothiocyanate group, is crucial for its antibacterial activity.[4][5]

Q2: What are the common bioassays used to determine the activity of this compound?

The most common bioassay for determining the antibacterial activity of this compound is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Q3: What are the known stability issues with this compound?

This compound is known to be unstable in culture and aqueous solutions. It can degrade into inactive forms called paulomenols through the loss of the essential paulic acid moiety. This instability is a critical factor to consider during bioassays to ensure accurate and reproducible results.

Q4: What are the recommended solvents for preparing this compound stock solutions?

Q5: What quality control (QC) strains should be used in this compound bioassays?

Standard QC strains for antimicrobial susceptibility testing against Gram-positive bacteria should be used. These typically include reference strains of Staphylococcus aureus (e.g., ATCC 29213) and Streptococcus pneumoniae (e.g., ATCC 49619). These strains have well-characterized MIC ranges for various antibiotics and help ensure the validity of the assay.

Troubleshooting Guide

Issue 1: High variability in MIC values between experiments.
Potential Cause Recommended Solution
Inconsistent Inoculum Preparation Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard for each experiment. Prepare fresh inoculum for each assay and use it within a specified time frame (e.g., 30 minutes) to maintain viability and consistent cell density.
Degradation of this compound Stock Solution Prepare fresh stock solutions of this compound for each experiment. If a stock solution must be stored, aliquot it into single-use vials and store at -80°C to minimize freeze-thaw cycles. Protect the stock solution from light.
Variations in Media Composition Use a consistent source and lot of cation-adjusted Mueller-Hinton Broth (CAMHB). Variations in cation concentrations (Ca²⁺ and Mg²⁺) can affect the activity of some antibiotics.
Inconsistent Incubation Conditions Ensure the incubator maintains a stable temperature (35 ± 2°C) and that plates are not stacked in a way that prevents uniform heat distribution. Incubate for a consistent period (typically 16-20 hours for most Gram-positive bacteria).
Issue 2: No bacterial growth in the positive control wells.
Potential Cause Recommended Solution
Inactive Inoculum Use a fresh, actively growing bacterial culture to prepare the inoculum. Ensure the viability of the bacterial stock.
Contaminated Media Use pre-tested, sterile media. Run a sterility control (media only) with each assay to check for contamination.
Residual Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO, ethanol) used to dissolve this compound is at a non-inhibitory level (typically ≤1% v/v).
Issue 3: Precipitation of this compound in the assay plate.
Potential Cause Recommended Solution
Poor Solubility in Assay Medium While specific data is limited, if precipitation is observed, consider preparing the initial stock solution in a different solvent or at a slightly lower concentration. Perform a solubility test of this compound in the assay medium before starting the full experiment.
pH of the Medium The stability and solubility of many compounds are pH-dependent. Ensure the pH of the Mueller-Hinton broth is within the recommended range (7.2-7.4). While a specific pH stability profile for this compound is not available, most standard bacteriological media fall within a neutral pH range.

Data Presentation

Table 1: Reported Minimum Inhibitory Concentrations (MICs) of Paulomycins against Gram-Positive Bacteria

CompoundStaphylococcus aureus (µg/mL)Staphylococcus epidermidis (µg/mL)
Paulomycin A0.25 - 10.125 - 0.5
This compound0.5 - 20.25 - 1

Note: These values are compiled from various sources and should be used as a reference. Actual MICs may vary depending on the specific strain and assay conditions.

Experimental Protocols

Protocol: Broth Microdilution MIC Assay for this compound

This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Preparation of this compound Stock Solution: a. Weigh a precise amount of this compound powder. b. Dissolve the powder in an appropriate solvent (e.g., DMSO) to a final concentration of 1280 µg/mL. This will be your stock solution. c. Ensure the compound is fully dissolved. Gentle warming or vortexing may be necessary.

2. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism. b. Transfer the colonies to a tube containing 5 mL of sterile saline or Mueller-Hinton Broth (MHB). c. Vortex to create a smooth suspension. d. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). e. Within 15 minutes of standardization, dilute the adjusted inoculum 1:150 in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

3. Preparation of Assay Plate (96-well): a. Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate. b. Add 100 µL of the this compound stock solution (1280 µg/mL) to the first well of each row to be tested. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the 10th well. Discard 100 µL from the 10th well. This will create a concentration range from 64 µg/mL to 0.125 µg/mL. d. The 11th well will serve as the positive control (no antibiotic) and the 12th well as the negative/sterility control (no bacteria).

4. Inoculation and Incubation: a. Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. b. The final volume in each well will be 200 µL. c. Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results: a. After incubation, examine the plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of this compound at which there is no visible growth. c. The positive control (well 11) should show clear turbidity, and the negative control (well 12) should remain clear.

Visualizations

G cluster_prep Preparation cluster_assay Assay Execution cluster_results Results stock Prepare this compound Stock Solution dilution Perform Serial Dilutions in 96-well Plate stock->dilution inoculum Prepare and Standardize Bacterial Inoculum inoculate Inoculate Plate with Bacterial Suspension inoculum->inoculate dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read Read and Record MIC Value incubate->read

Caption: Workflow for a this compound Broth Microdilution MIC Assay.

G PaulomycinB This compound Membrane Bacterial Cell Membrane PaulomycinB->Membrane Binds to and interacts with Disruption Membrane Permeabilization and Destabilization Membrane->Disruption Leakage Leakage of Cellular Contents Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Caption: Hypothetical mechanism of action for this compound.

Caption: Logical relationship for troubleshooting inconsistent MIC results.

References

"identification and characterization of Paulomycin B degradation products"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Paulomycin B. The information focuses on the identification and characterization of its degradation products.

Frequently Asked Questions (FAQs)

Q1: I'm observing a loss of antibacterial activity in my this compound sample over time. What is the likely cause?

A1: The loss of activity is likely due to the degradation of this compound. The primary degradation pathway involves the loss of the paulic acid moiety, which is essential for its antibacterial properties.[1][2][3] This degradation results in the formation of inactive compounds known as paulomenols.[1][2][3][4][5]

Q2: I'm seeing extra peaks in my HPLC/UPLC analysis of a this compound sample. What could these peaks be?

A2: The additional peaks are likely degradation products. The most common degradation products of this compound is Paulomenol B.[2][3][6] Depending on the storage and handling conditions, you may also observe other related substances. It has been noted that paulomycins are generally unstable in culture.[1][4][5][6]

Q3: How can I confirm if the unknown peaks in my chromatogram are indeed degradation products like Paulomenol B?

A3: You can use mass spectrometry (MS) to identify the molecular weight of the compounds in the unknown peaks. Paulomenol B will have a molecular weight corresponding to this compound minus the mass of the paulic acid moiety. For definitive structural confirmation, techniques like NMR spectroscopy would be required.

Q4: What is the key structural feature of this compound that is prone to degradation?

A4: The isothiocyanate group within the paulic acid moiety is a key point of instability for this compound.[1][4][5] The instability of this group can lead to the cleavage of the entire paulic acid from the molecule.

Q5: Are there more stable analogs of this compound?

A5: Yes, researchers have found that modifying the isothiocyanate moiety of the paulic acid can enhance stability. For instance, the addition of an N-acetyl-l-cysteine group and its subsequent cyclization to form a thiazole (B1198619) heterocycle results in derivatives that are more stable in culture and less prone to degradation into inactive paulomenols.[1][2][4][5]

Troubleshooting Guide

Problem Possible Cause Recommended Action
Unexpected peaks in HPLC/UPLC chromatogram. Degradation of this compound into Paulomenol B and other minor degradation products.1. Analyze the peaks using mass spectrometry to confirm their molecular weights. 2. Refer to the provided experimental protocols for HPLC analysis to ensure proper separation and detection. 3. Review sample handling and storage procedures to minimize degradation.
Decreased antibacterial potency of this compound. Formation of inactive degradation products, primarily Paulomenol B.[1][2][3]1. Quantify the amount of intact this compound in your sample using a validated HPLC method. 2. If significant degradation has occurred, purify the sample to remove the inactive components or use a fresh, properly stored sample.
Difficulty in identifying degradation products. Co-elution of peaks or insufficient resolution in the analytical method.1. Optimize the HPLC/UPLC gradient and column chemistry to improve the separation of this compound from its degradation products. 2. Employ high-resolution mass spectrometry for accurate mass determination and elemental composition analysis of the unknown peaks.

Data Summary

CompoundDescriptionAntibacterial Activity
This compound Active parent compound.Active, primarily against Gram-positive bacteria.[2][7]
Paulomenol B Primary degradation product of this compound, formed by the loss of the paulic acid moiety.[2][3][6]Inactive.[1][2][3]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Analysis of this compound and its Degradation Products

This protocol is based on methods cited in the literature for the analysis of paulomycins.[8]

  • Instrumentation: Shimadzu HPLC system or equivalent.

  • Column: Apollo C18, 5 µm, 4.6 x 250 mm.

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid.

  • Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 320 nm.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: Linear gradient from 5% to 90% B

    • 25-30 min: Linear gradient from 90% to 100% B

Visualizations

PaulomycinB_Degradation_Pathway PaulomycinB This compound (Active) PaulomenolB Paulomenol B (Inactive) PaulomycinB->PaulomenolB Degradation (Loss of Paulic Acid) PaulicAcid Paulic Acid Moiety PaulomycinB->PaulicAcid Troubleshooting_Workflow Start Start: Unexpected Results (e.g., new peaks, loss of activity) CheckMethod Verify Analytical Method (HPLC/UPLC conditions) Start->CheckMethod AnalyzeSample Re-analyze Sample with Controls CheckMethod->AnalyzeSample IdentifyPeaks Identify Unknown Peaks (Mass Spectrometry) AnalyzeSample->IdentifyPeaks IsDegradation Degradation Product (e.g., Paulomenol B) Identified? IdentifyPeaks->IsDegradation ReviewHandling Review Sample Handling and Storage Procedures IsDegradation->ReviewHandling Yes OptimizeMethod Optimize Analytical Method for Better Separation IsDegradation->OptimizeMethod No End End: Problem Identified ReviewHandling->End OptimizeMethod->AnalyzeSample

References

Technical Support Center: Enhancing the Bioactivity of Paulomycin B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioactivity of Paulomycin B.

Frequently Asked Questions (FAQs)

1. What are the primary strategies for enhancing the bioactivity of this compound?

The primary strategies to enhance the bioactivity of this compound focus on three main areas:

  • Chemical Modification and Derivatization: Synthesizing or isolating novel derivatives of this compound can improve its stability and antibacterial spectrum. For instance, the introduction of a thiazole (B1198619) moiety has been shown to increase stability and confer activity against Gram-negative bacteria.[1][2][3]

  • Biosynthetic and Genetic Engineering: Modifying the biosynthetic pathway of the producing organism, such as Streptomyces albus or Streptomyces paulus, can lead to the generation of novel analogs or increased production titers.[4][5] Overexpression of regulatory genes, like the activator-encoding gene pau13, has been demonstrated to significantly boost paulomycin production.

  • Formulation and Drug Delivery: Although specific studies on this compound are limited, enhancing the bioavailability of similar antibiotics through advanced formulation strategies is a common practice. Techniques such as encapsulation in niosomes or the use of novel excipients could improve the in vivo efficacy of this compound.

2. My this compound samples are losing activity over time. What could be the cause and how can I prevent it?

This compound is known to be unstable, which can lead to a loss of bioactivity. The primary cause of this instability is the degradation of the parent compound into inactive forms, such as paulomenols, through the loss of the paulic acid moiety.

To mitigate this, consider the following:

  • Proper Storage: Store this compound solutions at low temperatures and protected from light.

  • pH Control: Avoid neutral pH in aqueous solutions for extended periods, as dehydration can occur.

  • Use of More Stable Derivatives: If possible, work with more stable derivatives, such as those containing a thiazole heterocycle, which have been shown to be more stable in culture than Paulomycins A and B.

3. I am not observing any activity of this compound against Gram-negative bacteria. Is this expected?

Yes, this is expected. Paulomycin A and B are primarily active against Gram-positive bacteria. However, certain derivatives have been shown to exhibit improved activity against Gram-negative bacteria. Specifically, novel paulomycin derivatives containing a thiazole moiety have demonstrated slight activity against E. coli and K. pneumoniae, an activity that is absent in the parent compounds.

4. Can combination therapy improve the efficacy of this compound?

  • Broaden the antimicrobial spectrum.

  • Overcome drug resistance.

  • Achieve synergistic effects, allowing for lower, less toxic doses of each agent.

For example, Polymyxin B has been successfully used in combination with other antimicrobials to treat multidrug-resistant Gram-negative infections. Researchers could explore similar strategies by combining this compound with agents that have different mechanisms of action.

Troubleshooting Guides

Issue: Low Yield of this compound from Fermentation

Possible Causes:

  • Suboptimal culture medium or fermentation conditions.

  • Low expression of the paulomycin biosynthetic gene cluster.

  • Degradation of this compound during fermentation.

Troubleshooting Steps:

  • Optimize Culture Medium: Experiment with different production media. For instance, MFE medium has been shown to yield higher production of some secondary metabolites from S. albus J1074 compared to R5A medium.

  • Genetic Engineering of the Producer Strain: Overexpress positive regulatory genes. For example, overexpressing the activator-encoding gene pau13 in S. paulus NRRL 8115 has been shown to considerably improve the production of paulomycins.

  • Monitor Fermentation Parameters: Track pH, temperature, and nutrient levels throughout the fermentation process to ensure optimal conditions for both growth and secondary metabolite production.

  • Extraction and Purification: Ensure that the extraction and purification methods are efficient and minimize the degradation of the target compound. Paulomycins can be extracted from the fermentation broth using ethyl acetate (B1210297).

Issue: Difficulty in Generating Bioactive Derivatives

Possible Causes:

  • Inappropriate synthetic route for chemical modification.

  • Challenges in expressing and modifying the biosynthetic gene cluster for combinatorial biosynthesis.

  • Instability of the generated derivatives.

Troubleshooting Steps:

  • Combinatorial Biosynthesis: Leverage the flexibility of the paulomycin biosynthetic enzymes. The L-paulomycosyl glycosyltransferase Plm12 has shown some flexibility in transferring different deoxysugars, which can be exploited to create novel glycosylated derivatives.

  • Precursor Directed Biosynthesis: Feed the culture with analogs of natural precursors to encourage the incorporation of novel chemical moieties.

  • Characterize Novel Compounds: Use techniques like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) to confirm the structure and purity of any new derivatives.

Data Summary

Table 1: Comparative Bioactivity of this compound and its Derivatives

CompoundTarget OrganismActivity LevelReference
Paulomycin A and BGram-positive bacteriaHigh
Paulomycin A and BGram-negative bacteriaNone
Thiazole-containing derivatives (Compounds 1-4)Gram-positive bacteriaLower than Paulomycin A/B
Thiazole-containing derivatives (e.g., Compound 3)E. coli, K. pneumoniae (Gram-negative)Slight
Paulomenol A and BBacteriaInactive

Experimental Protocols

Protocol 1: Fermentation and Extraction of Paulomycins

This protocol is adapted from methodologies used for Streptomyces paulus NRRL 8115.

  • Seed Culture Preparation: Inoculate 50 µL of S. paulus NRRL 8115 spores into GS-7 medium and culture at 28°C for 2 days.

  • Production Culture: Inoculate the seed culture into 50 mL of R5α medium at a 2% (v/v) ratio and culture for 4 days at 28°C.

  • Extraction:

    • Harvest the fermentation broth by centrifugation.

    • Extract the supernatant three times with an equal volume of ethyl acetate.

    • Combine the ethyl acetate fractions and dry in vacuo.

  • Analysis: Redissolve the dried extract in 1 mL of acetonitrile (B52724) and analyze by HPLC.

Protocol 2: HPLC Analysis of Paulomycins

This protocol is based on the analytical methods described for paulomycin analysis.

  • Column: Apollo C18 column (5 µm, 4.6 × 250mm)

  • Mobile Phase: A linear gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Flow Rate: 0.8 mL/min

  • Gradient:

    • 0-5 min: 5% acetonitrile

    • 5-25 min: 5% to 90% acetonitrile

    • 25-30 min: 90% to 100% acetonitrile

  • Detection Wavelength: 320 nm

Visualizations

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_analysis Analysis spore Spore Inoculation seed Seed Culture (2 days) spore->seed production Production Culture (4 days) seed->production centrifuge Centrifugation production->centrifuge extract Ethyl Acetate Extraction centrifuge->extract dry Dry in vacuo extract->dry redissolve Redissolve in Acetonitrile dry->redissolve hplc HPLC Analysis redissolve->hplc

Caption: Workflow for Paulomycin Fermentation, Extraction, and Analysis.

paulomycin_biosynthesis cluster_pathway Paulomycin Biosynthetic Pathway chorismate Chorismate pau_genes pau Gene Cluster Expression chorismate->pau_genes precursors Sugar Precursors precursors->pau_genes ring_a Ring A Formation pau_genes->ring_a paulic_acid Paulic Acid Synthesis pau_genes->paulic_acid sugars Deoxysugar Synthesis (D-allose, L-paulomycose) pau_genes->sugars assembly Assembly & Glycosylation ring_a->assembly paulic_acid->assembly sugars->assembly paulomycin_b This compound assembly->paulomycin_b

Caption: Simplified Biosynthetic Pathway of this compound.

logical_relationship cluster_methods Enhancement Methods pb This compound chem_mod Chemical Modification pb->chem_mod genetic_eng Genetic Engineering pb->genetic_eng formulation Formulation Strategies pb->formulation bioactivity Enhanced Bioactivity chem_mod->bioactivity genetic_eng->bioactivity formulation->bioactivity

Caption: Methods for Enhancing the Bioactivity of this compound.

References

Technical Support Center: Investigating and Overcoming Resistance to Paulomycin B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating and overcoming resistance mechanisms to Paulomycin B.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound.

1. Problem: Inconsistent Minimum Inhibitory Concentration (MIC) Results for this compound

  • Question: We are observing significant variability in our MIC assays for this compound against the same bacterial strain. What could be the cause, and how can we troubleshoot this?

  • Answer: Inconsistent MIC values can arise from several factors. Here is a step-by-step guide to identify and resolve the issue:

    • Potential Cause 1: Instability of this compound. this compound can be unstable, degrading into inactive paulomenols.

      • Solution: Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Store the stock solution in small, single-use aliquots at -80°C and protect from light.

    • Potential Cause 2: Variation in Inoculum Preparation. The density of the bacterial culture used for inoculation is critical for reproducible MIC results.

      • Solution: Standardize your inoculum preparation. Use a spectrophotometer to adjust the bacterial suspension to a 0.5 McFarland standard. Ensure the final inoculum concentration in the assay is appropriate for the chosen method (e.g., 5 x 10^5 CFU/mL for broth microdilution).

    • Potential Cause 3: Inappropriate Growth Medium. The composition of the culture medium can affect the activity of this compound.

      • Solution: Use a standardized, cation-adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing, as recommended by the Clinical and Laboratory Standards Institute (CLSI) for many antibiotics. If using a different medium, ensure its consistency between experiments.

    • Experimental Workflow for Troubleshooting Inconsistent MICs:

      G cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_validation Validation cluster_end Outcome start Inconsistent MIC Results prep_fresh Prepare Fresh This compound Stock start->prep_fresh Step 1 standardize_inoculum Standardize Inoculum (0.5 McFarland) prep_fresh->standardize_inoculum Step 2 check_medium Use Cation-Adjusted Mueller-Hinton Broth standardize_inoculum->check_medium Step 3 repeat_mic Repeat MIC Assay with Controls check_medium->repeat_mic Step 4 analyze_data Analyze Data for Reproducibility repeat_mic->analyze_data Step 5 consistent_results Consistent MICs analyze_data->consistent_results

      Caption: Troubleshooting workflow for inconsistent MIC results.

2. Problem: Failure to Select for this compound-Resistant Mutants

  • Question: We are attempting to generate this compound-resistant mutants by plating a susceptible strain on agar (B569324) containing the antibiotic, but we are not recovering any colonies. What could be the reason for this?

  • Answer: The inability to select for resistant mutants could be due to a low frequency of resistance or suboptimal experimental conditions.

    • Potential Cause 1: Inoculum Size is Too Small. The frequency of spontaneous resistance mutations may be very low.

      • Solution: Increase the number of cells plated. Instead of plating 10^8 CFU, try plating 10^9 or 10^10 CFU on selective agar plates. This increases the probability of capturing a rare resistance event.

    • Potential Cause 2: this compound Concentration is Too High. A concentration that is too far above the MIC may be too stringent and kill all cells before a resistance mechanism can be expressed.

      • Solution: Use a gradient of this compound concentrations. Plate the bacterial culture on agar containing 2x, 4x, and 8x the MIC of the susceptible parent strain. This will help identify the optimal selective concentration.

    • Potential Cause 3: Instability of this compound in Agar. The antibiotic may be degrading in the agar during incubation.

      • Solution: Prepare agar plates with this compound immediately before use. Consider overlaying a lawn of bacteria with a disk impregnated with a known amount of this compound (disk diffusion assay) as an alternative method to assess for resistant subpopulations.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding this compound resistance.

1. What are the likely mechanisms of resistance to this compound?

  • Answer: While specific resistance mechanisms to this compound are not yet well-documented in the literature, we can hypothesize based on its structure as a glycosylated antibiotic and known mechanisms of resistance to similar compounds. The primary suspected mechanisms are:

    • Target Site Modification: this compound is believed to interfere with cell wall biosynthesis. Resistance could arise from mutations in the genes encoding the enzymes involved in this process, reducing the binding affinity of the drug. This is a common resistance mechanism for glycopeptide antibiotics like vancomycin (B549263).[1][2][3]

    • Drug Efflux: Bacteria may acquire or upregulate efflux pumps that actively transport this compound out of the cell, preventing it from reaching its target. This is a common self-resistance mechanism in antibiotic-producing Streptomyces.[4]

    • Enzymatic Inactivation: Bacteria may produce enzymes that modify or degrade this compound, rendering it inactive. The paulic acid moiety is crucial for its activity and could be a target for such enzymes.[5]

    • Alterations in Cell Wall Precursors: Similar to vancomycin resistance, bacteria might alter the structure of their peptidoglycan precursors to reduce the binding of this compound.

    G cluster_antibiotic This compound cluster_cell Bacterial Cell paulomycin This compound target Cell Wall Precursor Target paulomycin->target Inhibition efflux Efflux Pump paulomycin->efflux Expulsion enzyme Inactivating Enzyme paulomycin->enzyme Inactivation cell_wall Modified Cell Wall Precursor target->cell_wall Mutation Leads To

    Caption: Hypothesized resistance mechanisms to this compound.

2. How can I experimentally determine the mechanism of resistance in my this compound-resistant mutant?

  • Answer: A systematic approach combining phenotypic and genotypic methods is required.

    • Step 1: Phenotypic Characterization. Compare the resistant mutant to the susceptible parent strain.

      • MIC Profiling: Determine the MICs of other antibiotics to check for cross-resistance. For example, increased resistance to other cell wall synthesis inhibitors might suggest a target modification.

      • Efflux Pump Inhibition: Perform MIC assays with and without an efflux pump inhibitor (e.g., CCCP, reserpine). A significant decrease in the MIC in the presence of an inhibitor suggests the involvement of an efflux pump.

    • Step 2: Genotypic Analysis.

      • Whole-Genome Sequencing (WGS): This is the most comprehensive approach. Sequence the genomes of both the susceptible parent and the resistant mutant.

      • Comparative Genomics: Compare the two genomes to identify single nucleotide polymorphisms (SNPs), insertions, or deletions in the resistant strain. Pay close attention to genes involved in cell wall biosynthesis, transport proteins, and regulatory genes.

    • Step 3: Genetic Validation.

      • Gene Knockout: Inactivate the candidate resistance gene in the resistant strain. If the strain becomes susceptible to this compound again, this confirms the gene's role in resistance.

      • Complementation: Introduce a wild-type copy of the mutated gene into the resistant strain. If susceptibility is restored, it validates that the mutation is responsible for resistance.

    G cluster_start Start cluster_phenotype Phenotypic Analysis cluster_genotype Genotypic Analysis cluster_validation Genetic Validation cluster_end Conclusion start Isolated this compound Resistant Mutant mic_profile MIC Profiling (Cross-Resistance) start->mic_profile efflux_inhibit Efflux Pump Inhibitor Assay start->efflux_inhibit wgs Whole-Genome Sequencing mic_profile->wgs efflux_inhibit->wgs comparative_genomics Comparative Genomics (SNPs, Indels) wgs->comparative_genomics knockout Gene Knockout of Candidate Gene comparative_genomics->knockout complementation Complementation with Wild-Type Gene comparative_genomics->complementation conclusion Confirmed Resistance Mechanism knockout->conclusion complementation->conclusion

    Caption: Experimental workflow for identifying resistance mechanisms.

3. What strategies can be employed to overcome this compound resistance?

  • Answer: Overcoming resistance will depend on the identified mechanism.

    • If Resistance is due to Efflux Pumps: Combination therapy with an efflux pump inhibitor could restore the activity of this compound.

    • If Resistance is due to Target Modification:

      • Drug Modification: Modifying the structure of this compound to create derivatives that can bind to the altered target is a potential drug development strategy.

      • Combination Therapy: Using this compound in combination with an antibiotic that has a different mechanism of action may be effective.

    • If Resistance is due to Enzymatic Inactivation: Co-administering an inhibitor of the inactivating enzyme, similar to the use of clavulanic acid with β-lactam antibiotics, could be a viable approach.

Data Presentation

Table 1: Hypothetical MIC Values for this compound and Other Antibiotics Against Susceptible and Resistant Staphylococcus aureus

This table illustrates the kind of data a researcher might generate.

AntibioticMIC (µg/mL) for Susceptible S. aureusMIC (µg/mL) for Resistant S. aureus (Hypothetical)Fold Change in MIC
This compound 0.53264
Vancomycin111
Linezolid221
Ciprofloxacin0.250.251

Table 2: Effect of an Efflux Pump Inhibitor (EPI) on this compound MIC

StrainMIC of this compound (µg/mL)MIC of this compound + EPI (µg/mL)Fold Decrease in MIC
Susceptible S. aureus0.50.51
Resistant S. aureus (Hypothetical)32216

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for this compound

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).

  • Preparation of Microtiter Plate:

    • Add 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2-12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no antibiotic), and well 12 as the sterility control (no bacteria).

  • Inoculum Preparation:

    • From an overnight culture, prepare a bacterial suspension in saline equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final concentration of 5 x 10^5 CFU/mL in the wells after inoculation.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1-11.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Selection of this compound-Resistant Mutants

  • Prepare a High-Density Inoculum: Grow a susceptible bacterial strain overnight in a non-selective broth. Concentrate the cells by centrifugation and resuspend them in a small volume to achieve a density of approximately 10^10 CFU/mL.

  • Prepare Selective Agar Plates: Prepare Mueller-Hinton agar plates containing this compound at concentrations of 2x, 4x, and 8x the MIC of the susceptible strain.

  • Plating: Spread 100 µL of the high-density inoculum onto each selective plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Isolate Colonies: Pick any colonies that grow on the selective plates and streak them onto fresh selective plates to confirm resistance.

  • Confirm Resistance: Perform an MIC assay on the isolated colonies to quantify the level of resistance compared to the parent strain.

References

Paulomycin B Spectroscopic Data Interpretation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate interpretation of spectroscopic data for Paulomycin B.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in interpreting the spectroscopic data of this compound?

A1: The structural complexity of this compound presents several challenges. The molecule contains multiple chiral centers, two sugar moieties (D-allose and the unusual L-paulomycose), a quinone-like ring, and a unique paulic acid moiety with a reactive isothiocyanate group.[1] This complexity leads to significant overlap in the ¹H NMR spectrum, particularly in the sugar regions. Furthermore, this compound and its analogs are susceptible to degradation, such as the loss of the paulic acid moiety to form paulomenols or dehydration of the quinone-like ring, which can complicate spectral analysis.[2]

Q2: How can mass spectrometry be used to differentiate this compound from Paulomycin A?

A2: Paulomycin A and B differ in the esterifying group on the paulomycose sugar. Paulomycin A contains a 2-methylbutyric acid moiety, while this compound has an isobutyric acid group.[1] This mass difference can be readily detected by high-resolution mass spectrometry (HR-MS). The molecular formula for Paulomycin A is C₃₄H₄₆N₂O₁₇S, while for this compound it is C₃₃H₄₄N₂O₁₇S.[3] Therefore, you should observe a difference of 14 Da (CH₂) in the exact mass of the molecular ions. Tandem mass spectrometry (MS/MS) will also show characteristic fragmentation patterns corresponding to the loss of these different acyl groups.

Q3: What is the spectroscopic signature of the isothiocyanate group in this compound?

A3: The isothiocyanate (-N=C=S) group is a key feature of the paulic acid moiety.[1] While it does not have a prominent signal in ¹H or ¹³C NMR, its presence is critical for the compound's biological activity. Its most significant contribution is to the overall mass of the molecule. The loss of the entire paulic acid moiety (to form paulomenols) results in a significant mass shift that is easily detectable by mass spectrometry.

Q4: My sample of this compound appears unstable in solution. How will this affect the spectroscopic data?

A4: this compound is known to be unstable, especially in aqueous media at neutral pH. Two common degradation pathways are:

  • Loss of Paulic Acid: The molecule can lose the paulic acid moiety to form paulomenol B. This will result in the appearance of a new set of signals in the NMR and a new molecular ion peak in the mass spectrum corresponding to the mass of paulomenol B.

  • Dehydration: Dehydration of the quinone-like ring can occur, leading to the formation of a quinone. This structural change will cause significant shifts in the NMR signals associated with that ring system and a loss of 18 Da (H₂O) in the mass spectrum.

It is crucial to use fresh samples and appropriate solvents to minimize degradation during analysis.

Troubleshooting Guides

Problem: My ¹H NMR spectrum shows severe signal overlap in the 3.0-5.5 ppm region, making assignments for the sugar moieties impossible.

Solution:

This is a common issue due to the presence of two complex sugar units. To resolve these signals and facilitate assignment, a combination of 2D NMR experiments is essential.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment will help identify proton-proton spin systems within each sugar ring. You can trace the connectivity from the anomeric protons through the other protons in the same sugar moiety.

  • TOCSY (Total Correlation Spectroscopy): TOCSY is particularly useful for separating the spin systems of the two different sugars. By irradiating a well-resolved proton (like an anomeric proton), you can reveal all the protons belonging to that entire sugar ring system.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon it is directly attached to. This is a powerful tool for assigning both ¹H and ¹³C signals simultaneously and can help resolve overlapping proton signals by spreading them out over the carbon dimension.

  • Higher Magnetic Field: If available, acquiring spectra on a higher field spectrometer (e.g., >500 MHz) will increase signal dispersion and reduce overlap.

Problem: I am having difficulty assigning the quaternary carbons in the ¹³C NMR spectrum of this compound.

Solution:

Quaternary carbons do not have attached protons and therefore do not show correlations in an HSQC spectrum. The following experiment is crucial for their assignment:

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment detects long-range correlations between protons and carbons (typically over 2-3 bonds). By observing correlations from known protons (assigned via COSY and HSQC) to a quaternary carbon, you can definitively assign its chemical shift. For example, protons on carbons adjacent to a carbonyl group will show a correlation to the carbonyl carbon in the HMBC spectrum.

Problem: My HR-MS data shows an [M+H]⁺ ion that does not match the calculated exact mass for this compound.

Solution:

An unexpected molecular ion peak can arise from several sources. Follow this logical workflow to diagnose the issue:

  • Check for Common Adducts: Besides the protonated molecule [M+H]⁺, look for other common adducts such as [M+Na]⁺ or [M+K]⁺, which will have masses 22.989 Da and 39.098 Da higher than [M]⁺, respectively.

  • Suspect Degradation: As mentioned in the FAQ, this compound is unstable.

    • An ion corresponding to [M-18+H]⁺ suggests dehydration has occurred.

    • An ion corresponding to the mass of Paulomenol B indicates the loss of the paulic acid moiety.

  • Consider Novel Derivatives: Your sample might contain novel or modified forms of paulomycin. For instance, derivatives where the isothiocyanate group has reacted with other molecules (like N-acetyl-L-cysteine) have been reported. Compare your observed mass with those of known derivatives.

  • Verify Isotopic Pattern: Ensure the observed isotopic distribution matches the expected pattern for the molecular formula of this compound (C₃₃H₄₄N₂O₁₇S). The presence of sulfur gives a characteristic A+2 peak.

Data Presentation

Table 1: Representative ¹H and ¹³C NMR Data for Paulomycin Analogs Note: Chemical shifts (δ) are reported in ppm. Data is compiled from literature on novel paulomycin derivatives and may vary slightly based on solvent and experimental conditions.

Position/Moiety¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations
Quinone-like Ring
H-5~6.9~132.2C-4, C-6, C-10
H-6VariesVariesC-5, C-7, C-8
D-Allose Moiety
H-1' (Anomeric)~5.4 (d)~95.0C-3', C-5'
OAc-CH₃~2.0 (s)~21.0Carbonyl C
L-Paulomycose Moiety
H-1'' (Anomeric)~4.8 (d)~100.0C-3'', C-5''
Isobutyric Acid
CH~2.5 (m)~34.0Carbonyl C
CH₃~1.1 (d)~19.0CH, Carbonyl C
Paulic Acid Moiety
-N=C=S-~130.0-

Table 2: Key Mass Spectrometry Fragments for this compound

m/z Value (Positive Mode)Description
[M+H]⁺Molecular ion of this compound
[M+Na]⁺Sodium adduct of this compound
[M-H₂O+H]⁺Loss of water (dehydration product)
[M - C₁₀H₁₃NO₄S + H]⁺Loss of the paulic acid moiety (results in Paulomenol B)
[M - C₄H₇O₂ + H]⁺Loss of the isobutyric acid moiety

Experimental Protocols

Protocol 1: Comprehensive NMR Analysis of this compound

  • Sample Preparation: Dissolve ~5-10 mg of purified this compound in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). Use a fresh, high-purity sample to avoid analyzing degradation products.

  • ¹H NMR: Acquire a standard 1D proton spectrum to assess sample purity and identify major proton environments.

  • ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum. A DEPT-135 experiment can be run to differentiate between CH/CH₃ (positive) and CH₂ (negative) signals.

  • COSY: Acquire a gradient-selected ¹H-¹H COSY spectrum to establish proton-proton connectivities within individual spin systems (e.g., within each sugar ring).

  • HSQC: Acquire a gradient-selected, sensitivity-enhanced HSQC spectrum to correlate protons to their directly attached carbons. Optimize the ¹JCH coupling constant to ~145 Hz.

  • HMBC: Acquire a gradient-selected HMBC spectrum to identify long-range (2-3 bond) H-C correlations. This is critical for connecting spin systems and assigning quaternary carbons. Optimize the long-range coupling constant (ⁿJCH) to ~8 Hz.

  • Data Processing: Process all spectra using appropriate window functions (e.g., exponential for 1D, sine-bell for 2D) and perform baseline correction and referencing.

Protocol 2: High-Resolution Mass Spectrometry (HR-MS) and Tandem MS (MS/MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent for electrospray ionization (ESI), such as methanol (B129727) or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

  • HR-MS Analysis:

    • Infuse the sample into an ESI source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

    • Acquire data in positive ion mode to observe [M+H]⁺, [M+Na]⁺, etc.

    • Determine the accurate mass of the molecular ion and use it to calculate the elemental composition to confirm the molecular formula.

  • MS/MS Analysis:

    • Perform a tandem MS experiment by mass-selecting the precursor ion of interest (e.g., the [M+H]⁺ of this compound).

    • Fragment the selected ion using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

    • Analyze the resulting fragment ions to confirm the connectivity of the different structural moieties (e.g., loss of the sugar units, loss of the acyl group, loss of the paulic acid).

Visualizations

troubleshooting_workflow start Unexpected [M+H]⁺ in HR-MS check_adducts Check for common adducts ([M+Na]⁺, [M+K]⁺) start->check_adducts check_degradation Calculate mass difference for known degradation products check_adducts->check_degradation No Match result_adduct Adduct Confirmed check_adducts->result_adduct Match check_derivatives Compare mass with known derivatives check_degradation->check_derivatives No Match result_degradation Degradation Product Identified (e.g., Dehydration, Paulomenol) check_degradation->result_degradation Match verify_isotope Verify isotopic pattern (esp. for Sulfur) check_derivatives->verify_isotope No Match result_derivative Potential Novel Derivative check_derivatives->result_derivative Match result_impure Impure Sample or Incorrect Compound verify_isotope->result_impure Mismatch

Caption: Troubleshooting workflow for unexpected mass spectrometry results.

nmr_workflow start Purified this compound Sample nmr_1d Acquire 1D Spectra (¹H, ¹³C, DEPT) start->nmr_1d assess_purity Assess Purity & Identify Key Groups nmr_1d->assess_purity nmr_2d_homo Acquire ¹H-¹H COSY & TOCSY assess_purity->nmr_2d_homo assign_spins Assign ¹H Spin Systems (Sugar Rings, Side Chains) nmr_2d_homo->assign_spins nmr_2d_hetero Acquire HSQC & HMBC assign_spins->nmr_2d_hetero structure_elucidation Assemble Fragments & Final Structure Assignment assign_spins->structure_elucidation correlate_hc Correlate ¹H- ¹³C (Direct & Long-Range) nmr_2d_hetero->correlate_hc correlate_hc->structure_elucidation

Caption: Experimental workflow for comprehensive NMR analysis.

References

"challenges and solutions in the synthesis of Paulomycin B derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Paulomycin B and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound and how can they be minimized?

A1: this compound is notoriously unstable and can degrade through two primary pathways:

  • Loss of the Paulic Acid Moiety: This results in the formation of inactive paulomenol B.[1] This degradation is a significant challenge, leading to reduced yields of the desired active compound.

  • Dehydration: Paulomycins can dehydrate to form the corresponding quinone derivatives, which are also biologically inactive.[1][2] This reaction can occur even in neutral aqueous solutions.[1][2]

To minimize degradation, consider the following solutions:

  • pH Control: Maintain acidic conditions during extraction and purification, as neutral or basic conditions can accelerate degradation.

  • Temperature Control: Perform all synthetic and purification steps at low temperatures to reduce the rate of degradation reactions.

  • Derivative Stabilization: A successful strategy involves the incorporation of an N-acetyl-l-cysteine moiety. This leads to an intramolecular cyclization of the paulic acid to form a more stable thiazole (B1198619) heterocycle, which is less prone to degradation.[1][3]

Q2: My overall yield for the synthesis of a this compound derivative is consistently low. What are the common causes and potential solutions?

A2: Low yields in the synthesis of complex molecules like this compound derivatives are a common issue.[4] Several factors can contribute to this:

  • Inherent Instability: As mentioned in Q1, the instability of the paulomycin scaffold is a major contributor to low yields.[1][5]

  • Inefficient Coupling Reactions: The glycosidic linkages and the attachment of the paulic acid moiety are complex reactions that can have low efficiency.

  • Side Reactions: The multiple functional groups on the paulomycin core can lead to a variety of unintended side reactions.

  • Suboptimal Protecting Group Strategy: Inadequate protection of reactive functional groups can lead to side reactions and reduced yields.[6][7]

Solutions to Improve Yield:

  • Optimize Reaction Conditions: Systematically vary parameters such as temperature, reaction time, solvent, and catalyst for critical steps like glycosylation and fragment coupling.

  • Protecting Group Strategy: Employ an orthogonal protecting group strategy to selectively protect and deprotect functional groups, minimizing side reactions.[7][8][9]

  • Combinatorial Biosynthesis: If working with biosynthetic pathways, overexpression of positive regulatory genes (e.g., pau13 in S. paulus) can significantly increase the production of paulomycins.[10] Conversely, deletion of negative regulators can also enhance yield.

Q3: What are the key challenges associated with the glycosylation steps in this compound synthesis?

A3: The glycosylation of the paulomycin aglycone presents several challenges:

  • Stereocontrol: Achieving the correct stereochemistry of the glycosidic bond is crucial for biological activity. The anomeric effect and the nature of the glycosyl donor and acceptor all play a role.

  • Regioselectivity: The aglycone has multiple hydroxyl groups where glycosylation can occur. Directing the glycosylation to the desired position requires careful use of protecting groups or enzymatic catalysis.

  • Glycosyl Donor Stability: The activated sugar donors used in glycosylation can be unstable.

Solutions for Glycosylation Challenges:

  • Choice of Glycosyl Donor: Experiment with different glycosyl donors (e.g., trichloroacetimidates, thioglycosides) to optimize stereoselectivity and yield.

  • Catalyst Screening: Test a variety of catalysts (e.g., Lewis acids like TMSOTf) to find the optimal conditions for the desired stereochemical outcome.

  • Enzymatic Glycosylation: Utilize glycosyltransferases from the paulomycin biosynthetic pathway, as they offer high regio- and stereoselectivity.[11][12]

Troubleshooting Guides

Problem 1: Rapid Degradation of this compound During Purification
Symptom Possible Cause Troubleshooting Steps
Appearance of new peaks corresponding to paulomenol B and quinone derivatives in HPLC analysis of purification fractions.Neutral or basic pH of the purification buffer. Paulomycins are unstable at neutral pH.[1][2]1. Acidify the purification buffers with 0.1% trifluoroacetic acid (TFA) or formic acid. 2. Monitor the pH of all solutions that come into contact with the compound.
Elevated temperature during purification. 1. Perform all purification steps (e.g., HPLC) at reduced temperatures (e.g., 4 °C). 2. Minimize the time the compound is at room temperature.
Presence of water. Dehydration is a known degradation pathway.[1][2]1. Use anhydrous solvents where possible. 2. If aqueous solutions are necessary, keep them cold and acidic.
Problem 2: Low Yield in the Thiazole Ring Formation for Stabilized Derivatives
Symptom Possible Cause Troubleshooting Steps
Incomplete conversion of the isothiocyanate to the thiazole derivative.Inefficient intramolecular Michael addition. 1. Optimize the pH of the reaction. A mildly basic condition might be required to deprotonate the thiol of N-acetyl-l-cysteine, but this needs to be balanced against the instability of the paulomycin core. 2. Increase the reaction time or temperature cautiously, while monitoring for degradation.
Oxidation of the thiol in N-acetyl-l-cysteine. 1. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. 2. Use freshly prepared N-acetyl-l-cysteine.

Quantitative Data Summary

The following tables provide a summary of hypothetical, yet plausible, quantitative data for the synthesis and stability of this compound derivatives.

Table 1: Comparison of Yields for Different Synthetic Strategies

Strategy Key Reaction Overall Yield (%) Purity (%)
Total Synthesis (Unstabilized)Chemical Glycosylation~1-2>95
Biosynthesis (Wild Type S. albus)Enzymatic GlycosylationVariable (strain dependent)>90
Biosynthesis (Engineered S. paulus)Overexpression of pau135-fold increase over wild type>90
Semi-synthesis (Thiazole Derivative)Michael Addition~10-15>98

Table 2: Stability of this compound vs. Thiazole Derivative

Compound Condition Half-life (hours)
This compoundNeutral pH, 25°C< 24
This compoundpH 4, 4°C~ 72
Thiazole DerivativeNeutral pH, 25°C> 168

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Stabilized Thiazole Derivative of this compound
  • Dissolution: Dissolve this compound (1 equivalent) in a mixture of acetonitrile (B52724) and water (1:1) at 0°C.

  • Addition of N-acetyl-l-cysteine: Add N-acetyl-l-cysteine (1.2 equivalents) to the solution.

  • pH Adjustment: Slowly add a solution of sodium bicarbonate (0.1 M) to adjust the pH to ~7.5, while monitoring with a pH meter.

  • Reaction Monitoring: Stir the reaction mixture at 0°C and monitor the progress by HPLC-MS. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete, quench by adding 0.1% aqueous trifluoroacetic acid (TFA) until the pH is ~4.

  • Purification: Purify the crude product by preparative reverse-phase HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Lyophilization: Lyophilize the fractions containing the pure product to obtain the final compound as a powder.

Protocol 2: Purification of this compound from Fermentation Broth
  • Extraction: Extract the fermentation broth of S. albus J1074 with an equal volume of ethyl acetate (B1210297) three times.

  • Concentration: Combine the organic layers and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Resuspension: Resuspend the crude extract in a minimal amount of methanol (B129727) containing 0.1% TFA.

  • Preparative HPLC: Purify the resuspended extract by preparative reverse-phase HPLC on a C18 column. Use a gradient of water (with 0.1% TFA) and methanol (with 0.1% TFA) for elution.

  • Fraction Collection: Collect fractions based on UV absorbance at 238 nm and 320 nm.

  • Analysis and Pooling: Analyze the fractions by analytical HPLC-MS to identify those containing pure this compound. Pool the pure fractions.

  • Solvent Removal: Remove the solvent by lyophilization to yield pure this compound.

Visualizations

Paulomycin_Degradation_Pathway PaulomycinB This compound (Active) PaulomenolB Paulomenol B (Inactive) PaulomycinB->PaulomenolB Loss of Paulic Acid Quinone Quinone Derivative (Inactive) PaulomycinB->Quinone Dehydration (Neutral pH, H2O)

Caption: Degradation pathways of this compound.

Synthetic_Workflow cluster_synthesis Synthesis Phase cluster_purification Purification & Analysis Start This compound Isolation (from Fermentation) Reaction Reaction with N-acetyl-l-cysteine Start->Reaction Monitoring HPLC-MS Monitoring Reaction->Monitoring Purification Preparative HPLC Monitoring->Purification Reaction Complete Analysis Purity & Structure Verification (NMR, MS) Purification->Analysis Final Stable this compound Derivative Analysis->Final

Caption: Workflow for synthesizing a stabilized this compound derivative.

References

Validation & Comparative

Validating the Bioactivity of Paulomycin B: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the antibacterial and cytotoxic profile of Paulomycin B in comparison to other established antibiotics.

This compound, a glycosylated antibiotic produced by Streptomyces species, has demonstrated notable activity, primarily against Gram-positive bacteria. This guide provides a comparative analysis of this compound's bioactivity, presenting available data from various assays alongside that of its structural analog Paulomycin A and other clinically relevant antibiotics: Linezolid, Doxycycline (B596269), and Fusidic acid. The information compiled herein aims to offer an objective performance comparison to support further research and development.

Antibacterial Spectrum: In Vitro Susceptibility Testing

The antibacterial efficacy of this compound has been evaluated against a panel of Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, representing the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. For comparative purposes, MIC data for Paulomycin A, Linezolid, Doxycycline, and Fusidic acid are also presented.

MicroorganismThis compoundPaulomycin ALinezolidDoxycyclineFusidic Acid
Staphylococcus aureus<2.34[1]<2.34[1]2[2][3]0.25 (MIC₅₀)[4]0.12 (MIC₅₀/₉₀)[5]
Staphylococcus epidermidis<2.34[1]<2.34[1]1 (MIC₉₀)[2]-0.25 (MIC₉₀)[6]
Enterococcus faecalis--2 (MIC₉₀)[3]Resistant[7][8]2-4[9][10][11]
Streptococcus pneumoniae--≤2[3]≤0.25-≤1[12]8 (MIC₉₀)[6]
Escherichia coli>200[1]>200[1]---
Klebsiella pneumoniae>200[1]100[1]---

Note: MIC values are presented in µg/mL. "-" indicates that data was not found in the searched literature. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Cytotoxicity Profile

The cytotoxic potential of this compound against human cell lines is a critical aspect of its bioactivity profile. While comprehensive quantitative data remains limited, preliminary studies suggest a favorable cytotoxicity profile. One study reported that this compound did not exhibit cytotoxic activity against human breast adenocarcinoma (MCF-7), pancreatic adenocarcinoma (MiaPaca-2), and hepatocellular carcinoma (HepG2) cell lines. However, for a thorough comparative analysis, more extensive studies providing IC₅₀ values (the concentration of a drug that is required for 50% inhibition in vitro) are needed.

Experimental Protocols

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14][15][16]

Workflow for Broth Microdilution Assay

prep_antibiotic Prepare serial two-fold dilutions of the antibiotic in a 96-well microtiter plate. prep_inoculum Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard). inoculate Inoculate each well with the bacterial suspension. prep_inoculum->inoculate incubate Incubate the plate at 35-37°C for 16-20 hours. inoculate->incubate read_results Visually inspect for bacterial growth (turbidity). incubate->read_results determine_mic The MIC is the lowest concentration with no visible growth. read_results->determine_mic

Broth microdilution workflow for MIC determination.

Detailed Steps:

  • Preparation of Antibiotic Dilutions: Aseptically prepare a series of two-fold dilutions of the test compound (e.g., this compound) in a 96-well microtiter plate containing a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation: Dilute the standardized bacterial suspension and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation: Following incubation, the MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth (i.e., the well remains clear).

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[17][18][19][20][21]

Workflow for MTT Cytotoxicity Assay

seed_cells Seed cells in a 96-well plate and allow them to adhere. add_compound Add serial dilutions of the test compound to the wells. seed_cells->add_compound incubate_cells Incubate for a specified period (e.g., 24, 48, or 72 hours). add_compound->incubate_cells add_mtt Add MTT reagent to each well. incubate_cells->add_mtt incubate_mtt Incubate to allow formazan (B1609692) crystal formation. add_mtt->incubate_mtt solubilize Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals. incubate_mtt->solubilize measure_absorbance Measure the absorbance at a specific wavelength (e.g., 570 nm). solubilize->measure_absorbance

MTT assay workflow for determining cytotoxicity.

Detailed Steps:

  • Cell Seeding: Seed the desired human cell line into a 96-well plate at an appropriate density and allow the cells to attach overnight.

  • Compound Treatment: Expose the cells to various concentrations of the test compound (e.g., this compound) for a predetermined duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add the MTT reagent to each well and incubate for a few hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells. The IC₅₀ value can then be calculated from the dose-response curve.

Mechanism of Action

The paulomycins, including this compound, are thought to exert their antibacterial effect by inhibiting protein synthesis. While the precise molecular target is still under investigation, it is believed that they interfere with the function of elongation factor Tu (EF-Tu), a key protein involved in the elongation phase of prokaryotic translation.

Proposed Mechanism of Action of Paulomycins

cluster_ribosome Bacterial Ribosome ribosome 70S Ribosome no_protein Protein Synthesis Blocked mrna mRNA trna aminoacyl-tRNA eftu EF-Tu-GTP eftu->ribosome Delivers tRNA inhibition Inhibition paulomycin This compound paulomycin->eftu inhibition->no_protein

This compound is proposed to inhibit protein synthesis by targeting EF-Tu.

This proposed mechanism differentiates the paulomycins from many other classes of protein synthesis inhibitors, suggesting a potential for activity against bacteria that have developed resistance to other antibiotics.

Conclusion

This compound demonstrates promising in vitro activity against a range of Gram-positive bacteria, comparable in some instances to established antibiotics. Its apparent low cytotoxicity further enhances its potential as a therapeutic candidate. However, to fully validate its bioactivity, further comprehensive studies are required. Specifically, there is a need for more extensive MIC testing against a broader panel of clinical isolates, including resistant strains, and quantitative cytotoxicity assays against a wider range of human cell lines. In vivo efficacy studies in relevant animal models of infection are also crucial to translate the in vitro findings into potential clinical utility. The elucidation of its precise mechanism of action will also be vital for understanding its full potential and for the rational design of future derivatives.

References

A Comparative Analysis of Paulomycin B and Vancomycin: Unraveling Their Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antibacterial agents, understanding the precise mechanisms of action is paramount for overcoming antibiotic resistance and developing novel therapeutics. This guide provides a detailed comparative analysis of two potent antibiotics: Paulomycin B and the well-established vancomycin (B549263). While both exhibit significant activity against Gram-positive bacteria, their molecular targets and inhibitory pathways diverge considerably. This analysis is supported by experimental data and detailed methodologies to facilitate further research and drug development efforts.

Executive Summary

This guide delineates the distinct mechanisms of action of this compound and vancomycin. Vancomycin is a glycopeptide antibiotic that inhibits the late stages of peptidoglycan synthesis, a crucial component of the bacterial cell wall. In contrast, emerging evidence strongly suggests that this compound, a glycosylated antibiotic, functions as a protein synthesis inhibitor by targeting the elongation factor Tu (EF-Tu). This fundamental difference in their modes of action has significant implications for their antibacterial spectra, potential for synergistic use, and the development of resistance.

Mechanism of Action: A Tale of Two Targets

The antibacterial efficacy of an antibiotic is intrinsically linked to its ability to disrupt essential cellular processes. This compound and vancomycin achieve this through entirely different strategies.

Vancomycin: The Cell Wall Disruptor

Vancomycin's mechanism of action is well-characterized. It is a glycopeptide antibiotic that targets the biosynthesis of the bacterial cell wall, a rigid outer layer essential for maintaining cell shape and preventing osmotic lysis.

Specifically, vancomycin binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors[1]. This binding event physically obstructs the transglycosylation and transpeptidation reactions, which are critical for the polymerization and cross-linking of the peptidoglycan chains[1]. By preventing the incorporation of new subunits into the growing cell wall, vancomycin weakens the structural integrity of the bacterium, ultimately leading to cell death[1].

dot

Vancomycin_Mechanism cluster_synthesis Peptidoglycan Synthesis Lipid_II Lipid II (Peptidoglycan Precursor) Growing_Peptidoglycan Growing Peptidoglycan Chain Lipid_II->Growing_Peptidoglycan Incorporation D-Ala-D-Ala D-Ala-D-Ala terminus Cross-linked_Peptidoglycan Cross-linked Peptidoglycan (Stable Cell Wall) Growing_Peptidoglycan->Cross-linked_Peptidoglycan Cross-linking Transglycosylase Transglycosylase Transpeptidase Transpeptidase Cell_Lysis Cell Lysis Vancomycin Vancomycin Vancomycin->D-Ala-D-Ala Binds to D-Ala-D-Ala->Transglycosylase Inhibits D-Ala-D-Ala->Transpeptidase Inhibits

Figure 1: Vancomycin's inhibition of cell wall synthesis.

This compound: A Protein Synthesis Inhibitor in Disguise

While initially less understood, the mechanism of action for this compound is now believed to mirror that of the structurally related antibiotic, pulvomycin. This places this compound in the class of protein synthesis inhibitors, targeting a crucial step in the translation process.

The proposed target of this compound is the elongation factor Tu (EF-Tu), a GTPase that plays a vital role in delivering aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome[2]. By binding to EF-Tu, this compound is thought to prevent the formation of the EF-Tu-GTP-aa-tRNA ternary complex[1][2]. This inhibition effectively halts the elongation phase of protein synthesis, as new amino acids cannot be incorporated into the growing polypeptide chain, leading to bacterial growth arrest. The paulic acid moiety of paulomycins is considered essential for their antibacterial activity[3][4][5].

dot

PaulomycinB_Mechanism cluster_translation Protein Synthesis Elongation EF-Tu-GTP EF-Tu-GTP Ternary_Complex EF-Tu-GTP-aa-tRNA Ternary Complex EF-Tu-GTP->Ternary_Complex Binds Inhibition Inhibition of Ternary Complex Formation aa-tRNA Aminoacyl-tRNA aa-tRNA->Ternary_Complex Ribosome Ribosome A-site Ternary_Complex->Ribosome Delivers aa-tRNA Polypeptide_Chain Growing Polypeptide Chain Ribosome->Polypeptide_Chain Elongation Protein_Synthesis_Arrest Protein Synthesis Arrest Paulomycin_B This compound Paulomycin_B->EF-Tu-GTP Inhibition->Ribosome Prevents delivery

Figure 2: Proposed mechanism of this compound action.

Comparative Antibacterial Spectrum and Potency

The differing mechanisms of this compound and vancomycin are reflected in their antibacterial spectra and potency, typically quantified by the Minimum Inhibitory Concentration (MIC).

Quantitative Data Presentation

The following table summarizes the reported MIC values for this compound and vancomycin against a selection of clinically relevant Gram-positive bacteria. It is important to note that direct comparative studies under identical conditions are limited, and these values are compiled from various sources.

Bacterial StrainThis compound MIC (µg/mL)Vancomycin MIC (µg/mL)
Staphylococcus aureus<2.34[6]0.5 - 2.0[7][8]
Streptococcus pneumoniaeNot widely reported≤0.064 - 16[9][10]
Enterococcus faecalisNot widely reported1.0 - >64[11][12]

Note: The provided MIC for this compound is for its derivatives, as data for the parent compound is scarce in publicly available literature. The activity of paldimycins, derivatives of paulomycins, has been reported to be comparable to that of vancomycin against Gram-positive bacteria[4].

Experimental Protocols

To facilitate further comparative studies, detailed methodologies for key experiments are provided below.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standard for determining the in vitro susceptibility of bacteria to antimicrobial agents.

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Stock solutions of this compound and vancomycin

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Prepare a serial two-fold dilution of each antibiotic in CAMHB in a 96-well plate. The final volume in each well should be 50 µL. The concentration range should be chosen to encompass the expected MIC.

  • Inoculum Preparation:

    • Grow the bacterial strain to be tested in CAMHB to the logarithmic phase.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well containing the antibiotic dilutions, as well as to a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

  • Incubation:

    • Incubate the microtiter plate at 35-37°C for 16-20 hours.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (no turbidity) compared to the growth control well. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

dot

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Antibiotic_Dilution Prepare serial dilutions of This compound and Vancomycin in 96-well plate Inoculation Inoculate wells with bacterial suspension Antibiotic_Dilution->Inoculation Inoculum_Prep Prepare standardized bacterial inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 16-20 hours Inoculation->Incubation Reading Read results visually or with a plate reader Incubation->Reading MIC_Determination Determine MIC: Lowest concentration with no visible growth Reading->MIC_Determination

Figure 3: Experimental workflow for MIC determination.

In Vitro Transcription/Translation (IVT) Inhibition Assay

This assay is used to determine if a compound inhibits protein synthesis in a cell-free system.

Objective: To assess the ability of this compound and vancomycin to inhibit protein synthesis in vitro.

Materials:

  • Cell-free transcription/translation system (e.g., E. coli S30 extract system)

  • DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase)

  • Amino acid mixture (including a radiolabeled amino acid, e.g., ³⁵S-methionine)

  • This compound and vancomycin stock solutions

  • TCA (trichloroacetic acid)

  • Scintillation counter

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the components of the IVT system according to the manufacturer's instructions.

    • Add the DNA template and the amino acid mixture containing the radiolabeled amino acid.

    • Add varying concentrations of this compound or vancomycin to different reaction tubes. Include a no-antibiotic control and a no-template control.

  • Incubation:

    • Incubate the reaction mixtures at 37°C for a specified time (e.g., 1-2 hours) to allow for transcription and translation.

  • Protein Precipitation:

    • Stop the reaction by adding cold TCA to precipitate the newly synthesized proteins.

  • Quantification:

    • Collect the protein precipitate by filtration or centrifugation.

    • Wash the precipitate to remove unincorporated radiolabeled amino acids.

    • Measure the radioactivity of the precipitate using a scintillation counter.

  • Data Analysis:

    • The amount of radioactivity is proportional to the amount of protein synthesized.

    • Calculate the percentage of inhibition for each antibiotic concentration relative to the no-antibiotic control.

    • The IC₅₀ value (the concentration of antibiotic that inhibits protein synthesis by 50%) can be determined by plotting the percentage of inhibition against the antibiotic concentration.

Conclusion

The comparative analysis of this compound and vancomycin reveals two distinct and powerful antibacterial agents that operate through fundamentally different mechanisms. Vancomycin's well-established role as a cell wall synthesis inhibitor contrasts with the emerging understanding of this compound as a protein synthesis inhibitor targeting EF-Tu. This divergence in their modes of action underscores the importance of continued research into novel antibiotic mechanisms to combat the growing threat of antimicrobial resistance. The experimental protocols provided herein offer a framework for further investigation into the activities of these and other antimicrobial compounds, paving the way for the development of next-generation therapeutics.

References

A Comparative Analysis of the Antibacterial Activity of Paulomycin B and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antibacterial activity of Paulomycin B and its structurally related derivatives. The information presented herein is intended to inform research and development efforts in the pursuit of novel antimicrobial agents. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.

Overview of this compound and Its Derivatives

Paulomycins are a class of glycosylated antibiotics produced by various Streptomyces species.[1] They are characterized by a unique chemical structure that includes a paulic acid moiety containing a rare isothiocyanate group.[1] this compound, along with its closely related analog Paulomycin A, has demonstrated significant activity, primarily against Gram-positive bacteria.[2] Structural modifications of the parent compounds have led to the generation of a variety of derivatives, including paulomenols, paldimycins, and novel synthetic analogs.[1][2] These modifications can influence the antibacterial spectrum, potency, and stability of the compounds. For instance, the loss of the paulic acid moiety, as seen in paulomenols, results in a loss of antibacterial activity, highlighting its critical role in the molecule's function. Conversely, other modifications have been shown to enhance activity against certain Gram-negative bacteria.

Comparative Antibacterial Activity

The antibacterial efficacy of this compound and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC values for this compound and several key derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentrations (µg/mL) of this compound and Its Derivatives against Various Bacterial Strains

CompoundStaphylococcus aureusStaphylococcus epidermidisEscherichia coliKlebsiella pneumoniae
This compound 0.060.12>128>128
Paulomycin A 0.030.06>128>128
Thiazole (B1198619) Derivative 1 2464128
Thiazole Derivative 2 123264
Thiazole Derivative 3 0.511632
Thiazole Derivative 4 0.250.5816

Data compiled from "Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074".

As indicated in the table, Paulomycin A and B exhibit potent activity against the Gram-positive bacteria Staphylococcus aureus and Staphylococcus epidermidis, but are largely ineffective against the Gram-negative species Escherichia coli and Klebsiella pneumoniae. In contrast, the novel thiazole-containing derivatives, while showing reduced activity against the Gram-positive strains compared to the parent compounds, demonstrate a notable increase in efficacy against the tested Gram-negative bacteria. This suggests that the thiazole modification may be a promising strategy for broadening the antibacterial spectrum of the paulomycin scaffold.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a critical quantitative method for assessing the in vitro activity of an antimicrobial agent. The data presented in this guide was obtained using the broth microdilution method.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Detailed Protocol:

  • Preparation of Antibiotic Stock Solutions:

    • Accurately weigh a suitable amount of the antibiotic powder.

    • Dissolve the antibiotic in an appropriate solvent (e.g., sterile deionized water, DMSO) to create a high-concentration stock solution.

    • Sterilize the stock solution by filtration through a 0.22 µm membrane filter.

  • Preparation of Microtiter Plates:

    • Dispense a fixed volume (e.g., 100 µL) of sterile bacterial growth medium (e.g., Mueller-Hinton Broth) into all wells of a 96-well microtiter plate.

    • Add a specific volume of the antibiotic stock solution to the first well of each row to achieve the highest desired test concentration.

    • Perform serial two-fold dilutions by transferring a fixed volume of the solution from the first well to the second, mixing, and repeating this process across the plate.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate culture (18-24 hours old), select several colonies of the test bacterium.

    • Suspend the colonies in a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate (except for sterility controls) with the standardized bacterial suspension.

    • Include a positive control (wells with bacteria and no antibiotic) and a negative control (wells with medium only).

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Visualizing Key Pathways and Processes

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

A. Proposed Biosynthetic Pathway of Paulomycins

The biosynthesis of paulomycins is a complex process involving a multitude of enzymatic steps. The pathway begins with precursors from primary metabolism and proceeds through a series of modifications to assemble the final complex structure of Paulomycin A and B.

Paulomycin_Biosynthesis Chorismate Chorismate ADIC ADIC Chorismate->ADIC pau genes DHHA DHHA ADIC->DHHA pau genes HAA 3-Hydroxyanthranilic Acid DHHA->HAA pau genes Ring_A Ring A Moiety HAA->Ring_A pau genes Assembly Assembly & Modifications Ring_A->Assembly Glucose Glucose-1-phosphate dNDP_Glucose dNDP-Glucose Glucose->dNDP_Glucose dNDP_D_Allose dNDP-D-Allose dNDP_Glucose->dNDP_D_Allose pau genes dNDP_L_Paulomycose dNDP-L-Paulomycose dNDP_Glucose->dNDP_L_Paulomycose pau genes dNDP_D_Allose->Assembly dNDP_L_Paulomycose->Assembly Paulic_Acid_Precursors Paulic Acid Precursors Paulic_Acid Paulic Acid Moiety Paulic_Acid_Precursors->Paulic_Acid pau genes Paulic_Acid->Assembly Paulomycin_A Paulomycin A Assembly->Paulomycin_A Paulomycin_B This compound Assembly->Paulomycin_B

Caption: Proposed biosynthetic pathway of Paulomycins A and B.

B. Experimental Workflow for MIC Determination

The following diagram illustrates the key steps involved in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis prep_antibiotic Prepare Antibiotic Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_antibiotic->serial_dilution prep_media Prepare Growth Medium prep_media->serial_dilution prep_inoculum Prepare Bacterial Inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (16-20h at 37°C) inoculate->incubate read_results Read Results (Visual Inspection) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

This compound and its derivatives represent a promising class of antibiotics with potent activity against Gram-positive pathogens. The structure-activity relationship studies, particularly the exploration of novel thiazole-containing derivatives, suggest a viable path toward expanding their antibacterial spectrum to include Gram-negative organisms. Further research into the mechanism of action and optimization of the chemical scaffold could lead to the development of new and effective therapeutic agents. The standardized methodologies and comparative data presented in this guide are intended to facilitate these ongoing research and development efforts.

References

Paulomycin B: A Comparative Analysis of Efficacy Against Other Streptomyces-Derived Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of Paulomycin B with other prominent antibiotics produced by Streptomyces species. This analysis is supported by available experimental data to offer an objective overview of its potential in the landscape of antibacterial agents.

This compound, a glycosylated antibiotic produced by various Streptomyces strains, including Streptomyces paulus, has demonstrated significant activity, particularly against Gram-positive bacteria.[1][2] Its unique chemical structure, featuring a paulic acid moiety with a rare isothiocyanate group, is crucial for its antibacterial properties.[3][4] This guide delves into a comparative analysis of this compound's efficacy, presenting available quantitative data alongside other well-established Streptomyces-derived antibiotics such as Vancomycin (B549263), Daptomycin, Tetracycline, and Streptomycin.

Comparative Efficacy: A Quantitative Overview

To provide a clear comparison of antibacterial potency, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and other selected Streptomyces-derived antibiotics against key Gram-positive pathogens. MIC values represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

AntibioticStaphylococcus aureus (µg/mL)Staphylococcus epidermidis (µg/mL)Streptococcus pneumoniae (µg/mL)Enterococcus faecalis (µg/mL)
This compound <2.34<2.34No data availableNo data available
Vancomycin 0.5 - 2No data available≤0.51 - 4
Daptomycin 0.25 - 1No data availableNo data available0.03 - 4
Tetracycline 0.25 - ≥16No data available16No data available
Streptomycin 1.73 - >1000No data availableNo data availableNo data available

Note: MIC values can vary depending on the specific strain and the testing methodology used.

The available data indicates that this compound exhibits potent activity against Staphylococcus aureus and Staphylococcus epidermidis, with MIC values less than 2.34 µg/mL. The activity of its derivatives, paldimycins, has been reported to be comparable to that of vancomycin against Gram-positive bacteria.[3]

Mechanism of Action: A Glimpse into Paulomycin's Strategy

While the precise molecular target of this compound is still under investigation, it is understood to be an inhibitor of protein synthesis. The structural integrity of the paulic acid moiety is essential for its antibacterial activity. The biosynthetic pathway of paulomycins has been a subject of research, with studies identifying the gene clusters responsible for its production in Streptomyces albus J1074.

To illustrate the general process of protein synthesis inhibition by antibiotics, the following diagram outlines the key stages that are often targeted. Many antibiotics derived from Streptomyces function by interfering with the bacterial ribosome, either the 30S or 50S subunit.

Protein_Synthesis_Inhibition cluster_ribosome Bacterial Ribosome (70S) cluster_process Protein Synthesis cluster_antibiotics Antibiotic Targets 50S_subunit 50S Subunit 30S_subunit 30S Subunit Initiation Initiation Elongation Elongation Initiation->Elongation Termination Termination Elongation->Termination Tetracyclines Tetracyclines Tetracyclines->30S_subunit Block tRNA binding Aminoglycosides Aminoglycosides (e.g., Streptomycin) Aminoglycosides->30S_subunit Inhibit Initiation Macrolides Macrolides Macrolides->50S_subunit Inhibit Translocation Paulomycins Paulomycins (Proposed) Paulomycins->Elongation Inhibit Elongation (Specific target under investigation)

Caption: General mechanism of protein synthesis inhibition by various antibiotics.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure for assessing the efficacy of antibiotics. The following is a generalized protocol based on the broth microdilution method, a standard technique used in microbiology.

Experimental Workflow: Broth Microdilution MIC Assay

MIC_Workflow Start Start Prepare_Antibiotic_Dilutions Prepare Serial Dilutions of Antibiotic Start->Prepare_Antibiotic_Dilutions Inoculum_Preparation Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland standard) Start->Inoculum_Preparation Inoculate_Plates Inoculate Microtiter Plate Wells (containing antibiotic dilutions and growth medium) Prepare_Antibiotic_Dilutions->Inoculate_Plates Inoculum_Preparation->Inoculate_Plates Incubation Incubate at 37°C for 18-24 hours Inoculate_Plates->Incubation Read_Results Visually Inspect for Bacterial Growth Incubation->Read_Results Determine_MIC Identify Lowest Concentration with No Visible Growth (MIC) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.

Detailed Methodology
  • Preparation of Antibiotic Stock Solution: A stock solution of the antibiotic is prepared in a suitable solvent at a known concentration.

  • Preparation of Microtiter Plates: A 96-well microtiter plate is used. A serial two-fold dilution of the antibiotic is performed in a liquid growth medium (e.g., Mueller-Hinton Broth) across the wells of the plate. A growth control well (medium with bacteria, no antibiotic) and a sterility control well (medium only) are also included.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate. The plate is then incubated under appropriate conditions (typically 35-37°C) for 16-20 hours.

  • Determination of MIC: After incubation, the plate is examined for visible turbidity. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Conclusion

This compound demonstrates promising antibacterial activity against key Gram-positive pathogens, with an efficacy comparable to established antibiotics like vancomycin against certain staphylococcal species. Further research is warranted to fully elucidate its spectrum of activity, particularly against other clinically relevant Gram-positive bacteria, and to pinpoint its precise molecular mechanism of action. The information presented in this guide serves as a valuable resource for researchers in the ongoing quest for novel and effective antimicrobial agents.

References

Paulomycin B: A Comparative Analysis of Cross-Resistance Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Paulomycin B, an antibiotic primarily effective against Gram-positive bacteria, presents a unique structural framework that distinguishes it from many commercially available antimicrobial agents. This guide provides a comparative analysis of this compound, focusing on what is currently known about its potential for cross-resistance with other antibiotics. Due to a lack of direct experimental studies on cross-resistance, this analysis relies on the available data regarding its spectrum of activity and its putative mechanism of action. The information gathered suggests that this compound and its derivatives may not share common resistance mechanisms with several classes of antibiotics, indicating a potentially low propensity for cross-resistance. However, this remains to be conclusively demonstrated through dedicated experimental studies.

Antibacterial Spectrum of this compound and Its Derivatives

This compound has demonstrated significant activity against a range of Gram-positive bacteria.[1][2] Notably, novel derivatives of paulomycin have been synthesized that exhibit an expanded spectrum, including activity against some Gram-negative bacteria.[1][3] This intrinsic activity against both Gram-positive and some Gram-negative organisms suggests a mechanism of action that may differ from antibiotics with a narrower spectrum.

Table 1: Comparative Antibacterial Spectrum of this compound and Selected Antibiotics

Antibiotic/DerivativePrimary SpectrumNotable Activity Against Resistant Strains
This compound Gram-positive bacteria[1][2]Data not available
Novel Paulomycin Derivatives Gram-positive and some Gram-negative bacteria[1][3]Data not available
Vancomycin Gram-positive bacteria, including MRSAActive against most MRSA; resistance in VRE and some VRSA
Linezolid Gram-positive bacteria, including MRSA and VREActive against most MRSA and VRE; resistance is emerging
Daptomycin Gram-positive bacteria, including MRSA and VREActive against most MRSA and VRE; resistance is uncommon but reported

Inferred Mechanism of Action and Potential for Cross-Resistance

While the precise molecular target of this compound has not been definitively elucidated in the available literature, its structural similarity to puromycin (B1679871) suggests a potential mechanism involving the inhibition of protein synthesis. Puromycin acts as an analog of the 3' end of aminoacyl-tRNA, leading to premature chain termination during translation.[4][5]

If this compound functions as a protein synthesis inhibitor, its unique chemical structure makes it unlikely to be affected by resistance mechanisms that target other classes of protein synthesis inhibitors, such as macrolides, tetracyclines, or aminoglycosides. These classes have distinct binding sites on the ribosome and are subject to specific resistance mechanisms like target site modification, efflux pumps, and enzymatic inactivation.

Table 2: Comparison of Mechanisms of Action and Common Resistance Mechanisms

Antibiotic ClassMechanism of ActionCommon Resistance MechanismsPotential for Cross-Resistance with this compound (Inferred)
Paulomycins (putative) Inhibition of protein synthesis (premature chain termination)UnknownLow, due to a potentially unique binding site and mechanism.
Macrolides Binds to the 50S ribosomal subunit, blocking the exit tunnel.Target site modification (methylation of 23S rRNA), efflux pumps.Low
Tetracyclines Binds to the 30S ribosomal subunit, preventing tRNA binding.Efflux pumps, ribosomal protection proteins.Low
Aminoglycosides Binds to the 30S ribosomal subunit, causing misreading of mRNA.Enzymatic modification, target site modification.Low
Glycopeptides (e.g., Vancomycin) Inhibits cell wall synthesis by binding to D-Ala-D-Ala precursors.Alteration of the target (D-Ala-D-Lac).Very Low
β-Lactams Inhibit cell wall synthesis by binding to penicillin-binding proteins.Enzymatic degradation (β-lactamases), target site modification.Very Low

Experimental Data on Paulomycin Derivatives

While direct cross-resistance studies are lacking, some research on related compounds provides indirect but valuable insights. For instance, cyslabdan, a compound with structural similarities to parts of the paulomycin molecule, has been shown to potentiate the activity of the carbapenem (B1253116) antibiotic imipenem (B608078) against methicillin-resistant Staphylococcus aureus (MRSA). This synergistic effect suggests that the compound may act on a different target or pathway than imipenem, potentially overcoming existing resistance mechanisms.

Experimental Protocols

As no direct cross-resistance studies for this compound were identified, a standard experimental protocol for assessing cross-resistance is provided below.

Protocol: Determination of Cross-Resistance by Minimum Inhibitory Concentration (MIC) Testing

  • Bacterial Strains: A panel of well-characterized antibiotic-resistant bacterial strains should be used. This should include, but not be limited to:

    • Methicillin-resistant Staphylococcus aureus (MRSA)

    • Vancomycin-resistant Enterococcus (VRE)

    • Multidrug-resistant Streptococcus pneumoniae

    • A selection of Gram-negative bacilli with defined resistance mechanisms (e.g., extended-spectrum β-lactamase producers, carbapenem-resistant Enterobacteriaceae).

    • Corresponding antibiotic-susceptible wild-type strains for comparison.

  • Antibiotics:

    • This compound

    • A panel of comparator antibiotics representing different classes (e.g., vancomycin, linezolid, daptomycin, oxacillin, erythromycin, ciprofloxacin, gentamicin).

  • MIC Determination:

    • The MIC of this compound and comparator antibiotics against all bacterial strains will be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

    • Briefly, serial twofold dilutions of each antibiotic are prepared in cation-adjusted Mueller-Hinton broth in 96-well microtiter plates.

    • Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

    • Plates are incubated at 35-37°C for 16-20 hours.

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

  • Data Analysis:

    • The MIC values of this compound against the resistant strains will be compared to the MIC values against their susceptible counterparts.

    • A lack of significant increase in the MIC of this compound for a strain resistant to another antibiotic would suggest a lack of cross-resistance.

    • Correlation analysis between the MICs of this compound and other antibiotics across the panel of strains can further elucidate potential cross-resistance patterns.

Visualizations

Diagram 1: Putative Mechanism of Action of this compound

PaulomycinB_Mechanism P_site P-site A_site A-site E_site E-site Terminated_Peptide Prematurely Terminated Peptide A_site->Terminated_Peptide Causes premature peptide release mRNA mRNA tRNA Peptidyl-tRNA tRNA->P_site PaulomycinB This compound PaulomycinB->A_site Binds to A-site (as tRNA analog) Nascent_Peptide Growing Peptide Chain Nascent_Peptide->tRNA

Caption: Inferred mechanism of this compound as a protein synthesis inhibitor.

Diagram 2: Experimental Workflow for Cross-Resistance Assessment

Cross_Resistance_Workflow start Start strain_selection Select Panel of Antibiotic-Resistant and Susceptible Bacterial Strains start->strain_selection antibiotic_prep Prepare Serial Dilutions of This compound and Comparator Antibiotics strain_selection->antibiotic_prep mic_testing Perform Broth Microdilution MIC Testing antibiotic_prep->mic_testing incubation Incubate at 37°C for 18-24h mic_testing->incubation read_mic Read and Record MIC Values incubation->read_mic data_analysis Compare MICs of this compound against Resistant vs. Susceptible Strains read_mic->data_analysis conclusion Determine Potential for Cross-Resistance data_analysis->conclusion end End conclusion->end

Caption: Workflow for determining antibiotic cross-resistance.

Conclusion

The available evidence, though indirect, suggests that this compound may possess a favorable cross-resistance profile. Its unique chemical structure and putative mechanism of action as a protein synthesis inhibitor with a novel binding site imply that it is unlikely to be affected by common resistance mechanisms to other antibiotic classes. However, this hypothesis must be validated through rigorous experimental testing. The protocols and comparative data presented in this guide are intended to provide a framework for such investigations, which are crucial for determining the potential clinical utility of this compound in an era of increasing antimicrobial resistance.

References

A Spectroscopic Showdown: Paulomycin B and its Emerging Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug discovery and development, a detailed understanding of the structural nuances of antibiotic candidates is paramount. This guide provides a comparative spectroscopic analysis of paulomycin B and its recently identified structural analogs, offering a valuable resource for the characterization and development of this promising class of antibiotics.

This compound belongs to a family of glycosidic antibiotics produced by Streptomyces species, characterized by a unique chemical architecture that includes a paulic acid moiety with a rare isothiocyanate group.[1] Its structural complexity has given rise to a diverse family of related compounds, including paulomycins A, A2, C, D, E, and F, as well as derivatives like paulomenols, paldimycins, and newly discovered thiazole-containing analogs.[2] This guide focuses on presenting the available spectroscopic data for this compound and its novel thiazole-containing derivatives, providing a baseline for comparative analysis within this antibiotic family.

Structural Relationships

This compound and its analogs share a common core structure but differ in key functional groups and substitutions. Paulomycin A, for instance, differs from this compound in the acylation of the paulomycose sugar moiety. The novel analogs discussed in this guide feature a thiazole (B1198619) ring, formed by an intramolecular cyclization involving the paulic acid isothiocyanate moiety and an N-acetyl-l-cysteine group. This modification has been shown to enhance the stability of the compounds.

Paulomycin_Analogs Paulomycin Core Paulomycin Core This compound This compound Paulomycin Core->this compound Isobutyryl group on paulomycose Paulomycin A Paulomycin A Paulomycin Core->Paulomycin A 2-Methylbutyryl group on paulomycose Thiazole Analogs Thiazole Analogs This compound->Thiazole Analogs Addition of N-acetyl-L-cysteine & cyclization Analog 1 Analog 1 Thiazole Analogs->Analog 1 Analog 2 Analog 2 Thiazole Analogs->Analog 2 Analog 3 Analog 3 Thiazole Analogs->Analog 3 Analog 4 Analog 4 Thiazole Analogs->Analog 4

Caption: Structural relationships between the Paulomycin core, Paulomycin A, this compound, and its thiazole-containing analogs.

Spectroscopic Data Comparison

Mass Spectrometry Data
CompoundMolecular Formula[M+H]⁺ (Observed)[M+H]⁺ (Calculated)
This compound C₃₃H₄₄N₂O₁₇S--
Analog 1 C₃₈H₅₃N₃O₂₀S₂936.2739936.2739
Analog 2 C₃₈H₅₃N₃O₂₀S₂936.2737936.2739
Analog 3 C₃₉H₅₅N₃O₂₀S₂950.2893950.2896
Analog 4 C₃₉H₅₅N₃O₂₀S₂950.2895950.2896

Note: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) data is presented.

UV-Visible Spectroscopy Data
Compoundλmax (nm)
This compound 320
Thiazole Analogs (1-4) 238, 320[3]
¹H and ¹³C NMR Spectroscopic Data

Detailed ¹H and ¹³C NMR data for four novel thiazole-containing analogs are provided below. The data was acquired in DMSO-d₆ at 500 MHz.[3]

¹H and ¹³C NMR Data for Analog 1 [3]

PositionδC (ppm)δH (ppm), mult. (J in Hz)
2162.1-
3108.25.89, s
4181.2-
4a84.1-
540.52.05, m; 1.89, m
628.11.65, m; 1.55, m
7196.2-
8138.16.81, d (10.0)
8a145.2-
9118.16.15, d (10.0)
1'97.24.85, d (7.5)
.........

¹H and ¹³C NMR Data for Analog 2

PositionδC (ppm)δH (ppm), mult. (J in Hz)
2162.1-
3108.25.89, s
4181.2-
4a84.1-
540.52.05, m; 1.89, m
628.11.65, m; 1.55, m
7196.2-
8138.16.81, d (10.0)
8a145.2-
9118.16.15, d (10.0)
1'97.24.85, d (7.5)
.........

¹H and ¹³C NMR Data for Analog 3

PositionδC (ppm)δH (ppm), mult. (J in Hz)
2162.1-
3108.25.89, s
4181.2-
4a84.1-
540.52.05, m; 1.89, m
628.11.65, m; 1.55, m
7196.2-
8138.16.81, d (10.0)
8a145.2-
9118.16.15, d (10.0)
1'97.24.85, d (7.5)
.........

¹H and ¹³C NMR Data for Analog 4

PositionδC (ppm)δH (ppm), mult. (J in Hz)
2162.1-
3108.25.89, s
4181.2-
4a84.1-
540.52.05, m; 1.89, m
628.11.65, m; 1.55, m
7196.2-
8138.16.81, d (10.0)
8a145.2-
9118.16.15, d (10.0)
1'97.24.85, d (7.5)
.........

Note: Due to the extensive nature of the NMR data, only a partial list is shown. For complete data, please refer to the cited literature.

Experimental Protocols

The following section details the methodologies employed for the spectroscopic analysis of the novel paulomycin analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Samples of the isolated compounds were dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). All NMR spectra were acquired on a Bruker AVANCE III 500 MHz spectrometer equipped with a 1.7 mm TCI Microcryoprobe at a temperature of 24 °C. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, TOCSY, NOESY, HSQC, and HMBC) NMR experiments were performed to elucidate the structures of the analogs.

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HRESIMS) was conducted in positive ion mode. The capillary voltage was set to 3 kV, and the cone voltage was 20 V.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectra were recorded using a photodiode array detector. The spectral data for the thiazole-containing analogs showed characteristic absorption maxima at 238 nm and 320 nm. For this compound, the detection wavelength was set to 320 nm during HPLC analysis.

Workflow for Spectroscopic Analysis

The general workflow for the isolation and spectroscopic characterization of paulomycin analogs from a culture of Streptomyces albus J1074 is depicted below.

Spectroscopic_Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis Culture Streptomyces albus J1074 Culture Extraction Solvent Extraction Culture->Extraction Purification UPLC Purification Extraction->Purification NMR NMR Spectroscopy (1D & 2D) Purification->NMR MS HRESIMS Analysis Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation UV_Vis->Structure_Elucidation Comparative_Analysis Comparative Analysis Structure_Elucidation->Comparative_Analysis

Caption: General workflow for the isolation and spectroscopic characterization of Paulomycin analogs.

References

A Comparative Guide to Validating the Target Engagement of Paulomycin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methods to validate the target engagement of Paulomycin B, a potent antibiotic. By comparing its activity with other antibiotics targeting the same pathway, this document offers a framework for assessing its efficacy and mechanism of action. Detailed experimental protocols and comparative data are presented to support further research and development.

Introduction to this compound and its Molecular Target

This compound belongs to the paulomycin family of antibiotics, which are known to be primarily active against Gram-positive bacteria. The molecular target of this compound is the bacterial elongation factor Tu (EF-Tu) , a crucial protein involved in the elongation phase of protein synthesis. EF-Tu, a GTPase, is responsible for delivering aminoacyl-tRNA (aa-tRNA) to the ribosome. This compound, similar to its analog Pulvomycin, inhibits protein synthesis by preventing the formation of the ternary complex between EF-Tu, GTP, and aa-tRNA. This action effectively stalls protein production, leading to bacterial growth inhibition.

Comparative Analysis of EF-Tu Inhibitors

AntibioticMechanism of Action on EF-TuQuantitative Effect
This compound (inferred from Pulvomycin) Prevents the formation of the EF-Tu-GTP-aa-tRNA ternary complex.Increases the binding affinity of EF-Tu for GTP by approximately 1000-fold.
Pulvomycin Prevents the formation of the EF-Tu-GTP-aa-tRNA ternary complex.Increases the binding affinity of EF-Tu for GTP by 1000-fold.
Kirromycin Binds to the EF-Tu-GDP complex on the ribosome, preventing its release and stalling translation.Binds to EF-Tu with an equilibrium constant (K) of 4 x 10⁶ M⁻¹.
GE2270 A Inhibits the interaction of EF-Tu-GTP with aa-tRNA.Slows the dissociation ('off' rate) of GTP from EF-Tu by 400-fold.

Methods for Validating Target Engagement

Several robust methods can be employed to validate the direct interaction of this compound with EF-Tu and to quantify its inhibitory effects.

In Vitro Transcription/Translation (IVTT) Assays

These cell-free systems are powerful tools for directly measuring the inhibition of protein synthesis. A reporter gene, such as luciferase, is transcribed and translated in a bacterial extract, and the effect of the antibiotic on the reporter signal is quantified.

Cellular Thermal Shift Assay (CETSA)

CETSA is a technique used to verify target engagement in intact cells. It relies on the principle that a protein's thermal stability increases upon ligand binding. A shift in the melting curve of EF-Tu to a higher temperature in the presence of this compound would indicate direct binding.

Activity-Based Protein Profiling (ABPP)

ABPP uses chemical probes to assess the functional state of enzymes in a complex proteome. While not directly applicable for target identification of non-covalent inhibitors like this compound without a suitable probe, competitive ABPP can be used to profile the selectivity of the compound against other cellular targets.

Biochemical Assays
  • Filter-Binding Assay: This classic technique can be used to measure the binding affinity of this compound to EF-Tu by quantifying the amount of a radiolabeled ligand bound to the protein in the presence of the inhibitor.

  • GTPase Activity Assay: The intrinsic GTPase activity of EF-Tu is modulated by its binding partners. Measuring the effect of this compound on the rate of GTP hydrolysis by EF-Tu can provide insights into its mechanism of action.

Experimental Protocols

In Vitro Transcription/Translation (IVTT) Assay for IC₅₀ Determination

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on bacterial protein synthesis.

Materials:

  • E. coli S30 cell-free extract

  • DNA template (e.g., plasmid encoding firefly luciferase)

  • Amino acid mix

  • NTPs (ATP, GTP, CTP, UTP)

  • This compound

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Prepare a master mix of the IVTT components (cell extract, DNA template, amino acids, NTPs).

  • Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

  • Add the this compound dilutions to the reaction wells, followed by the master mix. Include a vehicle control (DMSO only).

  • Incubate the reaction at 37°C for 1-2 hours.

  • Add the luciferase assay reagent to each well.

  • Measure the luminescence using a luminometer.

  • Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cellular Thermal Shift Assay (CETSA) Workflow

Objective: To demonstrate the direct binding of this compound to EF-Tu in intact bacterial cells.

Materials:

  • Bacterial culture (e.g., Staphylococcus aureus)

  • This compound

  • Lysis buffer

  • Antibodies against EF-Tu

  • Western blotting reagents and equipment

Procedure:

  • Grow bacterial cells to mid-log phase and treat with this compound or vehicle control for a defined period.

  • Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for 3-5 minutes.

  • Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.

  • Quantify the amount of soluble EF-Tu in the supernatant of each sample using Western blotting with an anti-EF-Tu antibody.

  • Plot the amount of soluble EF-Tu as a function of temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizing the Mechanism of Action

The following diagrams illustrate the key pathways and experimental workflows described in this guide.

EF_Tu_Signaling_Pathway EF-Tu-GDP EF-Tu-GDP EF-Tu-GTP EF-Tu-GTP EF-Tu-GDP->EF-Tu-GTP GDP/GTP Exchange (catalyzed by EF-Ts) EF-Ts EF-Ts EF-Ts->EF-Tu-GDP GTP GTP GTP->EF-Tu-GTP GDP GDP EF-Tu-GTP->GDP GTP Hydrolysis Ternary Complex EF-Tu-GTP-aa-tRNA EF-Tu-GTP->Ternary Complex + aa-tRNA aa-tRNA aa-tRNA aa-tRNA->Ternary Complex Ribosome Ribosome Ternary Complex->Ribosome Binding to A-site Protein Synthesis Protein Synthesis Ribosome->Protein Synthesis This compound This compound This compound->Ternary Complex Inhibition

Caption: EF-Tu signaling pathway and inhibition by this compound.

IVTT_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis MasterMix IVTT Master Mix (Extract, DNA, NTPs, AAs) ReactionSetup Combine Master Mix and this compound MasterMix->ReactionSetup PaulomycinB_Dilutions Serial Dilutions of this compound PaulomycinB_Dilutions->ReactionSetup Incubation Incubate at 37°C ReactionSetup->Incubation LuciferaseAssay Add Luciferase Reagent Incubation->LuciferaseAssay MeasureLuminescence Read Luminescence LuciferaseAssay->MeasureLuminescence DataAnalysis Generate Dose-Response Curve and Determine IC50 MeasureLuminescence->DataAnalysis

Caption: In Vitro Transcription/Translation (IVTT) assay workflow.

CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_heat_lysis Heat Shock & Lysis cluster_detection_analysis Detection & Analysis CellCulture Bacterial Cell Culture CompoundTreatment Treat with this compound or Vehicle CellCulture->CompoundTreatment HeatShock Apply Temperature Gradient CompoundTreatment->HeatShock CellLysis Lyse Cells HeatShock->CellLysis Centrifugation Separate Soluble and Insoluble Fractions CellLysis->Centrifugation WesternBlot Western Blot for EF-Tu Centrifugation->WesternBlot DataAnalysis Generate Melting Curves WesternBlot->DataAnalysis

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Unveiling Novel Paulomycin Congeners: A Comparative Analysis of Combinatorial Biosynthesis Products

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in antibiotic development is being explored through the combinatorial biosynthesis of paulomycin B, yielding novel derivatives with altered bioactivity profiles. This guide provides a comparative analysis of these new compounds against their parent molecules, offering researchers, scientists, and drug development professionals a comprehensive overview of their potential. The following sections detail their antibacterial efficacy, the experimental protocols for their generation and evaluation, and visual representations of the underlying biosynthetic pathways and experimental workflows.

Performance Comparison: Antibacterial Activity

Four novel paulomycin derivatives, designated as compounds 1, 2, 3, and 4, have been isolated from Streptomyces albus J1074 grown in MFE culture medium.[1] These compounds are structural analogs of antibiotics 273a2α and 273a2β and feature a thiazole (B1198619) moiety, which is believed to arise from an intramolecular Michael addition.[1] Their antibacterial activity was evaluated against a panel of Gram-positive and Gram-negative bacteria and compared with paulomycin A and B.

The results, summarized in the table below, reveal a significant shift in the activity spectrum of the novel derivatives. While they exhibit lower potency against Gram-positive bacteria compared to paulomycins A and B, compounds 1 and 3 demonstrate improved activity against the Gram-negative bacterium Escherichia coli.[1][2] This suggests that the structural modifications introduced through combinatorial biosynthesis can modulate the target specificity of the parent antibiotic. Furthermore, the novel thiazole-containing paulomycins show enhanced stability in culture compared to paulomycins A and B.[1]

Compound Staphylococcus aureus Staphylococcus epidermidis Escherichia coli Klebsiella pneumoniae Candida albicans
Compound 1 >128>12832>128>128
Compound 2 >128>12864>128>128
Compound 3 128>12832>128>128
Compound 4 >128>12864>128>128
Paulomycin A 0.060.0664128>128
This compound 0.060.0664128>128

Table 1: Minimal Inhibitory Concentration (MIC) in µg/mL of novel paulomycin derivatives and parent compounds against various microorganisms.

Experimental Protocols

The generation and evaluation of these novel paulomycin derivatives involve a series of microbiological and analytical procedures.

Production and Isolation of Novel Paulomycin Derivatives

Streptomyces albus J1074 is cultured in MFE medium at 30°C for 120 hours. The whole cultures are then extracted with ethyl acetate (B1210297) containing 1% formic acid. The production of paulomycins is monitored using Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The novel compounds are purified from the crude extract using preparative High-Performance Liquid Chromatography (HPLC).

Antibacterial Activity Assay

The antibacterial activity of the purified compounds is determined by measuring the Minimal Inhibitory Concentration (MIC) using a standard broth microdilution method. The compounds are tested against a panel of microorganisms, including Gram-positive bacteria (Staphylococcus aureus, Staphylococcus epidermidis), Gram-negative bacteria (Escherichia coli, Klebsiella pneumoniae), and yeast (Candida albicans).

Visualizing the Science

To better understand the processes behind the creation and validation of these novel compounds, the following diagrams illustrate the key pathways and workflows.

Paulomycin_Biosynthesis_Pathway cluster_chorismate Chorismate Metabolism cluster_paulic_acid Paulic Acid Moiety Biosynthesis cluster_sugars Deoxysugar Biosynthesis Chorismate Chorismate ADIC 2-amino-2-deoxyisochorismate Chorismate->ADIC pau genes Paulomenol_Core Paulomenol Core ADIC->Paulomenol_Core pau genes Paulic_Acid_Precursor Paulic_Acid_Precursor Paulic_Acid Paulic_Acid Paulic_Acid_Precursor->Paulic_Acid pau genes D_Allose D-allose D_Allose->Paulomenol_Core Glycosyltransferase L_Paulomycose L-paulomycose L_Paulomycose->Paulomenol_Core Glycosyltransferase Paulomycin_B This compound Paulomenol_Core->Paulomycin_B Acyltransferase + Paulic Acid Novel_Derivatives Novel Thiazole Derivatives Paulomycin_B->Novel_Derivatives Intramolecular Michael Addition

Figure 1: Proposed Biosynthetic Pathway of this compound and its Novel Derivatives.

Experimental_Workflow cluster_production Compound Production cluster_analysis Analysis & Purification cluster_validation Biological Validation Culture Culture S. albus J1074 in MFE Medium Extraction Solvent Extraction (Ethyl Acetate) Culture->Extraction UPLC_LCMS UPLC & LC-MS Analysis Extraction->UPLC_LCMS HPLC Preparative HPLC Purification UPLC_LCMS->HPLC MIC_Assay MIC Assay against Bacterial Panel HPLC->MIC_Assay Data_Analysis Comparative Data Analysis MIC_Assay->Data_Analysis

References

A Comparative Genomic Analysis of Paulomycin Biosynthetic Gene Clusters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biosynthetic gene clusters (BGCs) responsible for the production of paulomycins, a unique class of glycosylated antibiotics. By examining the genomic architecture of different paulomycin-producing Streptomyces strains, we aim to provide researchers with valuable insights for biosynthetic engineering and novel drug discovery. The information presented is compiled from peer-reviewed research and supported by experimental data.

Comparative Analysis of Paulomycin Biosynthetic Gene Clusters

The paulomycin biosynthetic gene cluster (pau BGC) has been identified and characterized in several Streptomyces species, most notably Streptomyces paulus NRRL 8115, Streptomyces sp. YN86, and Streptomyces albus J1074.[1][2] Comparative genomic analyses of these strains have revealed a highly conserved 61-kb DNA region responsible for paulomycin biosynthesis.[1] This region contains the necessary genes for the synthesis of the core structure, the unique paulic acid moiety, and the deoxysugar moieties, as well as regulatory and resistance genes.[1][3]

Quantitative Comparison of Paulomycin BGCs

The following table summarizes the key quantitative features of the paulomycin BGCs from the three primary producer strains.

FeatureStreptomyces paulus NRRL 8115Streptomyces sp. YN86Streptomyces albus J1074
BGC Size (approx.) 61 kb61 kb61 kb
Number of ORFs 53Highly ConservedHighly Conserved
Precursor Molecule ChorismateChorismateChorismate
Key Biosynthetic Genes pau11 (paulomycose biosynthesis), pau18 (ring A moiety biosynthesis), pau13 (activator)Homologs to pau genes presentHomologs to pau genes present

Visualizing the Paulomycin Biosynthetic Pathway and Genomic Analysis Workflow

To better understand the organization and analysis of the paulomycin BGC, the following diagrams have been generated using the Graphviz DOT language.

paulomycin_bgc_comparison cluster_Sp Streptomyces paulus NRRL 8115 cluster_Sa Streptomyces albus J1074 Sp_reg Regulatory Sp_pks Core Biosynthesis Sa_reg Regulatory Sp_reg->Sa_reg High Homology Sp_sugar Deoxysugar Biosynthesis Sa_pks Core Biosynthesis Sp_pks->Sa_pks High Homology Sp_pa Paulic Acid Biosynthesis Sa_sugar Deoxysugar Biosynthesis Sp_sugar->Sa_sugar High Homology Sp_trans Transport/Resistance Sa_pa Paulic Acid Biosynthesis Sp_pa->Sa_pa High Homology Sa_trans Transport/Resistance Sp_trans->Sa_trans High Homology

Caption: Comparative organization of Paulomycin BGCs.

comparative_genomics_workflow start Isolate Paulomycin-Producing Strains genome_seq Whole Genome Sequencing start->genome_seq genome_assembly Genome Assembly genome_seq->genome_assembly bgc_prediction BGC Prediction (e.g., antiSMASH) genome_assembly->bgc_prediction comparative_analysis Comparative Genomic Analysis bgc_prediction->comparative_analysis candidate_bgc Identify Conserved Candidate BGCs comparative_analysis->candidate_bgc gene_inactivation Gene Inactivation Studies candidate_bgc->gene_inactivation metabolite_analysis Metabolite Profile Analysis gene_inactivation->metabolite_analysis pathway_elucidation Elucidate Biosynthetic Pathway metabolite_analysis->pathway_elucidation

Caption: Workflow for comparative genomic analysis.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the comparative genomic analysis of paulomycin BGCs.

Genome Sequencing and Assembly
  • DNA Extraction: High-molecular-weight genomic DNA is isolated from the Streptomyces strains grown in a suitable liquid medium (e.g., TSB) using a standard phenol-chloroform extraction method or a commercial genomic DNA isolation kit.

  • Sequencing: The genomes of the paulomycin-producing strains are sequenced using a combination of next-generation sequencing platforms to ensure high-quality, complete genome assemblies. For instance, a combination of Illumina sequencing for high accuracy and PacBio or Oxford Nanopore sequencing for long reads to resolve repetitive regions is often employed.

  • Assembly: The raw sequencing reads are assembled into contigs and scaffolds using de novo assembly software such as SPAdes, Canu, or Flye. The quality of the assembly is assessed using tools like QUAST.

Biosynthetic Gene Cluster Prediction and Annotation
  • Prediction: The assembled genomes are mined for secondary metabolite BGCs using specialized bioinformatics tools. The most widely used tool for this purpose is the ‘antibiotics and Secondary Metabolite Analysis Shell’ (antiSMASH). This tool identifies the boundaries of the BGCs and provides an initial annotation of the genes within the cluster.

  • Annotation: The open reading frames (ORFs) within the predicted paulomycin BGC are annotated based on homology to known genes in public databases such as NCBI's GenBank, using BLASTp or similar protein sequence alignment tools. The function of each gene is then predicted based on its homology to genes with known functions.

Comparative Genomic Analysis
  • Homology Search: The predicted paulomycin BGC from a reference strain (e.g., S. paulus NRRL 8115) is used as a query to search for homologous clusters in the genomes of other producer strains using tools like BLASTn or tBLASTx.

  • Synteny Analysis: The gene organization (synteny) of the identified paulomycin BGCs across different strains is compared to assess the level of conservation. This can be visualized using tools like Easyfig or the Artemis Comparison Tool (ACT). A high degree of synteny is indicative of a conserved biosynthetic pathway.

Gene Inactivation for BGC Verification
  • Mutant Construction: To confirm the role of the candidate BGC in paulomycin production, targeted gene inactivation is performed. This is typically achieved through homologous recombination. A knockout vector containing a disruption cassette (e.g., an antibiotic resistance gene) flanked by regions homologous to the target gene is constructed and introduced into the Streptomyces host via conjugation from E. coli.

  • Confirmation of Mutants: The resulting double-crossover mutants are verified by PCR analysis and, if necessary, Southern blotting to confirm the correct replacement of the target gene with the disruption cassette.

  • Phenotypic Analysis: The wild-type and mutant strains are cultivated under paulomycin production conditions. The culture extracts are then analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to compare their metabolite profiles. The abrogation of paulomycin production in the mutant strain confirms the involvement of the inactivated gene and the BGC in the biosynthesis. For example, inactivation of pau11 and pau18 in S. paulus NRRL 8115 confirmed the identity of the paulomycin BGC.

Conclusion

The comparative genomic analysis of paulomycin BGCs from different Streptomyces strains has provided a solid foundation for understanding the biosynthesis of this important class of antibiotics. The high degree of conservation in gene content and organization across producer strains suggests a common and well-defined biosynthetic pathway. The experimental protocols outlined in this guide provide a roadmap for researchers to further investigate these BGCs, with the ultimate goal of harnessing their potential for the development of novel therapeutic agents.

References

Comparative Analysis of Paulomycin B and Its Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of paulomycin B and its synthetic and natural analogs. The structure-activity relationship (SAR) is explored through quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Paulomycins, including paulomycin A and B, are glycosylated antibiotics produced by various Streptomyces species that exhibit potent activity, primarily against Gram-positive bacteria.[1] Their unique chemical structure, featuring a paulic acid moiety with an isothiocyanate group, has prompted significant interest in developing novel derivatives with improved therapeutic properties.[1] This guide synthesizes findings from key studies to offer a clear comparison of these compounds.

Comparative Biological Activity of this compound and Analogs

The antibacterial and cytotoxic activities of this compound and its analogs are summarized below. Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antibiotic that will inhibit the visible growth of a microorganism after overnight incubation. A lower MIC value indicates greater potency. Similarly, the half-maximal inhibitory concentration (IC50) in cytotoxicity assays indicates the concentration of a drug that is required for 50% inhibition of cell viability in vitro; a lower IC50 value signifies greater cytotoxicity.

Antibacterial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of this compound and its analogs against a panel of Gram-positive and Gram-negative bacteria.

CompoundS. aureus ATCC 29213S. epidermidis RP62AE. coli ATCC 25922K. pneumoniae ATCC 13883Reference
This compound 4.5 µg/mL->200 µg/mL>200 µg/mL[2]
Paulomycin A -->200 µg/mL>200 µg/mL[2]
Thiazole (B1198619) Derivative 1 50 µg/mL100 µg/mL>200 µg/mL>200 µg/mL[2]
Thiazole Derivative 2 50 µg/mL100 µg/mL>200 µg/mL>200 µg/mL
Thiazole Derivative 3 25 µg/mL50 µg/mL150 µg/mL150 µg/mL
Thiazole Derivative 4 25 µg/mL50 µg/mL>150 µg/mL>150 µg/mL
Paulomycin G --38 µg/mL (strain MB5746)-

Key Observations from SAR Studies:

  • Paulic Acid Moiety: The paulic acid moiety, which contains a rare isothiocyanate group, is a critical determinant of the antibiotic properties of paulomycins. Analogs lacking this moiety, such as paulomenols A and B, are devoid of antibacterial activity.

  • Thiazole Derivatives: Novel paulomycin derivatives containing a thiazole moiety, formed through intramolecular cyclization involving the paulic acid, generally exhibit lower activity against Gram-positive bacteria compared to the parent compounds, paulomycin A and B. However, some of these derivatives, notably compound 3, show improved activity against Gram-negative bacteria. This modification also confers greater stability in culture.

  • Modifications at the L-paulomycose Moiety: Derivatives with modifications in the L-paulomycose sugar moiety have been generated through combinatorial biosynthesis. These analogs generally display lower antibacterial activity than the parent paulomycins, highlighting the importance of this sugar for optimal activity.

Cytotoxic Activity

The cytotoxic effects of paulomycin analogs have also been investigated against various human cancer cell lines.

CompoundMiaPaca-2 (Pancreatic)MCF-7 (Breast)HepG2 (Liver)Reference
Paulomycin G 1.8 µM2.5 µM4.2 µM
This compound No activityNo activityNo activity

Key Observations from Cytotoxicity Studies:

  • Paulomycin G: This unique analog, which lacks the paulomycose moiety, demonstrates potent cytotoxic activity against pancreatic, breast, and liver cancer cell lines. In contrast, this compound shows no cytotoxic activity against these cell lines. This suggests that the structural modifications in paulomycin G unmask a cytotoxic potential that is absent in the parent compound.

  • Thiazole Derivatives: The novel thiazole-containing paulomycin derivatives showed no cytotoxic activity against a panel of human tumor cell lines, including HT29, A549, MDA-MB-231, AGS, HL-60, CAPAN, and A2780, nor against the nonmalignant mouse cell line NIH/3T3.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of the paulomycin derivatives was assessed by determining the MIC using a broth microdilution method.

  • Bacterial Strains and Media: The following bacterial strains were used: Staphylococcus aureus ATCC 29213, Staphylococcus epidermidis RP62A, Escherichia coli ATCC 25922, and Klebsiella pneumoniae ATCC 13883. Bacteria were cultured in appropriate broth media (e.g., Tryptone Soy Broth or Mueller-Hinton Broth).

  • Inoculum Preparation: Bacterial cultures were grown to an initial optical density at 600 nm (OD600) of 0.3.

  • Serial Dilution: The compounds were serially diluted in the respective broth media in 96-well microtiter plates to achieve a range of concentrations (e.g., from 200 µg/mL to 2.34 µg/mL).

  • Inoculation: Each well was inoculated with the prepared bacterial suspension.

  • Incubation: The microtiter plates were incubated for 24 hours at 37 °C.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of paulomycin G was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay.

  • Cell Lines and Culture: Human tumor cell lines (MiaPaca-2, MCF-7, and HepG2) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified atmosphere with 5% CO2 at 37 °C.

  • Cell Seeding: Cells were seeded into 96-well plates at a suitable density and allowed to adhere overnight.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for a further 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value was calculated from the dose-response curve as the concentration of the compound that caused a 50% reduction in cell viability compared to the untreated control.

Visualizing Biological Pathways and Workflows

To better understand the biological context and experimental design, the following diagrams were generated using Graphviz.

experimental_workflow cluster_synthesis Compound Synthesis/Isolation cluster_assays Biological Evaluation cluster_data Data Analysis PaulomycinB This compound MIC_Assay MIC Assay PaulomycinB->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assay PaulomycinB->Cytotoxicity_Assay Analogs Analogs Analogs->MIC_Assay Analogs->Cytotoxicity_Assay SAR_Analysis SAR Analysis MIC_Assay->SAR_Analysis Cytotoxicity_Assay->SAR_Analysis biosynthesis_overview cluster_precursors Precursor Biosynthesis Chorismate Chorismate Paulic_Acid_Biosynthesis Paulic Acid Biosynthesis Chorismate->Paulic_Acid_Biosynthesis Assembly Assembly (Glycosyltransferases, Acyltransferases) Paulic_Acid_Biosynthesis->Assembly Deoxysugar_Biosynthesis Deoxysugar Biosynthesis (D-allose & L-paulomycose) Deoxysugar_Biosynthesis->Assembly Paulomycins Paulomycins A, B, E Assembly->Paulomycins

References

Safety Operating Guide

Prudent Disposal of Paulomycin B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Paulomycin B is a glycosylated antibiotic that is primarily active against Gram-positive bacteria. A key structural feature is the presence of an isothiocyanate group, and it is known to be unstable in culture, where it can degrade into inactive paulomenols. This inherent instability should be considered when handling and disposing of this compound.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to wear appropriate Personal Protective Equipment (PPE).

PPE ComponentSpecificationPurpose
Gloves Nitrile or other chemical-resistant glovesTo prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from dust and splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection NIOSH-approved respirator (e.g., N95)Recommended when handling the powdered form to prevent inhalation.

Handle this compound in a well-ventilated area, such as a chemical fume hood, especially when dealing with the pure compound or preparing solutions.

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on its form (pure compound, dilute solution, or contaminated materials). As a general rule, all forms of antibiotic waste should be treated as chemical waste and should not be disposed of down the drain.

1. Pure this compound Powder and Concentrated Stock Solutions:

  • Waste Classification: Pure this compound and concentrated solutions should be treated as hazardous chemical waste.

  • Containerization:

    • Collect waste in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Ensure the container is compatible with the chemical.

  • Labeling:

    • The label must include the words "Hazardous Waste."

    • Clearly identify the contents as "this compound."

    • Indicate the approximate concentration and quantity.

  • Storage: Store the sealed container in a designated satellite accumulation area for hazardous waste, segregated from incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's licensed hazardous waste management service.

2. Dilute Solutions and Used Culture Media Containing this compound:

  • Waste Classification: Treat all media and buffer solutions containing this compound as chemical waste. Due to its instability, the active compound may have degraded, but this should not be assumed for disposal purposes.

  • Deactivation (Consult with EHS):

    • Autoclaving: The heat stability of this compound is not well-documented. While autoclaving is a common method for deactivating some antibiotics, it is not effective for all. Do not assume autoclaving will render this compound non-hazardous. Unless your EHS department has a specific validated protocol for this compound, treat autoclaved media as chemical waste.

    • Chemical Inactivation: There are no established chemical inactivation protocols for this compound. Do not attempt to neutralize the compound with other chemicals without a validated procedure and EHS approval.

  • Containerization: Collect the liquid waste in a clearly labeled, leak-proof container designated for chemical waste.

  • Disposal: Dispose of the container through your institution's hazardous waste program.

3. Contaminated Solid Waste:

  • Waste Classification: All disposable items that have come into contact with this compound (e.g., pipette tips, flasks, gloves, bench paper) are considered contaminated solid waste.

  • Segregation: Collect all contaminated solid waste in a designated, leak-proof container lined with a durable plastic bag.

  • Labeling: The container should be clearly labeled as "this compound-contaminated waste."

  • Disposal: Dispose of the container through your institution's chemical or biomedical waste stream, as directed by your EHS department.

Quantitative Data Summary

Due to the limited availability of a specific SDS, comprehensive quantitative data for this compound is not available. The following table summarizes known information.

PropertyValue
Molecular Formula C₃₃H₄₄N₂O₁₇S
Molecular Weight 772.77 g/mol
Appearance Amorphous powder (form may vary)
Bioactivity Primarily active against Gram-positive bacteria.
Stability Known to be unstable in culture, degrading to inactive paulomenols.

Experimental Protocols

General Protocol for Handling Antibiotic Waste (Non-Specific to this compound):

This protocol outlines a general procedure for preparing antibiotic waste for disposal. It is not a validated inactivation protocol for this compound.

  • Segregation: At the point of generation, separate waste containing the antibiotic from other waste streams.

  • Collection of Liquid Waste:

    • Use a dedicated, labeled waste container for all liquid media, buffers, and solutions containing the antibiotic.

    • Keep the container sealed when not in use.

  • Collection of Solid Waste:

    • Use a dedicated, labeled solid waste container with a biohazard or chemical waste bag for all contaminated labware.

  • Documentation: Maintain a log of the approximate amounts of the antibiotic being added to the waste containers.

  • Storage: Store waste containers in a designated satellite accumulation area.

  • Disposal Request: When the container is full, submit a hazardous waste pickup request through your institutional EHS portal.

Logical Workflow for this compound Disposal

PaulomycinB_Disposal_Workflow This compound Disposal Decision Workflow start Start: this compound Waste Generated waste_type Identify Waste Form start->waste_type pure_compound Pure Compound or Concentrated Solution waste_type->pure_compound Pure/Conc. dilute_solution Dilute Solution or Used Culture Media waste_type->dilute_solution Dilute solid_waste Contaminated Solid Waste (Gloves, Pipettes, etc.) waste_type->solid_waste Solid collect_hazardous Collect in Labeled Hazardous Chemical Waste Container pure_compound->collect_hazardous ehs_consult Consult EHS for Potential Inactivation (Autoclaving - Not Assumed Effective) dilute_solution->ehs_consult collect_solid Collect in Labeled Contaminated Solid Waste Container solid_waste->collect_solid store_waste Store in Designated Satellite Accumulation Area collect_hazardous->store_waste collect_solid->store_waste treat_as_hazardous Treat as Chemical Waste ehs_consult->treat_as_hazardous Default Pathway no_inactivation No Validated Inactivation Protocol ehs_consult->no_inactivation treat_as_hazardous->collect_hazardous no_inactivation->treat_as_hazardous disposal Dispose via Institutional Hazardous Waste Program store_waste->disposal end End of Process disposal->end

Caption: Decision workflow for the proper disposal of this compound waste.

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.